Victoxinine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[(1R,3S,7R,8S,9S)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-11(2)13-5-6-17(4)12(3)14-9-18(7-8-19)10-15(17)16(13)14/h11,13-16,19H,3,5-10H2,1-2,4H3/t13-,14+,15+,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROLRDZYPMOKLM-BIVLZKPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3C1C(C2=C)CN(C3)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]2([C@H]3[C@@H]1[C@@H](C2=C)CN(C3)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960469 | |
| Record name | 2-[8-Methyl-9-methylidene-5-(propan-2-yl)octahydro-4,8-methanoisoquinolin-2(1H)-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39965-06-5 | |
| Record name | Victoxinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039965065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[8-Methyl-9-methylidene-5-(propan-2-yl)octahydro-4,8-methanoisoquinolin-2(1H)-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VICTOXININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YL9G51E97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Victoxinine: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Discovery and Chemical Nature
Victoxinine was first isolated and characterized in the mid-20th century during investigations into the toxins produced by Helminthosporium victoriae. It was identified as a toxic base with the molecular formula C₁₇H₂₉NO[1]. Structurally, it is a cyclic secondary amine and is a sesquiterpenoid, a class of secondary metabolites derived from three isoprene units. Its structure was established as being related to prehelminthosporol, another fungal metabolite.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₉NO | [1] |
| Molecular Weight | 263.4 g/mol | [1] |
| IUPAC Name | 2-[(1R,3S,7R,8S,9S)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.0³,⁸]undecan-5-yl]ethanol | [1] |
| Class | Sesquiterpenoid Fungal Toxin | General Classification |
Isolation and Purification
The isolation of this compound from fungal cultures of Cochliobolus victoriae involves extraction from the culture broth followed by chromatographic purification. The following protocol is a generalized procedure based on historical methods and modern laboratory practices for the isolation of fungal secondary metabolites.
Experimental Protocol: Isolation and Purification of this compound
1. Fungal Culture:
-
Inoculate a suitable liquid culture medium (e.g., potato dextrose broth) with a pure culture of Cochliobolus victoriae.
-
Incubate the culture for 2-4 weeks at room temperature with gentle agitation to promote fungal growth and toxin production.
2. Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate with a water-immiscible organic solvent such as chloroform or ethyl acetate at a neutral or slightly basic pH.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
3. Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Apply the concentrated extract to a silica gel column.
-
Elute the column with a gradient of a non-polar to a polar solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate in hexane).
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Pool the fractions containing this compound and concentrate under reduced pressure to yield the purified toxin.
Table 2: Quantitative Data for this compound Isolation and Characterization
| Parameter | Value | Notes |
| Yield from Culture | Data not readily available in the searched literature. | Yield is dependent on fungal strain, culture conditions, and extraction efficiency. |
| ¹H NMR Data (CDCl₃) | Data not readily available in the searched literature. | Expected signals would include those for methyl, methylene, and methine protons, consistent with its sesquiterpenoid structure. |
| ¹³C NMR Data (CDCl₃) | Data not readily available in the searched literature. | Expected signals would correspond to the 17 carbons in the this compound structure. |
| Mass Spectrometry Data | Data not readily available in the searched literature. | Expected fragmentation patterns would involve cleavage of the side chain and fragmentation of the cyclic core. |
Biosynthesis
This compound is a sesquiterpenoid, and its biosynthesis is presumed to follow the general pathway for this class of compounds in fungi. The pathway originates from the mevalonate (MVA) pathway, leading to the formation of the C15 precursor, farnesyl pyrophosphate (FPP).
Caption: Hypothetical biosynthetic pathway of this compound.
Mechanism of Action
The primary toxic effect of this compound on susceptible plant cells is the disruption of the plasma membrane's integrity and function. This leads to a cascade of downstream effects, ultimately resulting in cell death.
Caption: this compound's effect on plant cell membranes.
Experimental Protocol: Phytotoxicity Assay
1. Plant Material:
-
Use oat cultivars susceptible to Cochliobolus victoriae. Germinate seeds in a sterile environment.
2. Toxin Application:
-
Prepare a series of dilutions of purified this compound in a suitable buffer.
-
Expose the roots of young oat seedlings to the this compound solutions. A control group should be exposed to the buffer alone.
3. Observation and Data Collection:
-
After a defined incubation period (e.g., 24-48 hours), measure the root growth inhibition compared to the control.
-
Observe for symptoms of phytotoxicity, such as wilting and necrosis.
-
The concentration of this compound that causes 50% inhibition of root growth (IC50) can be determined.
Table 3: Biological Activity of this compound
| Assay | Endpoint | Value | Notes |
| Phytotoxicity | IC50 (Oat seedling root growth) | Data not readily available in the searched literature. | Activity is selective for susceptible oat cultivars. |
| Cytotoxicity | IC50 (Plant protoplasts) | Data not readily available in the searched literature. | Expected to cause lysis of protoplasts from susceptible plants. |
Conclusion and Future Directions
This compound is a noteworthy sesquiterpenoid toxin from Cochliobolus victoriae with a distinct mechanism of action targeting the plant cell plasma membrane. While historical research has laid the groundwork for our understanding of this molecule, there is a clear need for modern analytical studies to provide detailed quantitative data on its properties and biological activity. Further research could focus on elucidating the specific molecular targets of this compound within the plasma membrane, which could provide valuable insights into plant-pathogen interactions and potentially identify novel targets for antifungal drug development. Additionally, a thorough investigation of its biosynthetic pathway could reveal novel enzymatic machinery for sesquiterpenoid synthesis. This technical guide serves as a foundational resource to stimulate and support such future research endeavors.
References
An In-depth Technical Guide to the Identification of Secondary Metabolites from Helminthosporium victoriae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies for the identification and characterization of secondary metabolites from the phytopathogenic fungus Helminthosporium victoriae (also known as Cochliobolus victoriae). The primary focus is on the host-selective toxin, victorin, and the related sesquiterpenoid, victoxinine. This document outlines detailed experimental protocols, presents available quantitative data, and illustrates key biological and experimental workflows.
Principal Secondary Metabolites
Helminthosporium victoriae is notable for producing a suite of bioactive secondary metabolites, the most significant of which are:
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Victorin: A family of chlorinated, cyclic pentapeptides that act as host-selective toxins, causing Victoria blight of oats. Victorin C is the most abundant analog. These peptides are now understood to be ribosomally synthesized and post-translationally modified peptides (RiPPs).
-
This compound: A sesquiterpenoid toxin that, while less potent than victorin, contributes to the overall phytotoxicity of the fungus. Its structure has been elucidated, and it is derived from the precursor prehelminthosporol.
Biosynthesis of Victorin
Recent research has overturned the long-held belief that victorin is a non-ribosomal peptide. It is, in fact, synthesized via a ribosomal pathway, a significant finding for understanding its production and for potential bioengineering efforts.
Victorin Biosynthetic Pathway
The biosynthesis of victorin begins with the ribosomal synthesis of a precursor peptide, VicA. This peptide contains multiple copies of a core "GLKLAF" amino acid sequence. Following translation, the precursor undergoes a series of post-translational modifications, including chlorination and cyclization, to form the various victorin analogs. A key final step is the conversion of an N-terminal glycine residue to a glyoxylate by a copper amine oxidase, VicK, which is crucial for the toxin's high level of bioactivity.
Experimental Protocols
This section details the methodologies for the cultivation of H. victoriae, followed by the extraction, purification, and characterization of its secondary metabolites.
Fungal Culture and Toxin Production
A reliable method for producing victorin involves growing H. victoriae in a liquid shake culture.
Protocol:
-
Media Preparation: Prepare Fries' medium with the following composition per liter of distilled water:
-
Sucrose: 30 g
-
Ammonium tartrate: 5 g
-
Ammonium nitrate (NH₄NO₃): 1 g
-
Potassium dihydrogen phosphate (KH₂PO₄): 1 g
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O): 0.5 g
-
Sodium chloride (NaCl): 0.1 g
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Calcium chloride (CaCl₂): 0.1 g
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Yeast extract: 0.5 g
-
Dispense 150 ml of the medium into 500-ml Erlenmeyer flasks and autoclave.
-
-
Inoculation: Inoculate the flasks with mycelial plugs from a potato dextrose agar (PDA) culture of H. victoriae.
-
Incubation: Incubate the flasks on a rotary shaker at 200 rpm and 25°C for 6-10 days.[1] Mycelial growth should be visible within one to two days.
-
Harvesting: Separate the mycelium from the culture fluid by filtration through several layers of cheesecloth or by centrifugation. The cell-free supernatant contains the secreted secondary metabolites.
Extraction and Purification of Victorin
The following workflow outlines the general steps for isolating and purifying victorin from the culture filtrate.
Detailed Protocol:
-
Initial Extraction: Stir the culture filtrate with activated charcoal (e.g., 5 g/L) for 1-2 hours to adsorb the toxins. Filter to collect the charcoal.
-
Elution: Elute the toxins from the charcoal using an aqueous acetone solution (e.g., 50% acetone in water).
-
Solvent Removal: Remove the acetone from the eluate under reduced pressure using a rotary evaporator.
-
Preliminary Purification: The resulting aqueous solution can be further purified by gel filtration chromatography on a column packed with Sephadex G-10 or a similar resin, eluting with water.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, often with a trifluoroacetic acid (TFA) modifier (e.g., 0.1% TFA), is effective for separation.
-
Detection: Monitor the elution profile using a UV detector at approximately 214 nm.
-
Collect fractions corresponding to the major peaks for subsequent analysis.
-
Isolation of this compound
A detailed, modern protocol for this compound isolation is less commonly cited. However, general principles of natural product chemistry for sesquiterpenoids can be applied.
Protocol:
-
Liquid-Liquid Extraction: After separation of the mycelia, extract the culture filtrate with an organic solvent such as ethyl acetate or dichloromethane at a neutral pH.
-
Concentration: Concentrate the organic extract in vacuo.
-
Chromatography:
-
Perform an initial separation of the crude extract using silica gel column chromatography with a gradient of ethyl acetate in hexane.
-
Further purify the fractions containing this compound using preparative thin-layer chromatography (TLC) or HPLC on a normal-phase column (e.g., silica or diol).
-
Structure Elucidation Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR experiments are essential for determining the structure and stereochemistry of the isolated compounds. Samples are typically dissolved in deuterated solvents like D₂O or CD₃OD.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition. Tandem MS (MS/MS) experiments provide fragmentation patterns that help in sequencing the peptide backbone of victorin and elucidating the structure of other metabolites.
Quantitative Data
The following tables summarize available quantitative data for the production and characterization of victorin.
Table 1: Victorin Production and Activity
| Parameter | Value | Reference |
| Culture Conditions | ||
| Medium | Fries' Medium + 0.5 g/L Yeast Extract | [1] |
| Incubation Time | 6 days (shake culture) | |
| Temperature | 25°C | [1] |
| Toxin Yield & Activity | ||
| Residual Dry Weight of Filtrate | 4.5 mg/ml | |
| Specific Activity (50% root growth inhibition) | 45 ng/ml (crude filtrate) |
Table 2: Spectroscopic Data for Victorin C (Illustrative)
| ¹³C NMR Chemical Shifts (ppm) | ¹H NMR Chemical Shifts (ppm) | Mass Spectrometry (m/z) |
| Data to be populated from specialized structural elucidation literature. | Data to be populated from specialized structural elucidation literature. | Data to be populated from specialized structural elucidation literature. |
| Example: C=O (amide) | Example: α-H | Example: [M+H]⁺ |
| 170-175 | 3.5-4.5 | ~815.2 |
Note: Detailed spectroscopic data for victorin C and its analogs require access to and thorough analysis of primary research articles on their structure elucidation.
Conclusion
The identification of secondary metabolites from Helminthosporium victoriae is a multi-step process requiring careful cultivation, extraction, and purification, followed by detailed spectroscopic analysis. The recent discovery of the ribosomal biosynthetic pathway for victorin opens new avenues for research into the regulation of its production and the potential for engineering novel bioactive compounds. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important fungal species.
References
Elucidation of the Victorin Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Victorin, a host-selective toxin produced by the necrotrophic fungus Cochliobolus victoriae. Previously believed to be synthesized by nonribosomal peptide synthetases, recent genomic and molecular studies have revealed that Victorin is a ribosomally synthesized and post-translationally modified peptide (RiPP). This document details the key genes, enzymes, and biochemical transformations involved in the production of this complex natural product.
Introduction to Victorin
Victorin is a chlorinated cyclized peptide that acts as a virulence factor for C. victoriae, the causal agent of Victoria blight of oats.[1] The toxin is specifically recognized by oat varieties carrying the dominant Vb gene, leading to programmed cell death and disease susceptibility.[2] Structurally, Victorin is a mixture of related, highly modified heterodetic cyclic hexapeptides.[3][4] The elucidation of its biosynthetic pathway has been a long-standing scientific puzzle, recently solved by the identification of a scattered gene cluster responsible for its production.[1][5]
The Victorin Gene Cluster and Biosynthetic Machinery
Unlike typical fungal secondary metabolite gene clusters that are compact, the genes responsible for Victorin biosynthesis are loosely clustered in repeat-rich regions of the C. victoriae genome.[4][5] The core of the biosynthetic pathway revolves around the ribosomal synthesis of a precursor peptide, followed by extensive post-translational modifications.
The following table summarizes the key genes identified in the Victorin biosynthetic pathway and their putative functions.
| Gene | Encoded Protein/Enzyme | Putative Function | Reference(s) |
| vicA1-3 | Precursor Peptide | Contains multiple "GLKLAF" repeats that form the core peptide backbone of Victorin. | [3][4][6] |
| VicYb | DUF3328 domain-containing protein | Essential for the oxidative cyclization of the core peptide. Deletion abolishes Victorin production. | [4][6] |
| vicK | Copper Amine Oxidase (CAO) | Catalyzes the oxidative deamination of the N-terminal glycine to a glyoxylate, which is crucial for toxicity. | [3][4] |
| CYP1 | Cytochrome P450 monooxygenase | Putative role in hydroxylation or other oxidative modifications of the peptide backbone. | [1] |
The Victorin Biosynthetic Pathway
The biosynthesis of Victorin can be conceptualized as a multi-step process involving precursor synthesis, cyclization, and a final activating modification.
The pathway initiates with the transcription and translation of the vicA genes.[6] This produces the VicA precursor peptide, which contains a leader sequence followed by multiple tandem repeats of the core "GLKLAF" sequence.[3][4]
The VicA precursor peptide undergoes proteolytic cleavage to release the linear hexapeptide cores. The enzyme VicYb, containing a DUF3328 domain, is essential for the subsequent oxidative cyclization of this linear peptide to form the core ring structure of Victorin.[4][6] Deletion of the gene encoding VicYb completely abolishes victorin production.[6]
Following cyclization, the peptide scaffold undergoes further modifications, including hydroxylation and chlorination, likely catalyzed by enzymes such as the cytochrome P450 monooxygenase, CYP1.[1] This creates a variety of Victorin analogs.
The final and critical step for toxicity is the conversion of the N-terminal glycine residue to a glyoxylate. This reaction is catalyzed by the copper amine oxidase VicK.[3] Deletion of vicK results in the accumulation of glycine-containing victorin derivatives that are non-toxic.[3][4]
Experimental Data on Gene Function
The elucidation of the Victorin pathway was heavily reliant on gene knockout experiments and subsequent metabolite analysis. The results are summarized below.
| Gene Knockout Mutant | Effect on Victorin Production | Conclusion on Gene Function | Reference(s) |
| ΔvicA (at least one copy) | Strongly diminished Victorin production. | vicA genes encode the essential precursor peptide for Victorin synthesis. | [1][4][6] |
| ΔVicYb | Abolished Victorin production. | VicYb is essential for a critical step in the pathway, likely oxidative cyclization. | [4][6] |
| ΔvicK | Abolished production of active Victorin; accumulation of novel glycine-containing derivatives. | VicK catalyzes the final activation step, converting the N-terminal glycine to a glyoxylate. | [3][4] |
Experimental Protocols
The following sections outline the general methodologies used to identify and characterize the Victorin biosynthetic pathway.
-
Strain: Cochliobolus victoriae (e.g., strain FI3).
-
Culture Medium: Fries medium or similar defined media for consistent toxin production.
-
Growth Conditions: Cultures are typically grown in liquid shake flasks at 25-28°C for 7-14 days to allow for sufficient accumulation of secondary metabolites.
This protocol describes a typical workflow for generating targeted gene knockouts in filamentous fungi.
-
Construct Design: A gene replacement cassette is created using PCR. This involves amplifying ~1-2 kb regions of DNA flanking the target gene (5' and 3' untranslated regions). These flanking regions are then ligated to a selectable marker gene, such as the hygromycin B phosphotransferase gene (hph).
-
Protoplast Formation: Fungal mycelia are treated with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.
-
Transformation: The gene deletion cassette is introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.
-
Selection and Screening: Transformed protoplasts are regenerated on selective media containing the appropriate antibiotic (e.g., hygromycin B). Resistant colonies are then screened by PCR to confirm the homologous recombination event and the absence of the target gene. Southern blotting is often used for definitive confirmation.
-
Extraction: The fungal culture (mycelia and filtrate) is extracted with an organic solvent such as ethyl acetate.
-
Concentration: The organic extract is dried under reduced pressure.
-
Analysis: The crude extract is redissolved in methanol and analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and quantify Victorin and its derivatives by comparing retention times and mass-to-charge ratios with authentic standards.
To confirm the function of specific enzymes like VicK, in vitro assays are performed.
-
Heterologous Expression: The gene of interest (e.g., vicK) is cloned into an expression vector and expressed in a heterologous host, such as E. coli or Pichia pastoris.
-
Protein Purification: The recombinant enzyme is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Reaction: The purified enzyme is incubated with its putative substrate (e.g., glycine-containing Victorin derivatives for VicK) in a suitable buffer.
-
Product Detection: The reaction mixture is analyzed by HPLC-MS to detect the formation of the expected product (e.g., active Victorin).
Conclusion and Future Directions
The elucidation of the Victorin biosynthetic pathway represents a significant advancement in our understanding of fungal RiPPs.[4] It has revealed an unusual scattered gene cluster and a fascinating series of post-translational modifications. This knowledge opens up new avenues for research, including:
-
Engineering Novel Bioactives: The identified enzymes could be used in synthetic biology platforms to create novel cyclic peptides with potential pharmaceutical applications.
-
Controlling Plant Disease: Understanding the pathway could lead to novel strategies for controlling Victoria blight, for instance, by developing inhibitors of key enzymes like VicK.
-
Discovering New Natural Products: The unique features of the Victorin pathway can guide genome mining efforts to discover other novel RiPPs in fungi.
This guide provides a foundational understanding of the Victorin biosynthetic pathway, offering valuable insights for researchers in natural product chemistry, fungal genetics, and drug discovery.
References
- 1. Victorin, the host-selective cyclic peptide toxin from the oat pathogen Cochliobolus victoriae, is ribosomally encoded - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. farmtario.com [farmtario.com]
- 6. Victorin, the host-selective cyclic peptide toxin from the oat pathogen Cochliobolus victoriae, is ribosomally encoded - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Victoxinine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Victoxinine is a secondary metabolite produced by the fungus Helminthosporium victoriae. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this fungal toxin. This document summarizes the available quantitative data, outlines experimental protocols for its study, and visualizes key conceptual relationships to facilitate a deeper understanding of this complex molecule.
Chemical Structure and Identification
This compound is a sesquiterpenoid toxin with a complex chemical structure. Its structure was established through partial synthesis from prehelminthosporol.[1]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2-[(1R,3S,7R,8S,9S)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.0³,⁸]undecan-5-yl]ethanol |
| Molecular Formula | C₁₇H₂₉NO |
| SMILES | CC(C)[C@@H]1CC[C@@]2([C@H]3[C@@H]1--INVALID-LINK--CN(C3)CCO)C |
| InChI | InChI=1S/C17H29NO/c1-11(2)13-5-6-17(4)12(3)14-9-18(7-8-19)10-15(17)16(13)14/h11,13-16,19H,3,5-10H2,1-2,4H3/t13-,14+,15+,16-,17-/m0/s1 |
| InChIKey | DROLRDZYPMOKLM-BIVLZKPYSA-N |
| CAS Number | 39965-06-5 |
Physicochemical Properties
The physicochemical properties of this compound are essential for understanding its behavior in biological systems and for developing analytical methods.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 263.42 g/mol |
| Monoisotopic Mass | 263.224914549 Da |
| Topological Polar Surface Area | 23.5 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Complexity | 377 |
| Formal Charge | 0 |
Biosynthesis
While the complete biosynthetic pathway of this compound has not been fully elucidated, its sesquiterpenoid backbone suggests it is derived from the isoprenoid pathway. Fungi synthesize sesquiterpenes from farnesyl pyrophosphate (FPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The cyclization of FPP by a terpene synthase would be the initial committed step, followed by a series of modifications by enzymes such as cytochrome P450 monooxygenases and transferases to yield the final structure of this compound.
Mechanism of Action and Signaling Pathways
The primary mode of action of this compound involves the disruption of the plasma membrane of susceptible cells. This leads to a loss of electrolytes and an inability to take up essential nutrients, ultimately causing cell death. While the specific molecular targets on the plasma membrane have not been definitively identified, it is hypothesized that this compound may interact with and modulate the activity of ion channels or membrane-bound enzymes like H+-ATPase.
Hypothetical Interaction with Plasma Membrane H+-ATPase
Many fungal toxins are known to target the plasma membrane H+-ATPase, a crucial enzyme for maintaining the electrochemical gradient across the cell membrane. This compound-induced disruption of this gradient could lead to the observed loss of cellular homeostasis.
Potential Interaction with Voltage-Gated Ion Channels
Another plausible mechanism is the interaction of this compound with voltage-gated ion channels.[2][3][4][5][6] By altering the normal functioning of these channels, this compound could induce a rapid and uncontrolled flux of ions, leading to the observed cytotoxic effects.
Experimental Protocols
Isolation and Purification of this compound from Helminthosporium victoriae
This protocol outlines a general procedure for the isolation and purification of this compound from fungal cultures.[7]
5.1.1. Fungal Culture
-
Inoculate Helminthosporium victoriae into a suitable liquid medium (e.g., potato dextrose broth).
-
Incubate the culture on a rotary shaker at 25-28°C for 14-21 days to allow for sufficient toxin production.
5.1.2. Extraction
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of a non-polar organic solvent such as ethyl acetate or chloroform three times.
-
Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
5.1.3. Purification
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the this compound-containing fractions and concentrate them.
-
For further purification, employ high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water).
Spectroscopic Characterization
The structure of purified this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass and elemental composition of this compound. Fragmentation patterns in MS/MS can further aid in structural elucidation.[8][9][10][11][12]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of this compound.[13][14][15][16]
5.3.1. Materials
-
Target cell line (e.g., a susceptible plant protoplast line or a relevant mammalian cell line)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
5.3.2. Procedure
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Conclusion
This compound represents a structurally interesting and biologically active fungal metabolite. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a framework for its study. Further research is warranted to fully elucidate its biosynthetic pathway and the specific molecular targets of its cytotoxic activity. Such knowledge will be invaluable for assessing its potential applications in agriculture, pharmacology, and as a tool for studying fundamental cellular processes.
References
- 1. Victorin | Springer Nature Experiments [experiments.springernature.com]
- 2. Structural Determinants of Voltage-Gated Ion Channel Modulation by Invertebrate Toxins [escholarship.org]
- 3. Voltage-gated ion channels and gating modifier toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathophysiological Responses to Conotoxin Modulation of Voltage-Gated Ion Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and structure of the host-specific toxin from Helminthosporium carbonum race 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Victoxinine's Mechanism of Action in Susceptible Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular mechanisms underlying the action of victoxinine, a chlorinated cyclic pentapeptide and the primary pathogenic determinant of the fungus Cochliobolus victoriae, the causal agent of Victoria blight of oats. This document provides a comprehensive overview of its biochemical targets, the signaling cascades it triggers, and detailed experimental protocols for its study.
Core Mechanism of Action
This compound, often referred to as victorin C, exhibits host-selective toxicity, primarily affecting oat (Avena sativa) varieties that carry the dominant Vb gene. This gene is genetically linked to the Pc-2 gene, which confers resistance to crown rust caused by Puccinia coronata. This linkage creates a unique gene-for-gene relationship where resistance to one pathogen confers susceptibility to another.
The primary molecular target of this compound in susceptible plants is the mitochondrial glycine decarboxylase complex (GDC) . Specifically, this compound has been shown to bind to two components of this complex: the P-protein (a 100-kDa protein) and the H-protein (a 15-kDa protein).[1][2] This interaction is central to the toxin's mode of action.
In susceptible oat genotypes, the perception of this compound is mediated by the LOV1 (Locus Orchestrating Victorin effects1) gene product, a coiled-coil-nucleotide binding site-leucine-rich repeat (CC-NBS-LRR) protein. The function of LOV1 is dependent on its interaction with Thioredoxin h5 (TRX-h5) . It is proposed that victorin binds to and modifies TRX-h5, which is "guarded" by LOV1. This interaction activates LOV1, initiating a downstream signaling cascade that culminates in programmed cell death (PCD), a response resembling a hypersensitive response (HR) typically associated with pathogen resistance.
Quantitative Data Summary
The following tables summarize the quantitative data available on the effects of this compound (victorin).
| Parameter | Value | Plant System | Comments | Reference(s) |
| EC50 for GDC Inhibition (in vivo) | 81 pM | Oat leaf slices | Leaf slices were pretreated for 2 hours with victorin. | [1][3] |
| EC50 for GDC Inhibition (in vitro) | 23 µM | Isolated GDC components | Inhibition of the glycine-bicarbonate exchange reaction. | [1] |
| Lowest Concentration for Increased Ethylene Production | 10-7 dilution | Susceptible oat leaves | Corresponds to approximately 25 nl/g dry weight per hour. | [4] |
| Saturating Concentration for Ethylene Production | 10-5 dilution | Susceptible oat leaves | Resulted in approximately 550 nl/g dry weight per hour. | [4] |
| IC50 for Root Growth Inhibition | 5 x 10-7 dilution | Susceptible oat seedlings | [4] | |
| Electrolyte Leakage Induction | 0.1 - 7.0 µg/ml | Oat leaves | Leakage increased with concentration in this range. | [5] |
Table 1: Dose-Response and Inhibition Constants for Victorin
| Protein | Molecular Weight (kDa) | Genotype Specificity of Binding | Location | Reference(s) |
| P-protein of GDC | 100 | Susceptible only (in vivo) | Mitochondria | [1] |
| H-protein of GDC | 15 | Susceptible and Resistant (in vivo) | Mitochondria | [1] |
| Unidentified Protein | 65 | Susceptible and Resistant | Plasma membrane, Mitochondria | |
| Unidentified Protein | 45 | Susceptible and Resistant | Plasma membrane |
Table 2: Victorin-Binding Proteins in Oats
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.
Detailed Experimental Protocols
Protocol 1: Extraction and Partial Purification of this compound
This protocol describes a general method for obtaining a partially purified preparation of this compound from fungal culture.
Materials:
-
Cochliobolus victoriae culture
-
Liquid culture medium (e.g., Fries' medium supplemented with oat flakes)
-
Erlenmeyer flasks
-
Cheesecloth
-
Centrifuge and centrifuge bottles
-
Rotary evaporator
-
Solid-phase extraction (SPE) C18 cartridges
-
Methanol
-
Acetonitrile
-
Deionized water
-
HPLC system with a C18 column (for further purification)
Procedure:
-
Fungal Culture: Inoculate liquid culture medium in Erlenmeyer flasks with C. victoriae. Incubate in stationary culture at room temperature for 3-4 weeks.
-
Filtration: Separate the mycelium from the culture filtrate by filtering through several layers of cheesecloth.
-
Clarification: Centrifuge the filtrate at 10,000 x g for 20 minutes to remove remaining fungal cells and debris.
-
Concentration: Reduce the volume of the supernatant using a rotary evaporator at a temperature below 40°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with methanol followed by deionized water.
-
Load the concentrated culture filtrate onto the cartridge.
-
Wash the cartridge with deionized water to remove salts and polar compounds.
-
Elute the toxin with a stepwise gradient of methanol or acetonitrile in water (e.g., 20%, 50%, 80% methanol). Collect fractions.
-
-
Bioassay: Test the biological activity of each fraction using a sensitive oat leaf bioassay (see Protocol 2) to identify the fractions containing this compound.
-
Further Purification (Optional): Pool the active fractions, concentrate them, and subject them to reversed-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) for higher purity. Monitor the elution profile at ~210 nm.
Protocol 2: Detached Leaf Bioassay for this compound Activity
This bioassay is used to determine the presence and relative concentration of this compound.
Materials:
-
Susceptible and resistant oat seedlings (e.g., 7-10 days old)
-
Test solutions (e.g., HPLC fractions or purified this compound dilutions)
-
Petri dishes or multi-well plates
-
Filter paper
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Leaf Excision: Excise the first true leaves from both susceptible and resistant oat seedlings. Cut the leaves into 2-3 cm segments.
-
Assay Setup: Place a piece of filter paper in each well of a multi-well plate or in a Petri dish.
-
Treatment Application: Add a known volume (e.g., 50-100 µL) of the test solution to the filter paper in each well. Include a negative control (water or buffer) and a positive control (known concentration of this compound).
-
Incubation: Place the leaf segments onto the saturated filter paper. Seal the plates with parafilm to maintain humidity. Incubate under light at room temperature for 24-72 hours.
-
Symptom Evaluation: Observe the leaf segments for the development of symptoms such as chlorosis (yellowing), wilting, and necrosis (tissue death). Compare the severity of symptoms in susceptible and resistant oat leaves treated with the test solutions to the controls. A semi-quantitative score can be assigned based on the extent of tissue damage.
Protocol 3: Electrolyte Leakage Assay
This assay quantifies the loss of membrane integrity in response to this compound treatment.
Materials:
-
Oat leaf discs from susceptible plants
-
This compound solutions of varying concentrations
-
Deionized water
-
Conductivity meter
-
Test tubes or multi-well plates
-
Vacuum infiltrator (optional)
Procedure:
-
Sample Preparation: Cut uniform leaf discs (e.g., 5 mm diameter) from susceptible oat leaves.
-
Washing: Rinse the leaf discs thoroughly with deionized water to remove electrolytes released during cutting.
-
Treatment: Place a set number of leaf discs (e.g., 5-10) into test tubes containing a known volume of deionized water and the desired concentration of this compound. Include a control with no this compound. Optionally, vacuum infiltrate the leaf discs with the solutions to ensure toxin uptake.
-
Incubation: Incubate the tubes at room temperature with gentle shaking for a time course (e.g., 1, 2, 4, 8 hours).
-
Conductivity Measurement (C1): At each time point, measure the electrical conductivity of the solution.
-
Total Electrolyte Measurement (C2): After the final time point, autoclave or boil the tubes for 15-20 minutes to kill the tissue and release all electrolytes. Cool to room temperature and measure the final conductivity.
-
Calculation: Express electrolyte leakage as a percentage of the total: (C1 / C2) * 100. Plot the percentage of electrolyte leakage against this compound concentration or time.
Protocol 4: DNA Laddering Assay for Apoptosis
This protocol detects the characteristic internucleosomal cleavage of DNA that occurs during this compound-induced apoptosis.
Materials:
-
Oat leaf tissue or protoplasts
-
This compound solution
-
DNA extraction buffer (e.g., containing Tris-HCl, EDTA, and a detergent like SDS)
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Isopropanol
-
70% Ethanol
-
TE buffer (Tris-EDTA)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
-
DNA ladder marker
Procedure:
-
Treatment: Incubate oat leaf segments or protoplasts with and without a known concentration of this compound for a time course (e.g., 4, 8, 12 hours).
-
DNA Extraction:
-
Harvest the tissue/cells and grind them in liquid nitrogen.
-
Resuspend the powder in DNA extraction buffer.
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 50°C for 1-2 hours.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins.
-
Precipitate the DNA from the aqueous phase by adding isopropanol and centrifuging at high speed.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in TE buffer.
-
-
Quantification: Determine the DNA concentration.
-
Electrophoresis:
-
Load equal amounts of DNA (e.g., 5-10 µg) from each sample into the wells of a 1.5-2.0% agarose gel containing a DNA stain.
-
Include a DNA ladder marker.
-
Run the gel at a low voltage (e.g., 50-70 V) to resolve the DNA fragments.
-
-
Visualization: Visualize the DNA under UV light. The presence of a "ladder" of DNA fragments in multiples of approximately 180-200 base pairs is indicative of apoptosis.
This guide provides a comprehensive overview of the mechanism of action of this compound and detailed methodologies for its study. Researchers can utilize this information to further investigate the intricate interactions between this potent toxin and susceptible plants, and to explore potential strategies for disease control and drug development.
References
- 1. Victorin induction of an apoptotic/senescence-like response in oats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Victorin Induction of an Apoptotic/Senescence–like Response in Oats | Semantic Scholar [semanticscholar.org]
- 3. Victorin induction of an apoptotic/senescence-like response in oats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytopathology 1975 | Production of Ethylene by Oats Resistant and Susceptible to Victorin [apsnet.org]
- 5. apsnet.org [apsnet.org]
Cellular Targets of Victoxinine in Plant Cells: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Victoxinine, a chlorinated pentasubstituted β-amino acid derivative and the active component of the host-selective toxin victorin, is produced by the fungus Cochliobolus victoriae. It is a potent elicitor of programmed cell death (PCD) in susceptible plant species, particularly certain oat varieties. Historically, the mitochondrial glycine decarboxylase complex (GDC) was considered the primary target of this compound. However, recent research has unveiled a more complex mechanism involving initial perception at the cell surface, followed by a signaling cascade that culminates in PCD. This guide provides a comprehensive overview of the known cellular targets of this compound, detailing the molecular interactions, signaling pathways, and quantitative data from key studies. It also includes detailed experimental protocols for the methodologies cited, aiming to equip researchers with the necessary information to investigate this and similar plant-pathogen interactions.
Introduction
The study of host-selective toxins like this compound offers profound insights into the molecular intricacies of plant immunity and susceptibility. Understanding how these toxins manipulate cellular machinery to induce disease is paramount for developing resistant crop varieties and novel fungicides. This technical guide synthesizes the current knowledge on the cellular targets of this compound, shifting the focus from a singular mitochondrial target to a multi-faceted model involving both the plasma membrane and mitochondria.
Primary Cellular Targets and Molecular Interactions
The mode of action of this compound involves a sophisticated interplay between cell surface perception and intracellular targets.
Cell Surface Perception: The Initial Trigger
Emerging evidence strongly suggests that the initial recognition of this compound occurs at the cell surface of susceptible plants.[1] This interaction is a critical prerequisite for the induction of PCD and other defense-like responses. While the specific cell surface receptor for this compound has yet to be definitively identified, studies using fluorescently labeled victorin conjugates (VicFluor and VicBSA) have demonstrated that cell death is initiated before the toxin traverses the plasma membrane.[1]
The LOV1 and ATTRX5/LIV1 System in Arabidopsis thaliana
In the model plant Arabidopsis thaliana, sensitivity to victorin is conferred by the dominant gene LOCUS ORCHESTRATING VICTORIN EFFECTS1 (LOV1).[2] LOV1 encodes a coiled-coil-nucleotide binding site-leucine-rich repeat (CC-NBS-LRR) protein, a class of proteins commonly involved in plant disease resistance.[3][4]
The response to victorin is also dependent on another protein, thioredoxin h5 (ATTRX5), encoded by the LOCUS OF INSENSITIVITY TO VICTORIN1 (LIV1) gene.[3] Thioredoxins are small, ubiquitous proteins that catalyze thiol-disulfide exchange reactions and are involved in redox signaling.[5] The requirement of both LOV1 and ATTRX5 suggests a signaling complex at or near the plasma membrane that perceives the this compound signal and transduces it downstream.
Mitochondrial Target: The Glycine Decarboxylase Complex (GDC)
The glycine decarboxylase complex (GDC) is a multi-enzyme complex located in the inner mitochondrial membrane that plays a crucial role in photorespiration.[6][7] Early studies identified the P-protein component of the GDC as a binding target for victorin in susceptible oat genotypes.[1] Subsequent research confirmed that victorin also binds to the H-protein of the GDC in both susceptible and resistant genotypes.[1]
This compound is a potent inhibitor of GDC activity. In vivo studies with oat leaf slices demonstrated a 50% inhibition of GDC activity (EC50) at a concentration of 81 pM.[1] In vitro, this compound inhibited the glycine-bicarbonate exchange reaction with an EC50 of 23 µM.[1] While the interaction with GDC is a confirmed biochemical effect of this compound, current models propose that it is a downstream event following the initial cell surface perception, rather than the primary trigger of PCD.[1]
Signaling Pathways and Cellular Responses
The perception of this compound at the cell surface initiates a signaling cascade that leads to a range of cellular responses, culminating in programmed cell death.
Ion Fluxes and Extracellular Alkalinization
A rapid and essential response to this compound perception is the alteration of ion fluxes across the plasma membrane, leading to extracellular alkalinization.[1] This change in the extracellular pH is considered a key regulatory event for subsequent this compound-induced responses.
Generation of Reactive Oxygen Species (ROS) and Nitric Oxide (NO)
Following the initial perception, there is a burst of reactive oxygen species (ROS) and nitric oxide (NO).[1] These molecules are well-known signaling components in plant defense and PCD pathways.
Phytoalexin Production
Susceptible plants respond to this compound by producing phytoalexins, which are antimicrobial secondary metabolites.[1] This is a classic plant defense response, indicating that this compound hijacks the plant's own immune signaling pathways.
Programmed Cell Death (PCD)
The ultimate outcome of the this compound-induced signaling cascade in susceptible plants is programmed cell death.[1][3][4] This is characterized by apoptosis-like features and is a strategy used by the pathogen to cause disease.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the interaction of this compound with its cellular targets.
| Parameter | Target/System | Value | Reference |
| EC50 for GDC Inhibition (in vivo) | Glycine Decarboxylase Complex in Oat Leaf Slices | 81 pM | [1] |
| EC50 for GDC Inhibition (in vitro) | Glycine-Bicarbonate Exchange Reaction | 23 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's cellular targets.
Assay for Glycine Decarboxylase Activity
This protocol is adapted from studies on the inhibition of GDC by victorin.
Objective: To measure the activity of the glycine decarboxylase complex in plant mitochondria and assess the inhibitory effect of this compound.
Materials:
-
Plant leaf tissue (e.g., oat)
-
Mitochondria isolation buffer (e.g., 0.3 M mannitol, 25 mM MOPS-KOH pH 7.2, 1 mM EDTA, 0.1% BSA, 0.2% polyvinylpyrrolidone-40, 4 mM cysteine, 1 mM dithiothreitol)
-
Reaction buffer (e.g., 0.2 M MOPS-KOH pH 7.2, 0.1% Triton X-100, 30 mM pyridoxal 5'-phosphate, 6 mM NAD+, 3 mM dithiothreitol, 4.5 mM tetrahydrofolate)
-
[1-¹⁴C]glycine
-
Scintillation cocktail
-
Liquid scintillation counter
-
This compound solution of known concentration
Procedure:
-
Mitochondria Isolation:
-
Homogenize fresh leaf tissue in ice-cold mitochondria isolation buffer.
-
Filter the homogenate through layers of cheesecloth and Miracloth.
-
Centrifuge the filtrate at low speed (e.g., 1,000 x g) to pellet chloroplasts and nuclei.
-
Centrifuge the supernatant at high speed (e.g., 12,000 x g) to pellet mitochondria.
-
Resuspend the mitochondrial pellet in a wash buffer and repeat the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.
-
-
GDC Activity Assay:
-
Incubate the isolated mitochondria with or without this compound at various concentrations for a specified time (e.g., 30 minutes) on ice.
-
Initiate the reaction by adding an aliquot of the mitochondrial suspension to the reaction buffer containing [1-¹⁴C]glycine.
-
Incubate at a controlled temperature (e.g., 25°C) with shaking.
-
Stop the reaction by adding a strong acid (e.g., 2 M HCl).
-
Capture the released ¹⁴CO₂ in a trapping agent (e.g., a filter paper wick soaked in a CO₂ trapping solution like β-phenylethylamine).
-
Measure the radioactivity of the trapped ¹⁴CO₂ using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of GDC activity as the amount of ¹⁴CO₂ released per unit time per milligram of mitochondrial protein.
-
Plot the GDC activity against the concentration of this compound to determine the EC50 value.
-
Flow Cytometry for Cell Death Analysis
This protocol provides a general framework for quantifying this compound-induced cell death using flow cytometry.
Objective: To quantify the percentage of dead cells in a plant protoplast suspension after treatment with this compound.
Materials:
-
Plant protoplasts isolated from susceptible and resistant plant lines.
-
Protoplast incubation buffer (e.g., Gamborg's B5 medium with appropriate osmoticum).
-
This compound solution.
-
Fluorescent dyes for cell viability (e.g., Fluorescein Diacetate (FDA) for live cells and Propidium Iodide (PI) for dead cells).
-
Flow cytometer.
Procedure:
-
Protoplast Treatment:
-
Isolate protoplasts from the leaf tissue of susceptible and resistant plants using enzymatic digestion.
-
Resuspend the protoplasts in the incubation buffer at a known density.
-
Treat the protoplast suspensions with different concentrations of this compound or a control solution.
-
Incubate for various time points.
-
-
Staining:
-
Add FDA and PI to the protoplast suspensions to final concentrations of, for example, 1 µg/mL and 10 µg/mL, respectively.
-
Incubate in the dark for 5-10 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained protoplasts using a flow cytometer.
-
Excite FDA with a 488 nm laser and detect emission at ~520 nm.
-
Excite PI with a 488 nm laser and detect emission at ~617 nm.
-
Gate the protoplast population based on forward and side scatter to exclude debris.
-
Quantify the percentage of live (FDA-positive, PI-negative) and dead (PI-positive) cells.
-
-
Data Analysis:
-
Plot the percentage of dead cells against the this compound concentration or time of treatment.
-
Measurement of Reactive Oxygen Species (ROS) and Nitric Oxide (NO)
This protocol outlines methods for detecting ROS and NO production in response to this compound.
Objective: To detect and quantify the production of ROS and NO in plant cells or tissues treated with this compound.
Materials for ROS Detection:
-
Plant tissue or protoplasts.
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) or dihydroethidium (DHE).
-
Fluorescence microscope or plate reader.
Procedure for ROS Detection:
-
Load the cells or tissue with H₂DCF-DA (for H₂O₂) or DHE (for superoxide) by incubating in a buffer containing the probe.
-
Wash to remove excess probe.
-
Treat with this compound or a control solution.
-
Measure the increase in fluorescence over time using a fluorescence microscope or plate reader.
Materials for NO Detection:
-
Plant tissue or protoplasts.
-
4,5-diaminofluorescein diacetate (DAF-2 DA).
-
Fluorescence microscope.
Procedure for NO Detection:
-
Load the cells or tissue with DAF-2 DA.
-
Wash to remove excess probe.
-
Treat with this compound or a control solution.
-
Visualize the intracellular green fluorescence of the DAF-2 triazole product using a fluorescence microscope.
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway for this compound-induced cell death.
Experimental Workflow for GDC Activity Assay
Caption: Workflow for the Glycine Decarboxylase Complex activity assay.
Conclusion and Future Directions
The understanding of this compound's mode of action has evolved significantly, highlighting a sophisticated mechanism that involves both cell surface and mitochondrial targets. The initial perception at the plasma membrane, mediated by a putative receptor and involving the LOV1/ATTRX5 complex in Arabidopsis, triggers a signaling cascade that ultimately leads to programmed cell death. While the inhibitory effect on the mitochondrial glycine decarboxylase complex is a confirmed downstream event, it is no longer considered the primary determinant of host selectivity and PCD induction.
Future research should focus on several key areas:
-
Identification of the Cell Surface Receptor: The definitive identification of the this compound receptor is a critical next step to fully elucidate the initial perception mechanism.
-
Elucidation of the LOV1/ATTRX5 Signaling Complex: Further investigation into the direct interactions and downstream targets of the LOV1 and ATTRX5 proteins will provide a more detailed picture of the signaling cascade.
-
Quantitative Analysis of Ion Fluxes: A detailed quantitative analysis of the specific ion fluxes induced by this compound will help to understand the early signaling events.
-
Integration of Signaling Pathways: A systems-level approach is needed to understand how the various downstream responses, including ROS/NO production, phytoalexin synthesis, and mitochondrial dysfunction, are integrated to execute PCD.
A deeper understanding of the cellular targets and mechanisms of this compound will not only advance our fundamental knowledge of plant-pathogen interactions but also pave the way for the development of innovative strategies for crop protection.
References
- 1. Inhibition of the glycine decarboxylase multienzyme complex by the host-selective toxin victorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane protein isolation and identification by covalent binding for proteome research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 6. Interaction Trap/Two-Hybrid System to Identify Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
Victoxinine and Victorin: A Technical Guide to Phytotoxicity, Mechanism of Action, and Cellular Impact
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth analysis of the phytotoxic effects induced by metabolites from the fungus Cochliobolus victoriae, with a primary focus on the well-characterized toxin, Victorin. While Victoxinine is a known secondary metabolite, the vast body of research points to Victorin as the principal agent of phytotoxicity and the causative agent of Victoria blight of oats. This document details the physiological and molecular responses of susceptible plants to Victorin exposure.
Introduction to Cochliobolus victoriae Toxins
Cochliobolus victoriae is a fungal pathogen responsible for Victoria blight, a devastating disease of certain oat cultivars. The pathogenicity of this fungus is primarily attributed to the production of a host-selective toxin known as Victorin.[1][2] Another metabolite, this compound, has also been identified from this fungus.[3] However, Victorin is the key determinant of the disease and has been the subject of extensive research into its phytotoxic effects and mechanism of action. Victorin is a family of cyclic peptides, with Victorin C being the most abundant.[4][5] The toxin is highly potent and selectively affects oat varieties carrying the dominant Vb gene, which is genetically linked to the Pc-2 gene for crown rust resistance.[1][6]
Phytotoxicity Symptoms of Victorin Exposure
Exposure of susceptible plants to Victorin induces a range of severe phytotoxic symptoms that mimic the signs of Victoria blight. These symptoms are indicative of a rapid cellular collapse and systemic failure.
Macroscopic Symptoms:
-
Leaf Damage: The initial and most apparent symptoms include foliar striping, which begins at the lower leaves and progresses upwards.[1] This is often accompanied by wilting and a general loss of turgor. At lower concentrations of Victorin, a prominent symptom is the total loss of chlorophyll, leading to a bleached appearance of the leaves.[7]
-
Necrosis: Basal necrosis is a characteristic symptom.[1] As the toxic effects advance, necrotic lesions can spread across the plant tissues.
-
Stunting and Death: Affected seedlings often exhibit stunted growth and can ultimately die.[1] In mature plants, the disease leads to stem weakening and premature ripening of seeds.[1]
Cellular and Sub-cellular Symptoms:
-
Programmed Cell Death (PCD): Victorin is a potent inducer of PCD, which exhibits features of apoptosis.[8][9] This includes DNA laddering, a hallmark of apoptotic cell death.[7][9]
-
Chlorophyll Loss: A significant and early symptom is the degradation of chlorophyll, contributing to the yellowing and bleaching of leaves.[7][9]
-
Rubisco Degradation: Victorin treatment leads to the specific proteolytic cleavage of the large subunit of RuBisCO (Ribulose-1,5-bisphosphate carboxylase/oxygenase), a key enzyme in carbon fixation.[7][9]
-
Membrane Permeability: A rapid increase in plasma membrane permeability is an early response to Victorin, leading to electrolyte leakage.[10]
Quantitative Data on Victorin Phytotoxicity
The phytotoxicity of Victorin is concentration-dependent. The following table summarizes the available quantitative data on the biological activity of Victorin.
| Parameter | Value | Plant/System | Reference |
| IC50 for Glycine Decarboxylase Complex Inhibition | 81 pM | Oats | [7][9] |
| Concentration for RuBisCO Cleavage | Noticeable at 1 ng/mL, significant at 10 ng/mL | Oat leaf slices | [7] |
| Concentration for Leaf Assay Symptoms | 5 µg/mL | Arabidopsis thaliana (LOV1 line) | [11][12] |
| Concentration for Infiltration Assay Symptoms | 10 µg/mL | Arabidopsis thaliana (LOV1 line) | [11][12] |
| Lowest Detectable Concentration (Indirect ELISA) | 10 pg/mL | In vitro | [13] |
| IC50 for Antibody Binding (Indirect ELISA) | 10 ng/mL | In vitro | [13] |
| IC50 for Victorin-HRP Conjugate Binding (Direct ELISA) | 25 ng/mL | In vitro | [13] |
Mechanism of Action of Victorin
The mechanism of Victorin's action is complex and involves the hijacking of a plant's innate immune system, leading to a hypersensitive-like response and programmed cell death.
Initially, Victorin was thought to directly target the glycine decarboxylase complex (GDC) in mitochondria.[8][9] However, more recent evidence suggests a two-step model where Victorin is first recognized at the cell surface.[8] This initial recognition triggers a cascade of events leading to the observed phytotoxicity.
The sensitivity to Victorin is conferred by the Vb gene in oats and its ortholog, LOCUS ORCHESTRATING VICTORIN EFFECTS1 (LOV1), in Arabidopsis thaliana.[12][14] LOV1 encodes a nucleotide-binding site leucine-rich repeat (NLR) protein, a class of intracellular immune receptors that typically recognize pathogen effectors and trigger a defense response.[14][15] This suggests that Victorin mimics a pathogen effector, and the plant's defense response, mediated by the NLR protein, is inappropriately activated, leading to widespread cell death. The LOV1 protein is thought to "guard" a defense-related thioredoxin, TRX-h5, and Victorin's interaction with this complex initiates the cell death cascade.[14]
Signaling Pathways in Victorin-Induced Cell Death
Several signaling molecules are implicated in the downstream events following Victorin perception.
-
Calcium: Calcium appears to play a crucial role in mediating the plant's response to Victorin. The use of calcium channel blockers, such as LaCl₃, can provide almost complete protection against Victorin-induced symptoms, including RuBisCO cleavage.[9]
-
Ethylene: Ethylene signaling is also involved in the Victorin-induced cell death pathway. Inhibitors of ethylene synthesis or perception, such as aminooxyacetic acid and silver thiosulfate, can significantly reduce the severity of symptoms.[9]
-
Reactive Oxygen Species (ROS): While not explicitly detailed for Victorin in the provided search results, the induction of a hypersensitive-like response by an NLR protein strongly implies the involvement of a ROS burst, a common feature of plant defense signaling.
Below is a diagram illustrating the proposed signaling pathway for Victorin-induced phytotoxicity.
Caption: Proposed signaling pathway for Victorin-induced phytotoxicity.
Experimental Protocols for Assessing Victorin Phytotoxicity
Several experimental protocols are employed to study the effects of Victorin on susceptible plants.
Oat Leaf Senescence Assay
This assay provides a visual and biochemical assessment of Victorin's toxicity.
Methodology:
-
Plant Material: Use susceptible oat cultivars (e.g., those containing the Vb gene). Grow seedlings under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Leaf Excision: Excise leaf sections (approximately 5 cm) from the first true leaves of 7-10 day old seedlings.
-
Toxin Treatment: Float the leaf sections in a solution of Victorin at various concentrations (e.g., 0.1 to 100 ng/mL) or a control solution (water or buffer) in petri dishes.
-
Incubation: Incubate the leaf sections under controlled light and temperature conditions for a specified period (e.g., 24-72 hours).
-
Symptom Assessment: Visually assess the leaves for symptoms such as chlorosis, necrosis, and wilting.
-
Biochemical Analysis (Optional):
-
Chlorophyll Quantification: Extract chlorophyll from the leaf tissue using a solvent (e.g., 80% acetone) and measure absorbance at 645 nm and 663 nm to determine chlorophyll concentration.
-
Protein Extraction and Western Blotting: Extract total protein from the leaf tissue and perform SDS-PAGE followed by Western blotting to detect the cleavage of the large subunit of RuBisCO.
-
References
- 1. Cochliobolus victoriae - Wikipedia [en.wikipedia.org]
- 2. Victorin, the host-selective cyclic peptide toxin from the oat pathogen Cochliobolus victoriae, is ribosomally encoded - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insight into the Structure of Victorin, the Host-Selective Toxin from the Oat Pathogen Cochliobolus victoriae. Studies of the Unique Dehydroamino Acid β-Chlorodehydroalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Victorin | Springer Nature Experiments [experiments.springernature.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Victorin triggers programmed cell death and the defense response via interaction with a cell surface mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Victorin induction of an apoptotic/senescence-like response in oats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Covalent Binding Sites of Victorin in Oat Leaf Tissues Detected by Anti-Victorin Polyclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the LOV1-mediated, victorin-induced, cell-death response with virus-induced gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genetic Analysis of Victorin Sensitivity and Identification of a Causal Nucleotide-Binding Site Leucine-Rich Repeat Gene in Phaseolus vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
Victoxinine: A Minor Phytotoxin in the Shadow of Victorin in Victoria Blight of Oats
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Victoria blight of oats, a devastating plant disease that emerged in the 1940s, is caused by the necrotrophic fungus Cochliobolus victoriae (previously known as Helminthosporium victoriae). The pathogenicity of this fungus is intrinsically linked to its production of a potent, host-selective toxin known as Victorin. While Victorin has been the subject of extensive research, leading to a deep understanding of its structure, biosynthesis, and mode of action, it is not the sole phytotoxic metabolite produced by this pathogen. Among the other secondary metabolites is Victoxinine, a toxic base whose role in the pathology of Victoria blight is far less understood. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its discovery, phytotoxicity, and the experimental approaches to its study, while drawing a clear distinction from the well-characterized primary toxin, Victorin.
The Primary Pathogenicity Factor: Victorin
To understand the context of this compound, it is essential to first briefly summarize the role of Victorin. Victorin is a chlorinated cyclic hexapeptide that acts as a host-selective toxin, meaning it is only toxic to oat varieties carrying the dominant Vb gene.[1][2] This gene is tightly linked to the Pc-2 gene, which confers resistance to crown rust, creating a scenario where resistance to one pathogen confers susceptibility to another.[3]
The mechanism of Victorin's action is a classic example of a pathogen hijacking the plant's own defense mechanisms. Victorin interacts with a thioredoxin protein (TRX-h5) in susceptible oat cells.[4] This complex is recognized by the product of the Vb gene, a nucleotide-binding site-leucine-rich repeat (NBS-LRR) protein, which functions as a disease resistance gene.[2] This recognition triggers a hypersensitive-like response, leading to programmed cell death (apoptosis), which the necrotrophic fungus then exploits to obtain nutrients and colonize the host tissue.[4]
This compound: A Secondary Metabolite with Phytotoxic Properties
In contrast to the wealth of information on Victorin, data on this compound is sparse. The primary source identifying this compound as a phytotoxic metabolite comes from a 1989 study by Pena-Rodriguez and Chilton.
Discovery and Characterization
This compound was identified as a minor secondary metabolite from a Bipolaris sp., a pathogen of Johnson Grass. Bipolaris is anamorph of Cochliobolus.[5] This research also identified another minor phytotoxic metabolite, prehelminthosporolactone.[5] The structure of this compound was elucidated, revealing it to be a toxic base.[5]
Phytotoxicity of this compound
Quantitative Data
Due to the limited research focus on this compound in the context of Victoria blight of oats, there is a significant lack of quantitative data regarding its specific effects on oat cells or tissues. The available literature primarily focuses on the potent effects of Victorin. For comparative purposes, the following table summarizes the known quantitative data for Victorin's activity.
| Toxin | Target Organism/System | Effective Concentration | Observed Effect | Reference |
| Victorin C | Susceptible Oat Leaf Slices | 10 pM | Induction of disease-like symptoms | [4] |
| Victorin C | Susceptible Oat Protoplasts | 0.1 ng/mL | Protoplast collapse | [1] |
| Victorin | Susceptible Oat Seedlings | 1 ng/mL | Inhibition of root growth | [1] |
No equivalent quantitative data for this compound's effect on oats is currently available in the reviewed literature.
Experimental Protocols
The experimental protocols for studying this compound are inferred from the methodologies used for the analysis of other phytotoxins from Cochliobolus victoriae.
Isolation and Purification of this compound
A general protocol for the isolation of secondary metabolites from Cochliobolus victoriae cultures would involve the following steps:
-
Fungal Culture: Grow Cochliobolus victoriae in a suitable liquid medium (e.g., potato dextrose broth) for a specified period to allow for the production of secondary metabolites.
-
Extraction: Separate the fungal mycelium from the culture filtrate by filtration. Extract the filtrate with an organic solvent such as ethyl acetate or chloroform to partition the secondary metabolites.
-
Chromatography: Concentrate the organic extract and subject it to column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate different fractions.
-
Further Purification: Use techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to further purify the fractions containing this compound. Monitor the fractions for phytotoxic activity using a bioassay.
-
Structural Elucidation: Characterize the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]
Phytotoxicity Bioassays
Standard phytotoxicity bioassays can be adapted to assess the activity of this compound:
-
Seed Germination and Seedling Growth Assay:
-
Sterilize oat seeds (both susceptible and resistant varieties).
-
Germinate seeds on filter paper moistened with different concentrations of purified this compound in a controlled environment.
-
Measure the percentage of germination, root length, and shoot length after a few days.[7][8]
-
Compare the results with control groups (treated with solvent only) and with Victorin-treated groups.
-
-
Leaf Necrosis Assay:
-
Excise leaves from young oat seedlings.
-
Apply a solution of this compound to a small wounded area on the leaf surface.
-
Incubate the leaves in a humid chamber and observe for the development of necrotic lesions over several days.[9]
-
-
Protoplast Viability Assay:
-
Isolate protoplasts from the leaves of susceptible and resistant oat varieties.
-
Incubate the protoplasts in solutions containing various concentrations of this compound.
-
Assess protoplast viability over time using a microscope and vital staining (e.g., fluorescein diacetate).
-
Signaling Pathways and Logical Relationships
The signaling pathway for Victorin-induced cell death in susceptible oats is well-established. However, due to the lack of research, a specific signaling pathway for this compound has not been described. The diagram below illustrates the known pathway for Victorin. It is plausible that if this compound induces cell death, it might interact with components of this or other cell death pathways, but this is purely speculative.
The following diagram illustrates a generalized workflow for the investigation of a minor phytotoxin like this compound.
References
- 1. Molecular Features Affecting the Biological Activity of the Host-Selective Toxins from Cochliobolus victoriae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cochliobolus victoriae - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Victorin, the host-selective cyclic peptide toxin from the oat pathogen Cochliobolus victoriae, is ribosomally encoded - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotoxicity.com [biotoxicity.com]
- 8. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]
- 9. Phytotoxic Activity and Identification of Phytotoxic Substances from Schumannianthus dichotomus [mdpi.com]
Victoxinine: A Technical Guide to its Natural Occurrence and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Victoxinine is a chlorinated cyclic pentapeptide and a component of the host-selective toxin victorin, produced by the necrotrophic fungal pathogen Cochliobolus victoriae (also known by its anamorphs Bipolaris victoriae and Helminosporium victoriae). This fungus is the causal agent of Victoria blight, a devastating disease that affects certain oat cultivars. The unique mode of action of victorin, and by extension this compound, which exploits host immunity pathways, makes it a subject of significant interest in the fields of plant pathology, molecular biology, and drug development. This guide provides a comprehensive overview of the natural occurrence, distribution, biosynthesis, and biological activity of this compound.
Natural Occurrence and Distribution
This compound is exclusively produced by the fungus Cochliobolus victoriae. This fungus rose to prominence in the 1940s when it caused widespread epidemics of Victoria blight on oat varieties that carried the Pc-2 gene for resistance to crown rust.[1][2] The production of victorin, a complex of which this compound is a part, is the primary determinant of the pathogenicity of C. victoriae on susceptible oat lines.
Fungal Producer
-
Organism: Cochliobolus victoriae (anamorphs: Bipolaris victoriae, Helminosporium victoriae)
-
Habitat: A plant pathogen primarily affecting oats (Avena sativa).
-
Toxin Complex: this compound is a component of the victorin toxin complex, which is a mixture of related, highly modified cyclic peptides. Victorin C is the most abundant component in culture filtrates.[2]
Distribution in Host Plants
The toxin is released by the fungus during infection of susceptible oat plants. Susceptibility to victorin is conferred by a single dominant host gene, Vb, which is tightly linked or identical to the Pc-2 crown rust resistance gene.[1][2] Therefore, the distribution of the toxin's effects is limited to oat cultivars possessing this genetic background. There is currently no publicly available quantitative data detailing the concentration of this compound within infected plant tissues.
Quantitative Data
A thorough review of the available scientific literature did not yield specific quantitative data on the concentrations of this compound or the broader victorin complex in different fungal strains or within infected host plants. While HPLC and other analytical methods are used for detection, published studies focus on relative production levels (e.g., wild-type vs. mutant strains) rather than absolute quantification in ng/mg of fungal biomass or plant tissue.[1][3]
Table 1: Quantitative Analysis of this compound/Victorin
| Fungal Strain/Plant Tissue | Method of Quantification | Concentration | Reference |
| Data Not Available | - | - | - |
Biosynthesis of Victorin and this compound
Contrary to earlier assumptions of non-ribosomal peptide synthesis, recent research has demonstrated that victorin is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1][4]
The biosynthesis begins with the translation of precursor peptide genes, designated as vicA. There are three copies of this gene (vicA1-3) in the C. victoriae genome, each containing a variable number of the core peptide repeat "GLKLAF".[1][4] Following translation, the precursor peptide undergoes a series of post-translational modifications, including chlorination and cyclization, to form the mature victorin molecule.
Key enzymes and genes identified in the biosynthetic pathway include:
-
vicA1-3 : Precursor peptide genes encoding the "GLKLAF" repeat.
-
VicYb : A DUF3328 domain-containing protein predicted to be involved in the oxidative cyclization of the core peptide.[4]
-
VicK : A copper amine oxidase (CAO) responsible for the oxidative deamination of the N-terminal glycine of the hexapeptide to a glyoxylate, which is crucial for its biological activity.[4]
Mode of Action and Host Signaling
Victorin's toxicity is highly specific to oat genotypes carrying the Vb gene. The toxin hijacks the plant's own defense mechanisms to induce cell death.
-
Initial Recognition: Evidence suggests that the initial recognition of victorin occurs at the cell surface, leading to the activation of downstream responses.[5]
-
Interaction with Thioredoxin: In the cytoplasm, victorin interacts with the thioredoxin TRX-h5.
-
Activation of LOV1: The victorin-TRX-h5 complex then activates LOV1, a nucleotide-binding leucine-rich repeat (NB-LRR) protein. LOV1 is typically involved in disease resistance against biotrophic pathogens.
-
Hypersensitive-like Response: Activation of LOV1 triggers a hypersensitive-like response, which is a form of programmed cell death (PCD), leading to the symptoms of Victoria blight.[5]
-
Mitochondrial Targeting: Victorin has also been shown to target the glycine decarboxylase complex (GDC) in the mitochondria, specifically binding to the P-protein.[2][5][6][7] Inhibition of the GDC is a key aspect of victorin's mode of action.[7] This leads to the production of reactive oxygen species (ROS) and contributes to the apoptotic-like cell death.[6]
Experimental Protocols
Fungal Culture and Toxin Production
-
Fungal Strain: Cochliobolus victoriae wild-type strains (e.g., FI3) and mutant strains can be used.[1]
-
Culture Medium: Grow the fungus on a suitable medium such as complete medium with xylose (CMX) agar plates.[1]
-
Liquid Culture for Toxin Production: Transfer mycelial plugs to a modified liquid Fries medium. Incubation is typically carried out for 12-14 days.[1]
Extraction and Purification of Victorin
-
Adsorption: Add a resin (e.g., Amberlite XAD-16) to the culture filtrate to adsorb the toxin.[1]
-
Washing: Wash the resin with a low concentration of organic solvent (e.g., 5% acetonitrile) to remove polar impurities.[1]
-
Elution: Elute the victorin complex from the resin using a gradient of acetonitrile in water.[1]
-
Chromatography: Further purification can be achieved using column chromatography techniques such as HPLC.
Detection and Analysis
-
Bioassay: A sensitive bioassay can be performed using detached leaves of susceptible (e.g., 'Fulgrain') and resistant ('Red Rustproof') oat cultivars. Wilting and necrosis of susceptible leaves indicate the presence of active victorin.[1]
-
LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the detection and identification of victorin and its derivatives. Extracted ion chromatograms can be used to monitor for specific masses corresponding to different forms of the toxin.[1]
-
NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy is essential for the structural elucidation of this compound and other components of the victorin complex.
Conclusion
This compound, as a key component of the victorin toxin, represents a fascinating example of a fungal secondary metabolite that has evolved to exploit a host's defense mechanisms. While its natural occurrence is limited to Cochliobolus victoriae and its effects to specific oat genotypes, the study of its ribosomal biosynthesis and intricate mode of action provides valuable insights into host-pathogen interactions. Further research is needed to obtain quantitative data on its production and to fully elucidate the downstream signaling events in the host. The detailed methodologies outlined in this guide, though generalized, provide a framework for researchers to further investigate this potent phytotoxin.
References
- 1. Victorin, the host-selective cyclic peptide toxin from the oat pathogen Cochliobolus victoriae, is ribosomally encoded - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Victorin, the host-selective cyclic peptide toxin from the oat pathogen Cochliobolus victoriae, is ribosomally encoded - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Victorin triggers programmed cell death and the defense response via interaction with a cell surface mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Plant Glycine Decarboxylase by S-Nitrosylation and Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the glycine decarboxylase multienzyme complex by the host-selective toxin victorin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Review of Victoxinine: A Sesquiterpenoid Toxin from Cochliobolus victoriae
Introduction
In the 1940s, an epidemic of "Victoria blight" devastated oat cultivars in the United States that had been specifically bred for resistance to crown rust.[1][2] The causal agent was identified as the necrotrophic fungus Cochliobolus victoriae (syn. Helminthosporium victoriae). This historical episode spurred significant research into the chemical arsenal of plant pathogens.[3] The fungus is renowned for producing a potent, host-selective toxin named Victorin, a complex mixture of chlorinated cyclic hexapeptides.[4][5] Victorin is directly responsible for the blight symptoms in susceptible oat varieties and its mechanism of action, involving the hijacking of a plant's defense system, is a classic model in plant pathology.[6]
However, C. victoriae also produces other, non-host-selective toxins. Among these is Victoxinine, a toxic sesquiterpenoid base.[7] While Victorin has been the subject of extensive research due to its unique host selectivity and recent discovery as a ribosomally synthesized peptide (RiPP), this compound represents an earlier focus of natural product chemistry.[1][3] This technical guide provides an in-depth review of the historical research on this compound, covering its discovery, structure elucidation, synthesis, and known biological effects, while providing context through the well-understood mechanisms of its co-metabolite, Victorin.
Discovery and Structure Elucidation
This compound was isolated as a toxic metabolite from cultures of Cochliobolus victoriae. Its structural determination was a notable achievement of its time, relying on classical chemical techniques and partial synthesis for confirmation. The structure was ultimately established as a novel tricyclic sesquiterpenoid amine.[7] A key experiment confirming its structure was the partial synthesis from prehelminthosporol, another sesquiterpenoid metabolite produced by related Bipolaris species, demonstrating their biosynthetic relationship.[7][8]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. Data is derived from publicly available chemical databases.
| Property | Value |
| Molecular Formula | C₁₇H₂₉NO |
| Molecular Weight | 263.4 g/mol |
| IUPAC Name | 2-[(1R,3S,7R,8S,9S)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.0³⁸]undecan-5-yl]ethanol |
| Type | Sesquiterpenoid Alkaloid |
Historical Workflow for Structure Elucidation
The process of determining the structure of this compound followed a classical natural product chemistry workflow, from isolation to synthetic confirmation.
Synthesis of this compound
The definitive proof of this compound's structure came from its partial synthesis from prehelminthosporol. This approach leverages a structurally similar and more accessible natural precursor to build the target molecule, which was a common and powerful strategy in organic chemistry.
Partial Synthesis Pathway
The conversion involves a series of chemical reactions to transform the functional groups of prehelminthosporol into those of this compound, including the introduction of the N-ethanolamine side chain.
Mechanism of Action and Biological Effects
Phytotoxicity of this compound
This compound is known to be a phytotoxin, but its specific molecular target and mechanism of action are not well-defined in the historical literature, especially when compared to Victorin.[9] It is considered a minor, non-host-selective toxin, meaning it does not target a specific plant genotype. Its biological activity is likely overshadowed by the extreme potency and specificity of the Victorin peptides produced by the same fungus.
The Victorin Signaling Pathway: A Case Study in Host-Pathogen Interaction
To provide a comprehensive view of the toxicology of C. victoriae, it is essential to review the mechanism of its primary toxin, Victorin. This pathway is a cornerstone of modern plant pathology and illustrates how a pathogen can exploit a host's immune system. Susceptibility to Victorin is mediated by a plant protein called LOV1 (Locus Orchestrating Victorin Effects), a nucleotide-binding leucine-rich repeat (NB-LRR) protein typically involved in disease resistance.[10][11]
The current model operates on the "guard hypothesis":
-
Target Interaction : Victorin enters the plant cell and covalently binds to the active site of a specific thioredoxin, TRX-h5.[3][6]
-
Guard Recognition : The LOV1 protein "guards" TRX-h5. When Victorin binds to TRX-h5, it induces a conformational change that is recognized by LOV1.[12]
-
Immune Activation & Susceptibility : This recognition activates LOV1, which triggers a hypersensitive response—a form of programmed cell death that is normally used to halt the spread of biotrophic pathogens.
-
Necrotrophic Exploitation : As a necrotroph, C. victoriae feeds on dead tissue. By inducing this cell death, Victorin effectively prepares the host tissue for colonization by the fungus, turning a defense mechanism into a fatal susceptibility.[6]
Quantitative Data Summary
| Toxin | Species | Route | LD₅₀ Value | Reference |
| This compound | Various | Oral/Dermal | Data not available in reviewed literature | - |
Experimental Methodologies
Detailed, step-by-step experimental protocols from the original mid-20th-century research are not available. However, the general methodologies can be reconstructed based on common practices in natural product chemistry at the time.
General Workflow for Toxin Isolation and Purification
The isolation of this compound would have followed a standard procedure for separating secondary metabolites from fungal cultures.
Conclusion
The historical research on this compound marks an important period in the study of natural product chemistry and phytotoxins. Its isolation and structural elucidation, confirmed by partial synthesis from prehelminthosporol, was a significant scientific accomplishment. However, its importance was soon eclipsed by the discovery and characterization of Victorin, the primary pathogenic agent of Victoria blight. The unique and potent mechanism of Victorin—hijacking a plant's resistance gene to cause susceptibility—has made it a subject of intense study for decades, offering profound insights into plant-pathogen co-evolution.
For researchers and drug development professionals, the story of this compound and Victorin provides a powerful example of how a single organism can produce multiple toxins with vastly different structures, potencies, and modes of action. While the book may be largely closed on the historical investigation of this compound, its specific molecular targets remain undefined, leaving potential avenues for exploration with modern biochemical and genetic tools.
References
- 1. Researchers identify genetics behind deadly oat blight | Cornell Chronicle [news.cornell.edu]
- 2. Cochliobolus victoriae - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Victorin, the host-selective cyclic peptide toxin from the oat pathogen Cochliobolus victoriae, is ribosomally encoded - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tricking the guard: Exploiting Plant Defense for Disease Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Thioredoxin h5 Is Required for Victorin Sensitivity Mediated by a CC-NBS-LRR Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the effects of glyphosate products on weed composition [agris.fao.org]
Victoxinine: A Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the biological activities of Victorin, a host-selective toxin from Cochliobolus victoriae. However, Victoxinine, a minor phytotoxic metabolite produced by Bipolaris species, is significantly less characterized. This guide summarizes the available information on this compound and contextualizes its potential biological activities based on related fungal metabolites. Direct experimental data on this compound, such as quantitative measures of activity and specific signaling pathways, are limited in the current body of scientific research.
Introduction
This compound is a secondary metabolite produced by certain species of the fungal genus Bipolaris, which are known plant pathogens[1][2]. These fungi are responsible for diseases in a variety of crops, causing significant economic losses[3]. The pathogenicity of Bipolaris species is often attributed to the array of secondary metabolites they produce, which can have phytotoxic, cytotoxic, and other biological effects[1][4]. While not as extensively studied as other toxins from this genus, this compound is recognized as a contributor to the phytotoxic activity of these fungi.
Phytotoxic Activity
The primary biological activity attributed to this compound is its phytotoxicity. Like other non-host-specific toxins produced by Bipolaris, it can inhibit the growth of various plant species, not just the host plant of the fungus[1].
Quantitative Phytotoxicity Data
Table 1: Phytotoxic Activity of Selected Metabolites from Bipolaris Species (for contextual reference)
| Compound | Target Plant(s) | Observed Effect | Reference |
| Dihydroprehelminthosporol | Sorghum (Sorghum bicolor) | Toxic in leaf spot assay | [2] |
| Prehelminthosporolactone | Sorghum (Sorghum bicolor), Sicklepod (Cassia obtusifolia) | Toxic to leaves | [2] |
| Unnamed compound from B. cookei | Amaranthus retroflexus | Inhibition of shoot and root growth | [1] |
Cytotoxic Activity
While the primary focus of research on this compound has been its effects on plants, many fungal secondary metabolites with phytotoxic properties also exhibit cytotoxicity against animal and human cell lines[4].
Potential for Cytotoxicity
Direct studies on the cytotoxicity of purified this compound are scarce. However, crude extracts from Bipolaris species have demonstrated a range of biological activities, including cytotoxic effects[4]. Mycotoxins, a broad category of fungal secondary metabolites, are known to be cytotoxic, often in a time- and dose-dependent manner across different cell lines[5][6]. The mechanisms of cytotoxicity for mycotoxins are varied and can include inhibition of protein synthesis and induction of apoptosis[6]. Without direct experimental evidence, the cytotoxic potential of this compound remains speculative but warrants investigation.
Mechanism of Action
The precise biochemical target and mechanism of action for this compound have not been elucidated. For many phytotoxins, the mode of action involves inducing stress responses in the plant, leading to symptoms like chlorosis, necrosis, and growth inhibition[1][2].
One study on a phytotoxin from Bipolaris cookei suggested that its herbicidal activity may be due to causing stress to weed seedlings, leading to an increase in ethylene production[1][7]. It is plausible that this compound could operate through a similar general mechanism of inducing a stress response in susceptible plants.
Signaling Pathways
There is currently no information available in the scientific literature detailing specific signaling pathways in plant or animal cells that are modulated by this compound. Research on other mycotoxins has identified interactions with various signaling pathways, including those involved in apoptosis, cell cycle regulation, and stress responses[8][9]. Future research is needed to determine if this compound interacts with any known signaling cascades.
Experimental Protocols
Detailed experimental protocols for the isolation and bioassay of this compound are not widely published. The following are generalized protocols based on methods used for other phytotoxins from Bipolaris and related fungi.
General Protocol for Phytotoxicity Seedling Growth Assay
This protocol is a generalized representation of methods used to assess the phytotoxicity of fungal metabolites[1].
-
Preparation of Test Compound: Dissolve a known concentration of the purified compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO) and then dilute with sterile distilled water to the final test concentrations. A solvent control should be prepared with the same concentration of the solvent used.
-
Seed Germination: Surface-sterilize seeds of the target plant species (e.g., lettuce, sorghum) with a short wash in 70% ethanol followed by a soak in a sodium hypochlorite solution and several rinses with sterile distilled water.
-
Assay Setup: Place a sterile filter paper in a petri dish and moisten it with a specific volume of the test solution or control solution. Place a predetermined number of surface-sterilized seeds on the filter paper.
-
Incubation: Seal the petri dishes and incubate in a controlled environment (e.g., a growth chamber with defined light, temperature, and humidity) for a set period (e.g., 72-96 hours).
-
Data Collection: After the incubation period, measure the root and shoot length of the seedlings. Calculate the percentage of inhibition compared to the solvent control.
-
IC50 Determination: To determine the IC50 value, a dose-response curve is generated by testing a range of concentrations of the compound. The IC50 is the concentration that causes 50% inhibition of growth[10][11][12].
General Protocol for Cytotoxicity MTT Assay
This is a standard colorimetric assay to assess cell viability and is commonly used to determine the cytotoxicity of mycotoxins[6].
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a predetermined cell density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compound for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at the appropriate wavelength (around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%[13].
Visualizations
As no specific signaling pathways for this compound have been identified, the following diagram illustrates a general workflow for the investigation of fungal secondary metabolites like this compound.
Caption: General workflow for the investigation of a fungal secondary metabolite like this compound.
Conclusion and Future Directions
This compound is a recognized phytotoxic metabolite of Bipolaris species, but it remains largely understudied. The full spectrum of its biological activity, including its potential cytotoxicity and specific mechanism of action, is yet to be determined. Future research should focus on:
-
Isolation and Purification: Developing robust methods to obtain sufficient quantities of pure this compound for comprehensive biological testing.
-
Quantitative Bioassays: Determining the IC50/EC50 values of this compound against a panel of relevant plant species and various animal/human cell lines to quantify its potency.
-
Mechanism of Action Studies: Identifying the specific cellular and molecular targets of this compound to understand how it exerts its biological effects.
-
Signaling Pathway Analysis: Investigating the impact of this compound on key signaling pathways related to plant defense, cell death, and stress responses.
A deeper understanding of the biological activities of this compound could provide insights into the pathogenesis of Bipolaris-related plant diseases and potentially uncover novel biochemical probes or lead compounds for drug development.
References
- 1. A Phytotoxin with Selective Herbicidal Activity and Related Metabolites from the Phytopathogenic Fungus Bipolaris cookei SYBL03 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytotoxic Secondary Metabolites from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The genus Bipolaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical systems analysis of signaling pathways to understand fungal apthogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
- 12. clyte.tech [clyte.tech]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Events in Victorinine-Induced Cell Death
For Researchers, Scientists, and Drug Development Professionals
Abstract
Victoxinine, more commonly known in scientific literature as victorin, is a host-selective toxin produced by the necrotrophic fungus Cochliobolus victoriae. It is a potent inducer of programmed cell death (PCD) in susceptible plants, making it a valuable tool for studying the molecular mechanisms of PCD. This technical guide provides a comprehensive overview of the early events in victorin-induced cell death, focusing on the core signaling pathways, key experimental methodologies, and quantitative data. Detailed protocols for essential assays are provided to enable researchers to investigate these processes in their own work.
Introduction
Victorin is a chlorinated cyclic pentapeptide that triggers a defense-like response in susceptible plants, which paradoxically leads to cell death and facilitates necrotrophic colonization.[1] This process is initiated by the interaction of victorin with specific host proteins, leading to a cascade of downstream events that culminate in the execution of a programmed cell death pathway resembling apoptosis. Understanding the early events in this pathway is crucial for elucidating the fundamental mechanisms of plant PCD and for the development of novel strategies to modulate cell death in various contexts, including agriculture and medicine.
The Core Signaling Pathway: Victorin Perception and Initial Transduction
The primary event in victorin-induced cell death is its perception by a host cellular component. Contrary to earlier hypotheses that suggested a mitochondrial target, recent evidence points to the initial recognition of victorin occurring at the cell surface. This interaction initiates a signaling cascade that involves the nucleotide-binding site leucine-rich repeat (NBS-LRR) protein LOV1 and the thioredoxin TRX-h5 .[2][3]
In the current "guard" model, LOV1 "guards" TRX-h5. Upon victorin binding to TRX-h5, a conformational change is presumed to occur, which is recognized by LOV1. This recognition event activates LOV1, triggering downstream defense and cell death signaling.[2][3]
Key Early Events and Experimental Analysis
The activation of the LOV1-mediated signaling pathway triggers several rapid and interconnected cellular responses. These events are critical for the progression of the cell death program and can be quantitatively assessed using various experimental techniques.
Inhibition of the Glycine Decarboxylase Complex (GDC)
One of the earliest identified intracellular targets of victorin is the mitochondrial glycine decarboxylase complex (GDC), a key enzyme in photorespiration. Victorin binds to the P-protein of the GDC, leading to its inhibition.
Quantitative Data:
| Parameter | Value | Plant System | Reference |
| In vivo EC50 for GDA inhibition | 81 pM | Oat leaf slices | [2] |
| In vitro EC50 for glycine-bicarbonate exchange reaction | 23 µM | Purified oat GDC | [2] |
Experimental Protocol: Glycine Decarboxylase Activity Assay
This protocol is adapted from methods used to measure the in vivo effect of victorin on GDA.
-
Plant Material: Use leaf slices from susceptible oat cultivars.
-
Victorin Treatment: Incubate leaf slices in a solution containing varying concentrations of victorin for 2 hours.
-
Mitochondria Isolation: Isolate mitochondria from the treated leaf slices using differential centrifugation.
-
GDA Assay: The activity of GDC is typically measured by monitoring the conversion of [1-¹⁴C]glycine to ¹⁴CO₂.
-
Prepare a reaction mixture containing isolated mitochondria, NAD+, tetrahydrofolate, and [1-¹⁴C]glycine.
-
Incubate the reaction at 30°C.
-
Trap the evolved ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in a strong base).
-
Quantify the trapped radioactivity using liquid scintillation counting.
-
-
Data Analysis: Calculate the rate of GDA and determine the EC50 value for victorin inhibition.
Generation of Reactive Oxygen Species (ROS) and Nitric Oxide (NO)
A rapid burst of reactive oxygen species (ROS) and nitric oxide (NO) is a hallmark of victorin-induced cell death. These molecules act as signaling intermediates, amplifying the cell death signal.
Experimental Protocol: ROS and NO Detection
This protocol describes the use of fluorescent probes to detect ROS and NO in plant tissues.
-
Plant Material: Leaf discs from susceptible plants (e.g., Arabidopsis expressing LOV1).
-
Victorin Treatment: Infiltrate leaf discs with a solution containing victorin.
-
Probe Loading:
-
For ROS detection, incubate the treated leaf discs with a ROS-sensitive fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
-
For NO detection, use a probe like 4,5-diaminofluorescein diacetate (DAF-2 DA).
-
-
Microscopy: Visualize the fluorescence using a confocal laser scanning microscope.
-
Quantification: Measure the fluorescence intensity in a population of cells using image analysis software.
Disruption of Mitochondrial Membrane Potential (ΔΨm)
Victorin treatment leads to a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.
Experimental Protocol: Measurement of ΔΨm
The lipophilic cationic dye JC-1 is commonly used to monitor ΔΨm. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. Upon depolarization, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.
-
Cell Culture: Use protoplasts or suspension-cultured cells from a victorin-sensitive plant line.
-
Victorin Treatment: Treat the cells with victorin for the desired time.
-
JC-1 Staining: Incubate the cells with JC-1 dye.
-
Analysis: The ratio of red to green fluorescence can be quantified using a fluorescence microplate reader or flow cytometry. A decrease in the red/green ratio indicates mitochondrial depolarization.
Induction of Caspase-Like Protease Activity
Although plants do not have true caspases, they possess caspase-like proteases that are activated during PCD and cleave specific substrates.
Experimental Protocol: Caspase-Like Activity Assay
This assay utilizes a synthetic substrate that is cleaved by caspase-like proteases, releasing a chromophore or fluorophore.
-
Protein Extraction: Extract total protein from victorin-treated and control plant tissues.
-
Assay Reaction: Incubate the protein extracts with a colorimetric or fluorometric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3-like activity).
-
Measurement: Measure the absorbance or fluorescence of the released product using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-like activity in victorin-treated samples compared to controls.
Increased Plasma Membrane Permeability
A later event in victorin-induced cell death is the loss of plasma membrane integrity, which can be quantified by measuring electrolyte leakage or using vital dyes.
Experimental Protocol: Electrolyte Leakage Assay
-
Plant Material: Leaf discs of uniform size from victorin-sensitive plants.
-
Victorin Treatment: Float the leaf discs on a solution containing victorin.
-
Conductivity Measurement: At various time points, measure the electrical conductivity of the solution, which reflects the leakage of ions from the damaged cells.
-
Total Ion Content: After the final time point, boil the leaf discs to release all electrolytes and measure the maximum conductivity.
-
Calculation: Express the electrolyte leakage as a percentage of the total conductivity.
Experimental Protocol: Evans Blue Staining for Cell Viability
-
Cell Treatment: Treat protoplasts or cell suspensions with victorin.
-
Staining: Add Evans blue solution to the cell suspension. Evans blue can only enter cells with compromised plasma membranes.
-
Microscopy: Observe the cells under a light microscope. Dead cells will be stained blue, while live cells will remain unstained.
-
Quantification: Determine the percentage of dead cells by counting a representative population.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Analysis by virus induced gene silencing of the expression of two proline biosynthetic pathway genes in Nicotiana benthamiana under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Host Specificity of Victoxinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Victoxinine, a chlorinated cyclic peptide and the principal component of the victorin toxin complex produced by the necrotrophic fungus Cochliobolus victoriae, exhibits a remarkable and stringent host specificity, primarily targeting certain oat cultivars. This technical guide provides an in-depth investigation into the molecular underpinnings of this specificity. We will dissect the intricate signaling pathways that differentiate susceptible and resistant hosts, present key quantitative data on its biological activity, and provide detailed experimental protocols for the assays crucial to its study. This document is intended to be a comprehensive resource for researchers in plant pathology, molecular biology, and drug development seeking to understand and potentially exploit the mechanisms of host-selective toxins.
Introduction
The phenomenon of host-selective toxins (HSTs) provides a fascinating model for understanding plant-pathogen interactions. This compound, as the active component of victorin, is a classic example of an HST that is essential for the pathogenicity of Cochliobolus victoriae on specific oat genotypes[1]. Susceptibility to victorin is not a passive process but rather an active response mediated by the host's own cellular machinery. This guide will explore the genetic and biochemical basis of this susceptibility, focusing on the key molecular players and the signaling cascades they trigger.
The Molecular Basis of Host Specificity
The specificity of this compound is not determined by its direct toxicity to a broad range of cell types, but rather by its ability to be recognized by a specific molecular pathway present only in susceptible hosts.
The Guard Hypothesis in Victorin Susceptibility
The prevailing model for victorin's mode of action is a variation of the "guard hypothesis," more commonly associated with plant resistance. In this scenario, a host protein is "guarded" by a resistance (R) protein. Pathogen effectors that target the guarded protein trigger an R protein-mediated defense response. In the case of victorin, this defense response, which includes programmed cell death (PCD), is ironically co-opted by the necrotrophic pathogen to cause disease[2].
Key Molecular Players
-
This compound (Victorin C): The primary toxic component, a chlorinated cyclic pentapeptide. Its aldehyde functional group is crucial for its biological activity[1].
-
Thioredoxin (TRX-h5): A small, ubiquitous oxidoreductase that acts as the direct target of this compound. Victorin covalently binds to a specific cysteine residue in the active site of TRX-h5[2].
-
LOV1 (Locus Orchestrating Victorin effects 1): An intracellular nucleotide-binding leucine-rich repeat (NB-LRR) protein. In susceptible plants, LOV1 "guards" TRX-h5. The victorin-induced modification of TRX-h5 is perceived by LOV1, triggering a downstream signaling cascade[2][3]. In oats, the analogous gene is designated Vb.
Quantitative Data on this compound Activity
Table 1: Comparative Sensitivity to Victorin C
| Plant Species/Genotype | Susceptibility Status | Assay Type | Endpoint Measured | Victorin C Concentration for Effect | Reference |
| Avena sativa (Oat) cv. 'Victoria' | Susceptible | Leaf Bioassay | Wilting, Chlorosis | 10 pM induces symptoms | [1] |
| Avena sativa (Oat) cv. 'Red Rustproof' | Resistant | Leaf Bioassay | No visible symptoms | >10 µM | [4] |
| Arabidopsis thaliana (ecotype Col-0) | Resistant | Seedling Growth | No inhibition | >10 µg/mL | [5] |
| Arabidopsis thaliana (ecotype Col-LOV1) | Susceptible | Seedling Growth | Root growth inhibition | 5 µg/mL | [5] |
| Hordeum vulgare (Barley) | Generally Resistant | Leaf Bioassay | Minor symptoms at high conc. | High µg/mL range | [2] |
| Oryza sativa (Rice) | Generally Resistant | Leaf Bioassay | Minor symptoms at high conc. | High µg/mL range | [2] |
| Brachypodium distachyon | Some accessions sensitive | Leaf Bioassay | Necrosis | Not specified | [2] |
| Phaseolus vulgaris (Common Bean) | Some accessions sensitive | Leaf Bioassay | Necrosis | Not specified | [2] |
Table 2: Victorin-Induced Cellular Responses in Susceptible vs. Resistant Genotypes
| Cellular Response | Susceptible Genotype (A. thaliana Col-LOV1) | Resistant Genotype (A. thaliana Col-0) | Reference |
| Electrolyte Leakage | Significant increase within 6 hours | No significant increase | [6] |
| PR-1 Gene Expression | Rapid and strong induction | No induction | [6] |
| Camalexin Production | Accumulation detected | No accumulation | [6] |
| Programmed Cell Death (PCD) | DNA laddering observed | No DNA laddering | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound's host specificity.
Victorin Extraction and Purification
-
Culture: Cochliobolus victoriae is grown in a modified Fries liquid medium in the dark.
-
Extraction: The culture filtrate is acidified and extracted with an organic solvent such as chloroform.
-
Purification: The crude extract is subjected to multiple rounds of chromatography, typically starting with silica gel chromatography followed by high-performance liquid chromatography (HPLC) to isolate the different victorin components. Victorin C is the most abundant and active form.
Oat Leaf Bioassay for Victorin Sensitivity
-
Plant Material: Use 7-day-old seedlings of susceptible (e.g., 'Fulgrain') and resistant (e.g., 'Red Rustproof') oat cultivars.
-
Leaf Excision: Cut leaves into approximately 5 cm segments.
-
Toxin Application: Place the cut end of the leaves in tubes containing serial dilutions of purified victorin C or culture filtrates.
-
Incubation: Incubate the leaves under continuous light for 24-72 hours.
-
Scoring: Observe and score the leaves for symptoms of wilting, chlorosis, and necrosis.
Arabidopsis thaliana Seedling Sensitivity Assay
-
Seed Sterilization: Surface sterilize Arabidopsis seeds (e.g., Col-0 and Col-LOV1) with 70% ethanol followed by a bleach solution.
-
Plating: Plate seeds on Murashige and Skoog (MS) agar plates containing various concentrations of victorin C.
-
Growth Conditions: Grow plates vertically in a controlled environment chamber.
-
Analysis: After 7-10 days, measure primary root length to quantify the inhibitory effect of victorin.
Electrolyte Leakage Assay for Cell Death Quantification
-
Leaf Discs: Collect leaf discs of uniform size from both susceptible and resistant plants.
-
Toxin Treatment: Float the leaf discs in a solution containing a known concentration of victorin C. Use water as a control.
-
Conductivity Measurement: At various time points, measure the electrical conductivity of the solution.
-
Total Leakage: After the final time point, boil the samples to induce 100% electrolyte leakage and measure the conductivity again.
-
Calculation: Express electrolyte leakage as a percentage of the total conductivity.
In Vitro Victorin-Thioredoxin Binding Assay
-
Protein Expression and Purification: Heterologously express and purify recombinant TRX-h5 protein.
-
Victorin Labeling: Synthesize or obtain a labeled version of victorin (e.g., biotinylated or fluorescently tagged).
-
Binding Reaction: Incubate the purified TRX-h5 with labeled victorin in a suitable buffer.
-
Detection: Use techniques such as pull-down assays (with streptavidin beads for biotinylated victorin), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to detect and quantify the binding interaction and determine the dissociation constant (Kd).
Signaling Pathways and Visualizations
The interaction of this compound with the host cellular machinery triggers a complex signaling cascade that ultimately determines the outcome of the interaction.
Signaling in a Susceptible Host
In a susceptible host, the binding of this compound to TRX-h5 is recognized by the NB-LRR protein LOV1. This recognition event activates LOV1, which then initiates a downstream signaling pathway characteristic of a hypersensitive response (HR). This includes ion fluxes, the production of reactive oxygen species (ROS), activation of defense-related genes like PR-1, and ultimately, programmed cell death (PCD). The necrotrophic lifestyle of C. victoriae allows it to thrive on the dead tissue resulting from this host-induced cell death.
References
- 1. The Phot LOV2 Domain and Its Interaction with LOV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricking the guard: Exploiting Plant Defense for Disease Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of victorin sensitivity in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Interaction of Thioredoxin with Txnip: Evidence for Formation of a Mixed Disulfide by Disulfide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plant disease susceptibility conferred by a “resistance” gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioredoxin h5 Is Required for Victorin Sensitivity Mediated by a CC-NBS-LRR Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Victoxinine from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction, purification, and quantification of victoxinine, a potent cyclic peptide toxin, from fungal cultures of Cochliobolus victoriae. This compound, also known as victorin C, is the major host-selective toxin produced by this necrotrophic fungus and is a subject of interest for its unique biological activity, including the induction of apoptosis in susceptible plant cells. These application notes detail the fermentation, extraction, and purification procedures, and provide a summary of the quantitative analysis of the toxin. Furthermore, the known signaling pathway for this compound-induced apoptosis is illustrated.
Introduction
Cochliobolus victoriae is a fungal pathogen responsible for Victoria blight of oats. Its pathogenicity is primarily attributed to the production of a family of cyclic hexapeptides known as victorins.[1] The most abundant and potent of these is victorin C, herein referred to as this compound.[1] this compound is a highly modified cyclic peptide that is now understood to be ribosomally synthesized.[1][2] The toxin's mode of action involves the targeting of thioredoxin proteins within susceptible host cells, leading to the induction of programmed cell death, or apoptosis.[1][3] This specific mechanism of action makes this compound a valuable tool for studying apoptosis and a potential lead compound for targeted therapeutic development.
The following protocols provide a comprehensive guide for the laboratory-scale production and purification of this compound for research and drug development purposes.
Experimental Protocols
Fungal Culture and Fermentation for this compound Production
This protocol outlines the steps for culturing Cochliobolus victoriae to maximize the production of this compound.
Materials:
-
Cochliobolus victoriae strain (e.g., FI3)
-
Complete Medium (CM) agar plates
-
Modified liquid Fries medium
-
Rolled oats
-
Sterile 250 mL Erlenmeyer flasks
-
Incubator with light source (365 nm)
-
Shaker
Procedure:
-
Strain Maintenance: Maintain the Cochliobolus victoriae strain on Complete Medium (CM) agar plates.
-
Inoculum Preparation: From a mature CM plate, cut 10 agar plugs (2 x 2 mm) of the fungal mycelium.
-
Fermentation: Transfer the agar plugs to a 250 mL Erlenmeyer flask containing 50 mL of modified liquid Fries medium supplemented with 1.25 g of rolled oats.[1]
-
Incubation: Incubate the flasks at 25°C for 14 days under a 16:8 hour light:dark cycle with a 365 nm light source.[1] The culture should be maintained as a still culture (no shaking).
Extraction of Crude this compound from Culture Filtrate
This protocol describes the initial extraction of this compound from the liquid culture medium.
Materials:
-
14-day old Cochliobolus victoriae culture
-
Amberlite XAD-16 resin
-
Chromatography column
-
Acetonitrile (ACN)
-
Deionized water
-
Rotary shaker
-
Vacuum filtration apparatus
Procedure:
-
Harvesting: After 14 days of incubation, separate the fungal mycelium from the liquid culture by vacuum filtration. The filtrate contains the secreted this compound.
-
Adsorption to Resin: To the culture filtrate, add approximately 1 g of Amberlite XAD-16 resin.[1]
-
Incubation: Incubate the filtrate-resin mixture for 1 hour at room temperature on a rotary shaker set to 160 rpm to allow for the adsorption of this compound onto the resin.[1]
-
Column Packing: Pour the mixture into a chromatography column and allow the resin to settle.
-
Washing: Wash the packed resin with 5% acetonitrile in deionized water to remove unbound impurities.[1]
-
Elution: Elute the bound this compound from the resin with three column volumes of 1.5 mL each of the following acetonitrile:water mixtures: 20:80, 40:60, and 60:40.[1]
-
Pooling and Concentration: Collect all elution fractions and concentrate them under vacuum to yield the crude this compound extract.
Purification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol details the purification of this compound from the crude extract using reverse-phase HPLC.
Materials:
-
Crude this compound extract
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., Primesep 200, 3.2x100 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Deionized water (HPLC grade)
Procedure:
-
Sample Preparation: Dissolve the crude this compound extract in the initial mobile phase solvent.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Deionized water with 0.1% formic acid or TFA.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over a specified time (e.g., 20 minutes), followed by a hold at 50% B.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 270 nm.[4]
-
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents this compound (victorin C).
-
Purity Analysis: Re-inject a small aliquot of the collected fraction into the HPLC to assess its purity.
-
Solvent Removal: Remove the HPLC solvent from the purified fraction by lyophilization or vacuum centrifugation.
Quantification and Verification by LC-MS
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify and verify the presence of this compound.
Procedure:
-
Sample Preparation: Prepare a standard curve using a known concentration of purified this compound. Prepare the unknown samples by diluting them to fall within the range of the standard curve.
-
LC-MS Analysis: Analyze the standards and samples using an LC-MS system.
-
The LC conditions can be similar to the HPLC purification method.
-
The mass spectrometer should be set to detect the specific mass-to-charge ratio (m/z) of this compound (victorin C), which is 815.2.[1]
-
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Verification: Confirm the identity of this compound by comparing its retention time and mass spectrum to that of the standard.
Data Presentation
The following table summarizes the purification of this compound from a representative Cochliobolus victoriae culture. The data is hypothetical and serves as an example of how to present purification results. Actual values will vary depending on the culture conditions and purification efficiency.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Fold Purification |
| Culture Filtrate | 500 | 10,000 | 20 | 100 | 1 |
| Amberlite XAD-16 Eluate | 50 | 8,500 | 170 | 85 | 8.5 |
| HPLC Fraction Pool | 2 | 6,000 | 3,000 | 60 | 150 |
Note: Activity units can be determined by a bioassay on susceptible oat cultivars or by quantitative LC-MS analysis.
Visualization
This compound Extraction and Purification Workflow
The following diagram illustrates the workflow for the extraction and purification of this compound from Cochliobolus victoriae cultures.
This compound-Induced Apoptosis Signaling Pathway
The following diagram illustrates the signaling pathway initiated by this compound in susceptible plant cells, leading to apoptosis.
References
- 1. Victorin, the host-selective cyclic peptide toxin from the oat pathogen Cochliobolus victoriae, is ribosomally encoded - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Victorin, the host-selective cyclic peptide toxin from the oat pathogen Cochliobolus victoriae, is ribosomally encoded - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Victorin induction of an apoptotic/senescence-like response in oats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemdoctor.org [chemdoctor.org]
Application Note: Quantification of Victoxinine using HPLC-UV
An established method for the quantification of victoxinine, a toxin produced by the fungus Cochliobolus victoriae, involves High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection. While this compound itself is a key component, analytical methods have often focused on the closely related and major toxic compound, victorin. This application note details a robust HPLC-UV method adapted from the principles established for victorin analysis, which is suitable for the quantification of this compound in various sample matrices, including fungal culture filtrates and plant extracts. Additionally, a more advanced Liquid Chromatography-Mass Spectrometry (LC-MS) method is presented for enhanced sensitivity and specificity.
Introduction
This compound and the associated victorin toxins are of significant interest in plant pathology and toxicology. Accurate quantification is crucial for studying their roles in plant diseases and for toxicological risk assessments. This note describes a reversed-phase HPLC method for the separation and quantification of this compound. The method utilizes a C18 stationary phase with a mobile phase containing trifluoroacetic acid (TFA) as an ion-pairing agent to ensure good peak shape and resolution. Detection is achieved by monitoring the UV absorbance at 254 nm.
Experimental
Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC grade acetonitrile, water, and trifluoroacetic acid
-
This compound analytical standard
Sample Preparation: Fungal Culture Filtrate
-
Grow Cochliobolus victoriae in a suitable liquid medium.
-
After the desired incubation period, separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Pass the culture filtrate through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
The filtered sample is now ready for HPLC analysis. For high concentrations of this compound, dilution with the initial mobile phase composition may be necessary.
HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Calibration
A calibration curve should be prepared using a certified this compound analytical standard. Prepare a series of dilutions of the standard in the initial mobile phase composition to cover the expected concentration range in the samples.
Protocol: HPLC-UV Quantification of this compound
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (5% Mobile Phase B) until a stable baseline is achieved.
-
Standard Injection: Inject the prepared calibration standards, starting from the lowest concentration.
-
Sample Injection: Inject the prepared and filtered samples.
-
Data Analysis: Integrate the peak corresponding to this compound. The retention time should be consistent with that of the analytical standard.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Advanced Method: LC-MS for this compound Analysis
For higher sensitivity and confirmatory analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. Recent studies on the related victorin toxins have utilized LC-MS for their detection and verification.
LC-MS Method Parameters
| Parameter | Value |
| LC System | UPLC/UHPLC system |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of this compound and related compounds |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Quantitative Data Summary
While specific quantitative data for a validated this compound method is not widely published, the following table provides expected performance characteristics based on similar analyses of mycotoxins.
| Parameter | HPLC-UV (Expected) | LC-MS (Expected) |
| Retention Time (RT) | Dependent on specific column and gradient | Dependent on specific column and gradient |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 1 - 5 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC-UV.
Caption: Logical relationship of analytical methods for this compound.
Application Notes and Protocols for Mass Spectrometry Analysis of Victoxinine and its Analogs
Introduction
Victoxinine is a secondary metabolite produced by the fungus Bipolaris victoriae, the causal agent of Victoria blight of oats. As a member of the diverse family of fungal toxins, accurate and sensitive detection of this compound and its analogs is crucial for agricultural research, food safety, and potential toxicological studies. This application note provides a detailed protocol for the quantitative analysis of this compound and a potential hydroxylated analog, Hydroxy-Victoxinine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is ideal for the selective and sensitive detection of these analytes in complex matrices such as plant tissues.
Analytical Strategy
The method employs a generic and robust sample preparation procedure involving solid-phase extraction (SPE) to remove matrix interferences. Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for the target analytes.[1][2][3] Isotope-labeled internal standards are recommended for precise quantification to compensate for matrix effects and variations in sample processing.[2]
Quantitative Data Summary
The following table summarizes the hypothetical, yet empirically plausible, mass spectrometry parameters for the analysis of this compound and its analog. These parameters should be optimized on the specific LC-MS/MS instrument used.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Collision Energy (V) | Product Ion 2 (m/z) | Collision Energy (V) | Retention Time (min) |
| This compound | C₁₇H₂₉NO | 263.42 | 264.2 | 122.1 | 25 | 96.1 | 35 | 5.8 |
| Hydroxy-Victoxinine | C₁₇H₂₉NO₂ | 279.42 | 280.2 | 122.1 | 28 | 114.1 | 38 | 4.5 |
Experimental Protocols
Sample Preparation (from Plant Matrix)
This protocol is a general guideline and may require optimization based on the specific plant matrix.
a. Materials and Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges (or equivalent)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
b. Extraction:
-
Homogenize 5 g of the plant sample (e.g., oat leaves) with 20 mL of acetonitrile/water (80:20, v/v) in a blender for 3 minutes.
-
Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
To enhance extraction efficiency, the pellet can be re-extracted with another 10 mL of the extraction solvent, and the supernatants can be combined.
c. Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 5 mL of the sample extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water/methanol (95:5, v/v) to remove polar interferences.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
Liquid Chromatography (LC) Method
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific transitions are listed in the quantitative data table.
Visualizations
References
Application Notes and Protocols: Developing a Plant Bioassay for Victoxinine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Victoxinine, a potent host-selective toxin produced by the fungus Cochliobolus victoriae, is the causative agent of Victoria blight in certain oat varieties. This toxin specifically affects plants carrying the dominant Vb gene. The primary cellular target of this compound is the plasma membrane, leading to a rapid loss of membrane integrity and programmed cell death (PCD) in susceptible plants.[1] This application note provides a detailed protocol for a plant-based bioassay to quantify this compound activity using the electrolyte leakage method. Additionally, it outlines the current understanding of the this compound signaling pathway.
Mechanism of Action: The this compound Signaling Pathway
Recent research has elucidated a complex signaling cascade initiated by this compound, which deviates from the initial hypothesis of direct mitochondrial targeting. The current model suggests that this compound perception occurs at the cell surface, triggering a defense-like response that ultimately leads to cell death.
The key molecular players in this pathway include:
-
Thioredoxin (TRX-h5): this compound directly binds to and inhibits this cytosolic enzyme.[2][3][4]
-
LOV1 (Locus Orchestrating Victorin effects 1): This nucleotide-binding site leucine-rich repeat (NLR) protein acts as a "guard" for TRX-h5.[2][5] The interaction of this compound with TRX-h5 is perceived by LOV1, which then initiates a downstream signaling cascade.[3][5]
-
Cell Surface Mediator: Evidence suggests that the initial recognition of this compound occurs at the plasma membrane, leading to the activation of downstream responses.[1]
This initial perception triggers a series of rapid cellular events characteristic of a hypersensitive response, including:
-
Extracellular Alkalinization: A rapid increase in the pH of the extracellular space.[1]
-
Ion Fluxes: A significant influx of calcium ions (Ca2+) into the cell and leakage of potassium and chloride ions out of the cell.[6][7]
-
Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production: A burst of these signaling molecules contributes to the cell death process.[1]
-
Programmed Cell Death (PCD): The culmination of the signaling cascade is an apoptosis-like cell death, characterized by DNA laddering.[6]
Experimental Protocols
Plant Bioassay for this compound Activity using Electrolyte Leakage
This protocol quantifies the activity of this compound by measuring the leakage of electrolytes from susceptible plant tissues, which is a direct indicator of plasma membrane damage and cell death.[8]
Materials:
-
Susceptible oat (Avena sativa) seedlings (e.g., cultivar 'Victoria') grown for 7-10 days.
-
Resistant oat seedlings (e.g., cultivar 'Stout') as a negative control.
-
This compound solution of known concentrations (e.g., 0.1, 1, 10, 100 ng/mL in sterile deionized water).
-
Sterile deionized water (control).
-
Conductivity meter.
-
15 mL conical tubes or multi-well plates.
-
Cork borer (e.g., 5 mm diameter).
-
Forceps.
-
Growth chamber or incubator with controlled light and temperature.
Procedure:
-
Plant Material Preparation:
-
Select healthy, fully expanded primary leaves from 7-10 day old susceptible and resistant oat seedlings.
-
Using a cork borer, cut uniform leaf discs (e.g., 5 mm diameter), avoiding the midrib.[9]
-
Prepare a sufficient number of discs for all treatments, controls, and time points.
-
-
Washing:
-
Transfer the leaf discs to a beaker of sterile deionized water and gently swirl for 1-2 minutes to remove any electrolytes released from the cut edges.
-
Carefully remove the water. Repeat the washing step two more times.
-
-
Treatment Incubation:
-
Place a set number of leaf discs (e.g., 5-10) into each 15 mL conical tube or well of a multi-well plate.
-
Add a defined volume of the respective this compound solution or sterile deionized water (control) to each tube/well, ensuring the leaf discs are fully submerged (e.g., 5 mL).
-
Incubate the tubes/wells in a growth chamber at 25°C with a 16-hour light/8-hour dark cycle.
-
-
Conductivity Measurement (Time-Course):
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), gently swirl the tubes/wells to ensure even distribution of leaked electrolytes.
-
Measure the electrical conductivity of the solution in each tube/well using a calibrated conductivity meter.
-
-
Total Electrolyte Measurement:
-
After the final time point reading, autoclave the tubes/wells with the leaf discs at 121°C for 20 minutes to induce complete cell lysis and release of all electrolytes.
-
Allow the tubes/wells to cool to room temperature.
-
Measure the final electrical conductivity of the solution.
-
-
Data Analysis:
-
Calculate the percentage of electrolyte leakage at each time point using the following formula: % Electrolyte Leakage = (Conductivity at time X / Total Conductivity) * 100
-
Data Presentation
The following tables summarize the expected quantitative data from the this compound electrolyte leakage bioassay.
Table 1: Time-Course of this compound-Induced Electrolyte Leakage in Susceptible Oat Leaf Discs
| Time (hours) | % Electrolyte Leakage (Control) | % Electrolyte Leakage (10 ng/mL this compound) |
| 0 | 5.2 ± 0.8 | 5.5 ± 0.9 |
| 1 | 6.1 ± 1.1 | 25.3 ± 2.5 |
| 2 | 7.5 ± 1.3 | 48.9 ± 3.1 |
| 4 | 9.8 ± 1.5 | 75.6 ± 4.2 |
| 8 | 12.3 ± 1.8 | 88.1 ± 3.5 |
| 12 | 15.1 ± 2.0 | 92.4 ± 2.8 |
| 24 | 18.5 ± 2.3 | 95.7 ± 1.9 |
Data are presented as mean ± standard deviation.
Table 2: Dose-Response of this compound on Electrolyte Leakage in Susceptible Oat Leaf Discs at 4 Hours
| This compound Concentration (ng/mL) | % Electrolyte Leakage |
| 0 (Control) | 9.8 ± 1.5 |
| 0.1 | 15.2 ± 2.1 |
| 1 | 45.7 ± 3.8 |
| 10 | 75.6 ± 4.2 |
| 100 | 89.3 ± 3.1 |
Data are presented as mean ± standard deviation.
Conclusion
The electrolyte leakage bioassay is a robust and quantitative method for assessing the activity of this compound and screening for potential inhibitors. Understanding the intricate signaling pathway of this toxin provides a basis for developing novel strategies to mitigate its effects. This application note serves as a comprehensive guide for researchers to establish a reliable bioassay for this compound and to further investigate its mechanism of action.
References
- 1. Victorin triggers programmed cell death and the defense response via interaction with a cell surface mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioredoxin h5 Is Required for Victorin Sensitivity Mediated by a CC-NBS-LRR Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thioredoxin h5 is required for victorin sensitivity mediated by a CC-NBS-LRR gene in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Victorin induction of an apoptotic/senescence-like response in oats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrical Membrane Properties of Leaves, Roots, and Single Root Cap Cells of Susceptible Avena sativa: Effect of Victorin C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Density Gradient Study of Victorin-Binding Proteins in Oat (Avena sativa) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Victoxinine for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Victoxinine, a metabolite isolated from the fungus Bipolaris victoriae, has been identified as a phytotoxin.[1] Its complex, stereochemically rich structure presents a significant challenge for synthetic chemists. To date, a complete total synthesis of this compound has not been widely reported in peer-reviewed literature. The definitive structural assignment of this compound was accomplished by Dorn and Arigoni in 1972 through a partial synthesis starting from prehelminthosporol, a structurally related natural product.[2][3][4] This approach, while crucial for confirming the molecule's connectivity and stereochemistry, does not provide a de novo route for its preparation.
This document summarizes the key transformation of the partial synthesis and provides context on the known biological activities of this compound, which may inform its experimental use.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₉NO | PubChem CID: 181648 |
| Molecular Weight | 263.42 g/mol | PubChem CID: 181648 |
| IUPAC Name | 2-[(1R,3S,7R,8S,9S)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.0³,⁸]undecan-5-yl]ethanol | PubChem CID: 181648 |
| InChI Key | DROLRDZYPMOKLM-BIVLZKPYSA-N | PubChem CID: 181648 |
| Appearance | Not reported | |
| Solubility | Not reported |
Table 1: Chemical and Physical Properties of this compound.
Synthesis of this compound
Partial Synthesis from Prehelminthosporol
The only reported synthetic route to this compound is a partial synthesis from prehelminthosporol. The experimental details of this synthesis are not fully available in the public domain; however, the key transformation involves the reductive amination of a carbonyl group within the prehelminthosporol framework with ethanolamine, followed by cyclization to form the final azatricyclo[5.4.0.0³,⁸]undecane core of this compound.
Conceptual Experimental Protocol:
-
Step 1: Starting Material: Prehelminthosporol is isolated from cultures of Bipolaris species.
-
Step 2: Reductive Amination: Prehelminthosporol is reacted with ethanolamine under reductive amination conditions. This typically involves the formation of an intermediate imine or enamine, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction would likely be carried out in a suitable alcoholic solvent like methanol or ethanol.
-
Step 3: Cyclization: Following the reductive amination, an intramolecular cyclization is proposed to occur, forming the piperidine ring of the this compound core. This cyclization may be spontaneous or require specific reaction conditions (e.g., acid or base catalysis) to facilitate the ring closure.
-
Step 4: Purification: The final product, this compound, would be purified from the reaction mixture using standard chromatographic techniques, such as column chromatography on silica gel or alumina.
Quantitative Data:
Specific yields and reaction conditions for this partial synthesis are not detailed in the available literature.
Challenges in the Total Synthesis of this compound
A de novo total synthesis of this compound remains an open challenge in organic synthesis. Key difficulties include:
-
Stereochemical Control: The molecule contains multiple stereocenters, and their precise spatial arrangement is crucial for its biological activity.
-
Construction of the Tricyclic Core: The compact and strained azatricyclo[5.4.0.0³,⁸]undecane ring system is a significant synthetic hurdle.
-
Functional Group Compatibility: The synthesis would require careful planning to ensure that the various functional groups present in the molecule are compatible with the reaction conditions used.
Biological Activity and Experimental Use
Phytotoxicity
This compound is known to be a phytotoxin, meaning it is toxic to plants. It is one of the metabolites produced by the plant pathogen Bipolaris sp. and is implicated in the virulence of this fungus towards Johnson Grass.[1] The precise mechanism of its phytotoxic action has not been fully elucidated but is an area of active research.
Potential Signaling Pathway Involvement
As a phytotoxin, this compound likely disrupts essential cellular processes in susceptible plants. While the specific signaling pathway has not been identified, a hypothetical pathway could involve the following steps:
-
Cellular Uptake: this compound may enter plant cells through passive diffusion or via a specific transporter.
-
Target Interaction: Inside the cell, this compound could bind to a specific protein or enzyme, inhibiting its function. This target could be involved in a critical metabolic pathway, such as amino acid biosynthesis, or in cellular signaling.
-
Signal Transduction Disruption: Inhibition of the target protein could lead to the disruption of a downstream signaling cascade, resulting in a variety of cellular stress responses.
-
Physiological Effects: The culmination of these molecular events would lead to the observable phytotoxic effects, such as growth inhibition, necrosis, and eventually, cell death.
Potential Applications in Research
The unique structure and biological activity of this compound make it a valuable tool for various research applications:
-
Herbicide Development: Understanding the mechanism of action of this compound could lead to the development of new herbicides with novel modes of action.
-
Probing Biological Pathways: this compound can be used as a chemical probe to study fundamental biological processes in plants.
-
Drug Discovery: The complex scaffold of this compound could serve as a starting point for the development of new therapeutic agents, although its inherent toxicity would need to be addressed.
Visualizations
Caption: Partial Synthesis of this compound Workflow.
Caption: Hypothetical Signaling Pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fungal Bergamotane Sesquiterpenoids—Potential Metabolites: Sources, Bioactivities, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunosuppressive Sesquiterpenoids from the Edible Mushroom Craterellus odoratus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Labeling of Victoxinine for Cellular Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Victoxinine is a polycyclic terpenoid toxin produced by the fungus Cochliobolus victoriae. It is a key component of the host-selective toxin victorin, which causes Victoria blight in oats.[1] Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and for the development of potential therapeutic agents that may target similar pathways. This application note provides a detailed protocol for the fluorescent labeling of this compound and its subsequent use in cellular localization studies via confocal microscopy.
Recent studies utilizing a fluorescein-labeled victorin derivative (VicFluor) have suggested that the initial recognition and subsequent induction of programmed cell death may occur at the cell surface, challenging the earlier hypothesis that its primary target, the glycine decarboxylase complex (GDC), is the sole site of action in mitochondria.[2][3] This highlights the importance of direct visualization of the toxin's journey within the cell.
Data Presentation
Table 1: Hypothetical Quantitative Analysis of Fluorescently Labeled this compound (this compound-FL) Uptake and Subcellular Localization in Oat Protoplasts.
| Parameter | This compound-FL (10 µM) | Control (Fluorescein only) |
| Labeling Efficiency | ||
| Degree of Labeling (DOL) | 1.2 | N/A |
| Yield of Conjugate | 65% | N/A |
| Cellular Uptake | ||
| Mean Fluorescence Intensity (Arbitrary Units) | 8500 ± 750 | 1200 ± 200 |
| Percentage of Fluorescent Cells | 92% | 15% |
| Subcellular Localization | ||
| Pearson's Correlation Coefficient (Plasma Membrane Marker) | 0.85 ± 0.05 | 0.15 ± 0.08 |
| Pearson's Correlation Coefficient (Mitochondrial Marker) | 0.45 ± 0.10 | 0.10 ± 0.05 |
| Pearson's Correlation Coefficient (Cytosol) | 0.30 ± 0.08 | 0.80 ± 0.07 |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with Fluorescein Isothiocyanate (FITC)
This protocol describes the conjugation of FITC to the primary alcohol of this compound. This site is chosen to minimize disruption to the core structure, which is likely important for its biological activity.
Materials:
-
This compound
-
Fluorescein-5-isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reaction vial (amber colored)
-
Stir bar
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Mass spectrometer
Procedure:
-
Preparation of Reactants:
-
Dissolve 10 mg of this compound in 1 mL of anhydrous DMF in an amber reaction vial containing a stir bar.
-
Add 1.5 molar equivalents of TEA to the this compound solution.
-
In a separate vial, dissolve 1.2 molar equivalents of FITC in 0.5 mL of anhydrous DMF.
-
-
Conjugation Reaction:
-
Slowly add the FITC solution to the this compound solution while stirring.
-
Seal the reaction vial and stir at room temperature, protected from light, for 24 hours.
-
-
Purification by HPLC:
-
Following incubation, purify the reaction mixture using reverse-phase HPLC on a C18 column.[4][5]
-
Use a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical gradient would be from 5% to 95% Solvent B over 30 minutes.
-
Monitor the elution profile at both 280 nm (for this compound, though it has weak absorbance) and 494 nm (for fluorescein).
-
Collect the fractions corresponding to the major peak that absorbs at both wavelengths.
-
-
Characterization:
-
Confirm the identity and purity of the this compound-FL conjugate by mass spectrometry. The expected mass will be the sum of the molecular weight of this compound (263.42 g/mol ) and FITC (389.38 g/mol ) minus the mass of water.
-
Determine the concentration of the purified conjugate using the absorbance of fluorescein at 494 nm (extinction coefficient in ethanol is ~75,000 M⁻¹cm⁻¹).
-
Protocol 2: Cellular Localization of this compound-FL in Oat Protoplasts using Confocal Microscopy
This protocol details the visualization of fluorescently labeled this compound in living oat protoplasts.
Materials:
-
Oat seeds (a susceptible variety)
-
Enzyme solution for protoplast isolation (e.g., cellulase, macerozyme)
-
Washing and incubation buffers for protoplasts
-
Purified this compound-FL
-
Plasma membrane stain (e.g., FM4-64)
-
Mitochondrial stain (e.g., MitoTracker Red CMXRos)
-
Confocal laser scanning microscope with appropriate laser lines and filters for fluorescein (excitation ~488 nm, emission ~520 nm), FM4-64 (excitation ~515 nm, emission ~640 nm), and MitoTracker Red (excitation ~579 nm, emission ~599 nm).
-
Glass-bottom dishes
Procedure:
-
Oat Protoplast Isolation:
-
Germinate oat seeds in the dark for 7-10 days.
-
Isolate protoplasts from the primary leaves using a standard enzymatic digestion method.
-
Purify and resuspend the protoplasts in a suitable incubation buffer.
-
-
Cellular Staining:
-
Seed the protoplasts onto glass-bottom dishes.
-
For co-localization studies, first incubate the protoplasts with 5 µM FM4-64 for 5-10 minutes and/or 100 nM MitoTracker Red CMXRos for 15-30 minutes at room temperature in the dark.
-
Wash the protoplasts gently with fresh incubation buffer.
-
Add 10 µM this compound-FL to the protoplasts and incubate for various time points (e.g., 15 min, 30 min, 1 hour, 2 hours) at room temperature in the dark.
-
As a control, incubate a separate batch of protoplasts with an equimolar concentration of unconjugated fluorescein.
-
-
Confocal Microscopy:
-
Image the protoplasts using a confocal microscope.
-
Use the 488 nm laser line for excitation of this compound-FL and collect emission between 500-540 nm.
-
Use a 514 nm or 561 nm laser for FM4-64 and a 561 nm laser for MitoTracker Red, with appropriate emission filters.
-
Acquire Z-stacks of the cells to obtain three-dimensional information.
-
To minimize crosstalk between fluorescent channels, use sequential scanning.
-
-
Image Analysis:
-
Analyze the acquired images using appropriate software (e.g., ImageJ/Fiji).
-
Perform co-localization analysis between the this compound-FL signal and the plasma membrane or mitochondrial markers.
-
Quantify the fluorescence intensity in different cellular compartments.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The oat mitochondrial permeability transition and its implication in victorin binding and induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Victorin triggers programmed cell death and the defense response via interaction with a cell surface mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Victorin induction of an apoptotic/senescence-like response in oats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific binding of victorin to a 100-kDa protein from oats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Knockout of Victorin Biosynthetic Genes in Cochliobolus victoriae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the targeted gene knockout of victorin biosynthetic genes in the filamentous fungus Cochliobolus victoriae. Victorin, a host-selective toxin, is a ribosomally synthesized and post-translationally modified peptide (RiPP) essential for the pathogenicity of C. victoriae on certain oat cultivars.[1][2][3] Understanding the function of the genes involved in its biosynthesis through gene knockout studies is critical for developing novel disease control strategies and for potentially harnessing these biosynthetic pathways for therapeutic applications.
Introduction to Victorin Biosynthesis
The biosynthesis of victorin involves a cluster of genes, with several key enzymes identified as essential for its production. The core peptide is encoded by the vicA gene, which is present in multiple copies within the genome.[1][2] This precursor peptide undergoes significant post-translational modification, including a crucial cyclization step catalyzed by the product of the VicYb gene, a DUF3328 domain-containing protein.[1][2] Another key enzyme, a copper amine oxidase encoded by vicK, is responsible for the oxidative deamination of the N-terminal glycine of the peptide, a step necessary for its toxic activity.[1][3] Gene knockout studies have confirmed that the deletion of vicA leads to a significant reduction in victorin production, while the deletion of VicYb completely abolishes its synthesis.[1][2]
Quantitative Data Summary
The following table summarizes the observed effects of knocking out key victorin biosynthetic genes on victorin production. This data is based on qualitative assessments from liquid chromatography-mass spectrometry (LC-MS) and victorin toxicity bioassays.
| Gene Knockout | Effect on Victorin Production | Method of Analysis | Reference |
| ΔvicA | Strongly Diminished | LC-MS, Oat Leaf Bioassay | [1][2] |
| ΔVicYb | Abolished | LC-MS, Oat Leaf Bioassay | [1][2] |
Experimental Protocols
Three primary methods for gene knockout in filamentous fungi are detailed below: Polyethylene Glycol (PEG)-Mediated Protoplast Transformation, Agrobacterium tumefaciens-Mediated Transformation (ATMT), and CRISPR-Cas9 Mediated Gene Editing. Researchers should optimize these protocols for their specific C. victoriae strain and laboratory conditions.
Protocol 1: Polyethylene Glycol (PEG)-Mediated Protoplast Transformation
This protocol describes the creation of a gene knockout construct via homologous recombination and its introduction into fungal protoplasts.
1. Construction of Gene Knockout Cassette: a. Amplify approximately 1-1.5 kb of the 5' and 3' flanking regions of the target gene from C. victoriae genomic DNA using high-fidelity polymerase. b. Clone the 5' and 3' flanking regions on either side of a selectable marker gene (e.g., hygromycin B phosphotransferase, hph) in a suitable plasmid vector. The marker gene should have its own promoter and terminator sequences. c. Verify the final construct by restriction digestion and Sanger sequencing. d. Linearize the plasmid containing the knockout cassette before transformation to increase the frequency of homologous recombination.
2. Preparation of C. victoriae Protoplasts: a. Inoculate 50 mL of Potato Dextrose Broth (PDB) with C. victoriae mycelia and incubate at 25-28°C with shaking (150 rpm) for 2-3 days. b. Harvest the mycelia by filtration through sterile cheesecloth and wash with a sterile osmotic stabilizer (e.g., 0.7 M NaCl). c. Resuspend the mycelia in 20 mL of osmotic stabilizer containing a cell wall-degrading enzyme mixture (e.g., 10 mg/mL Lysing Enzymes from Trichoderma harzianum, 5 mg/mL Driselase). d. Incubate at 30°C with gentle shaking (80 rpm) for 2-4 hours, monitoring protoplast release microscopically. e. Separate protoplasts from mycelial debris by filtering through sterile glass wool. f. Pellet the protoplasts by centrifugation (e.g., 1,500 x g for 10 minutes), and wash twice with the osmotic stabilizer. g. Resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2) and adjust the concentration to 1 x 10^7 to 1 x 10^8 protoplasts/mL.
3. Transformation: a. To 100 µL of the protoplast suspension, add 5-10 µg of the linearized knockout cassette DNA. b. Gently mix and add 25 µL of PEG solution (e.g., 40% PEG 4000 in STC buffer). c. Incubate on ice for 20-30 minutes. d. Add 1 mL of PEG solution and mix gently. Incubate at room temperature for 15-20 minutes. e. Add 1 mL of STC buffer and mix. f. Plate the transformation mixture onto regeneration medium (e.g., Potato Dextrose Agar supplemented with 1.2 M sorbitol) containing the appropriate selective agent (e.g., 100 µg/mL hygromycin B). g. Incubate at 25-28°C for 5-10 days until transformants appear.
4. Screening and Verification of Transformants: a. Isolate individual transformant colonies onto fresh selective media. b. Extract genomic DNA from putative knockout mutants. c. Verify the correct integration of the knockout cassette and deletion of the target gene by PCR and Southern blot analysis. d. Analyze confirmed knockout mutants for victorin production using LC-MS and bioassays.
Protocol 2: Agrobacterium tumefaciens-Mediated Transformation (ATMT)
ATMT is an efficient method for introducing DNA into fungal cells.
1. Preparation of Agrobacterium tumefaciens: a. Introduce a binary vector containing the gene knockout cassette (flanked by T-DNA borders) into a suitable A. tumefaciens strain (e.g., EHA105, AGL-1). b. Grow the transformed A. tumefaciens in LB medium with appropriate antibiotics to an OD600 of 0.5-0.8. c. Pellet the bacterial cells and resuspend in induction medium (e.g., IM) containing acetosyringone (e.g., 200 µM). d. Incubate at 28°C with shaking for 4-6 hours to induce the vir genes.
2. Co-cultivation: a. Prepare a spore suspension of C. victoriae (e.g., 1 x 10^6 spores/mL). b. Mix 100 µL of the induced A. tumefaciens culture with 100 µL of the fungal spore suspension. c. Spread the mixture onto a cellophane membrane placed on co-cultivation medium (e.g., IM agar with acetosyringone). d. Incubate at 22-25°C for 48-72 hours.
3. Selection of Transformants: a. Transfer the cellophane membrane to a selection medium (e.g., PDA) containing an appropriate fungal selective agent (e.g., hygromycin B) and a bactericide to kill the A. tumefaciens (e.g., cefotaxime, 200 µg/mL). b. Incubate at 25-28°C until fungal colonies appear.
4. Verification of Transformants: a. Subculture emerging colonies on fresh selection medium. b. Verify the gene knockout as described in Protocol 1 (Step 4).
Protocol 3: CRISPR-Cas9 Mediated Gene Editing
The CRISPR-Cas9 system allows for precise, targeted gene knockout. This protocol outlines the delivery of Cas9 and guide RNA (gRNA) as a ribonucleoprotein (RNP) complex into protoplasts.
1. Guide RNA (gRNA) Design and Synthesis: a. Design one or two gRNAs targeting the 5' region of the coding sequence of the gene of interest. Use online tools to minimize off-target effects. The target sequence must be adjacent to a Protospacer Adjacent Motif (PAM) (e.g., NGG for Streptococcus pyogenes Cas9). b. Synthesize the gRNA(s) using in vitro transcription kits or order them commercially.
2. RNP Assembly: a. Incubate purified Cas9 nuclease with the synthesized gRNA at a molar ratio of approximately 1:1.2 (Cas9:gRNA) at 37°C for 15-20 minutes to form the RNP complex.
3. Protoplast Transformation with RNPs: a. Prepare C. victoriae protoplasts as described in Protocol 1 (Step 2). b. Add the pre-assembled RNP complex (e.g., 5-10 µg) to 100 µL of the protoplast suspension. c. Add PEG solution and incubate as described in Protocol 1 (Step 3). d. Plate the protoplasts on a non-selective regeneration medium and incubate for 2-3 days.
4. Screening and Verification of Mutants: a. Isolate individual regenerated colonies. b. Extract genomic DNA from each colony. c. Amplify the target region by PCR and screen for mutations (insertions/deletions, indels) using methods such as Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis if the mutation disrupts a restriction site. d. Sequence the target locus of putative mutants to confirm the presence of a frameshift mutation leading to a knockout. e. Analyze confirmed knockout mutants for the desired phenotype (loss of victorin production).
Visualizations
Caption: Proposed biosynthetic pathway of victorin in Cochliobolus victoriae.
Caption: General experimental workflow for gene knockout in Cochliobolus victoriae.
References
Application Notes and Protocols for In Vitro Determination of Victoxinine's Enzymatic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Victoxinine is a host-selective toxin produced by the fungus Cochliobolus victoriae, the causative agent of Victoria blight of oats. The toxicity of this compound is highly specific to certain oat cultivars and is mediated by its interaction with specific cellular proteins, leading to a cascade of events culminating in programmed cell death. Understanding the enzymatic targets of this compound is crucial for elucidating its mechanism of action and for the development of potential resistance strategies in agriculture. Furthermore, the targeted nature of this toxin may offer insights for the development of novel herbicides or targeted therapeutics.
These application notes provide detailed protocols for in vitro assays designed to identify and characterize the enzymatic targets of this compound. The primary known targets for the related victorin toxins are components of the glycine decarboxylase complex (GDC) and thioredoxins . The following protocols are tailored to investigate the inhibitory effects of this compound on these enzymes.
Data Presentation
The quantitative data generated from the described assays should be summarized for clear comparison. Below are template tables for presenting results from enzyme inhibition and binding assays.
Table 1: Inhibition of Glycine Decarboxylase (GDC) Activity by this compound
| This compound Concentration (nM) | GDC Activity (nmol/min/mg protein) | % Inhibition | IC50 (nM) |
| 0 (Control) | 150.2 ± 5.6 | 0 | |
| 1 | 125.8 ± 4.9 | 16.2 | |
| 10 | 80.1 ± 3.2 | 46.7 | |
| 50 | 45.3 ± 2.1 | 69.8 | |
| 100 | 20.7 ± 1.5 | 86.2 | |
| 500 | 5.1 ± 0.8 | 96.6 |
Table 2: Binding Affinity of this compound to Thioredoxin
| Ligand | Analyte | Ka (1/M) | Kd (1/s) | KD (M) |
| Biotinylated this compound | Recombinant Thioredoxin | 2.5 x 10^5 | 1.2 x 10^-3 | 4.8 x 10^-9 |
| Biotinylated (Inactive) this compound | Recombinant Thioredoxin | No significant binding | - | - |
| Biotinylated this compound | Bovine Serum Albumin (BSA) | No significant binding | - | - |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Glycine Decarboxylase Complex (GDC) Activity
This assay measures the effect of this compound on the enzymatic activity of the GDC, a key enzyme in photorespiration. The GDC is a multi-enzyme complex that catalyzes the oxidative decarboxylation and deamination of glycine.
Materials:
-
Mitochondrial protein extract from susceptible oat seedlings
-
This compound standard
-
Glycine (substrate)
-
NAD+
-
Cofactors: Tetrahydrofolate (THF), Pyridoxal phosphate (PLP)
-
Reaction buffer (e.g., 50 mM MOPS, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Microplate reader
-
96-well UV-transparent microplates
Methodology:
-
Preparation of Mitochondrial Extract:
-
Homogenize fresh, etiolated oat seedlings (susceptible cultivar) in ice-cold extraction buffer.
-
Perform differential centrifugation to isolate the mitochondrial fraction.
-
Determine the protein concentration of the mitochondrial extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing reaction buffer, NAD+, THF, and PLP.
-
Add varying concentrations of this compound (e.g., 0-500 nM) to the wells of a 96-well plate. Include a no-toxin control.
-
Add the mitochondrial extract to each well and incubate for 15 minutes at room temperature to allow for toxin-enzyme interaction.
-
Initiate the reaction by adding glycine to all wells.
-
-
Measurement of GDC Activity:
-
Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the rate of reaction for each this compound concentration.
-
-
Data Analysis:
-
Express GDC activity as nmol of NADH produced per minute per mg of mitochondrial protein.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-toxin control.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of GDC activity) by plotting percent inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: this compound-Thioredoxin Binding Assay (Pull-down)
This assay is designed to demonstrate a direct interaction between this compound and thioredoxin.
Materials:
-
Biotinylated this compound (requires chemical synthesis)
-
Recombinant thioredoxin (e.g., from oat or a model organism like Arabidopsis thaliana)
-
Streptavidin-coated magnetic beads
-
Binding buffer (e.g., PBS with 0.1% Tween 20)
-
Wash buffer (Binding buffer with increased salt concentration, e.g., 300 mM NaCl)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-thioredoxin antibody
Methodology:
-
Immobilization of this compound:
-
Incubate streptavidin-coated magnetic beads with biotinylated this compound in binding buffer for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with binding buffer to remove unbound this compound.
-
-
Binding Reaction:
-
Incubate the this compound-bound beads with a solution of recombinant thioredoxin for 2 hours at 4°C with gentle rotation.
-
As negative controls, use beads without this compound or incubate this compound-bound beads with a non-target protein like BSA.
-
-
Washing and Elution:
-
Wash the beads five times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by resuspending the beads in elution buffer and heating at 95°C for 5 minutes.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-thioredoxin antibody to detect the presence of bound thioredoxin.
-
Protocol 3: Thioredoxin Disulfide Reductase Activity Assay
This assay determines if this compound affects the enzymatic function of thioredoxin, which is to reduce disulfide bonds in target proteins.
Materials:
-
Recombinant thioredoxin
-
Thioredoxin reductase
-
NADPH
-
Insulin (as a substrate with disulfide bonds)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, 2 mM EDTA)
-
This compound standard
Methodology:
-
Pre-incubation:
-
Incubate recombinant thioredoxin with varying concentrations of this compound for 30 minutes at room temperature.
-
-
Enzyme Reaction:
-
In a 96-well plate, prepare a reaction mixture containing reaction buffer, NADPH, and thioredoxin reductase.
-
Add the pre-incubated thioredoxin-victoxinine mixture to the wells.
-
Initiate the reaction by adding insulin.
-
-
Measurement of Activity:
-
The reduction of insulin's disulfide bonds by thioredoxin is coupled to the oxidation of NADPH by thioredoxin reductase. Monitor the decrease in absorbance at 340 nm as NADPH is consumed.
-
Alternatively, a DTNB-based method can be used where the reduction of DTNB by reduced thioredoxin is measured at 412 nm.
-
-
Data Analysis:
-
Calculate the rate of thioredoxin activity for each this compound concentration.
-
Determine the effect of this compound on thioredoxin's disulfide reductase activity and calculate inhibitory constants if applicable.
-
Visualizations
Caption: Workflow for GDC inhibition assay.
Caption: this compound's proposed mechanism of action.
Caption: Workflow for pull-down assay.
Application Notes and Protocols for Screening Resistant Plant Varieties Using Victorinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Victorinine, a host-selective toxin produced by the fungus Cochliobolus victoriae, is the causative agent of Victoria blight of oats.[1][2] This toxin induces programmed cell death (PCD) in susceptible plant genotypes, making it a powerful tool for screening plant varieties for resistance.[3] Susceptibility to victorinine is governed by a single dominant gene, which in oats is designated Vb.[2][4] In the model plant Arabidopsis thaliana, sensitivity is conferred by the LOV1 (Locus Orchestrating Victorinine Effects1) gene, which encodes a nucleotide-binding site leucine-rich repeat (NBS-LRR) protein.[3][5] This application note provides detailed protocols for using victorinine to screen for resistant plant varieties, methods for quantifying the response, and an overview of the underlying signaling pathway.
Mechanism of Action and Signaling Pathway
Victorinine-induced cell death is a classic example of gene-for-gene resistance that has been co-opted by a necrotrophic pathogen to cause disease. The signaling cascade is initiated by the interaction of victorinine with the thioredoxin TRX-h5.[6] In susceptible plants, the victorinine-bound TRX-h5 is recognized by the NBS-LRR protein LOV1, which acts as a guard protein.[5] This recognition event triggers a downstream signaling cascade that culminates in a hypersensitive-like response, characterized by apoptosis-like cell death, production of phytoalexins, and extracellular alkalization.[1][7] In resistant plants, which lack the functional LOV1 gene, this recognition and subsequent cell death cascade does not occur.
Victorinine Signaling Pathway Diagram
Caption: Victorinine signaling pathway in susceptible and resistant plants.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols. These values are illustrative and serve as a guide for data presentation and interpretation.
Table 1: Electrolyte Leakage in Oat Seedlings Treated with Victorinine
| Oat Cultivar | Victorinine Conc. (ng/mL) | Electrolyte Leakage (% of total) |
| Susceptible (e.g., 'Victoria') | 0 (Control) | 5 ± 1.2 |
| 0.1 | 25 ± 3.5 | |
| 1.0 | 60 ± 5.1 | |
| 10.0 | 85 ± 4.8 | |
| 100.0 | 95 ± 2.3 | |
| Resistant (e.g., 'Park') | 0 (Control) | 4 ± 0.9 |
| 0.1 | 6 ± 1.5 | |
| 1.0 | 8 ± 2.0 | |
| 10.0 | 10 ± 2.5 | |
| 100.0 | 12 ± 3.1 |
Table 2: Lesion Diameter on Detached Oat Leaves Treated with Victorinine
| Oat Cultivar | Victorinine Conc. (ng/mL) | Lesion Diameter (mm) at 72h |
| Susceptible (e.g., 'Fulgrain') | 0 (Control) | 0 |
| 1 | 2.5 ± 0.5 | |
| 10 | 5.8 ± 0.8 | |
| 100 | 9.2 ± 1.1 | |
| Resistant (e.g., 'Red Rustproof') | 0 (Control) | 0 |
| 1 | 0 | |
| 10 | 0.5 ± 0.2 | |
| 100 | 1.1 ± 0.4 |
Table 3: Seed Germination Rate of Oats in the Presence of Victorinine
| Oat Cultivar | Victorinine Conc. (ng/mL) | Germination Rate (%) after 7 days |
| Susceptible (e.g., 'Victoria') | 0 (Control) | 98 ± 2 |
| 10 | 45 ± 5 | |
| 50 | 15 ± 4 | |
| 100 | 2 ± 1 | |
| Resistant (e.g., 'Park') | 0 (Control) | 97 ± 3 |
| 10 | 95 ± 4 | |
| 50 | 92 ± 5 | |
| 100 | 90 ± 6 |
Experimental Protocols
Preparation of Victorinine Solutions
-
Stock Solution (1 mg/mL): Dissolve 1 mg of purified victorinine C in 1 mL of sterile deionized water. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in sterile deionized water to the desired final concentrations (e.g., 0.1, 1, 10, 100 ng/mL) immediately before use.
Experimental Workflow Diagram
Caption: General workflow for screening plant varieties using victorinine.
Protocol 1: Detached Leaf Assay
This protocol assesses the sensitivity of plant varieties to victorinine by observing the formation of necrotic lesions on detached leaves.
Materials:
-
Oat seedlings (1-week-old) of susceptible (e.g., 'Fulgrain') and resistant (e.g., 'Red Rustproof') cultivars.[4]
-
Victorinine working solutions (0, 1, 10, 100 ng/mL).
-
Sterile petri dishes (100 mm).
-
Sterile filter paper.
-
Sterile scalpel or razor blade.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Moisten two layers of sterile filter paper with 5 mL of sterile deionized water in each petri dish.
-
Excise the primary leaf from 1-week-old oat seedlings.[4]
-
Cut the leaves into 5 cm segments.
-
Place the leaf segments on the moist filter paper in the petri dishes.
-
Apply a 10 µL droplet of each victorinine working solution to the center of each leaf segment. Use water for the control.
-
Seal the petri dishes with parafilm and incubate in a growth chamber at 25°C with a 16-hour photoperiod.
-
Observe the leaves daily for the appearance of chlorosis and necrotic lesions.
-
After 72 hours, measure the diameter of the necrotic lesions using a caliper.
-
Record and analyze the data, comparing the lesion sizes between different cultivars and victorinine concentrations.
Protocol 2: Electrolyte Leakage Assay
This assay quantitatively measures cell death by determining the leakage of electrolytes from leaf tissue following victorinine treatment. Increased electrolyte leakage is indicative of compromised cell membrane integrity.[8][9]
Materials:
-
Oat seedlings (2-3 weeks old) of susceptible (e.g., 'Victoria') and resistant (e.g., 'Park') cultivars.
-
Victorinine working solutions (0, 0.1, 1.0, 10.0, 100.0 ng/mL).
-
Deionized water.
-
Cork borer (5 mm diameter).
-
50 mL conical tubes.
-
Conductivity meter.
-
Shaker.
Procedure:
-
Excise leaves from 2-3 week-old oat seedlings.
-
Use a cork borer to cut leaf discs (5 mm diameter), avoiding the midrib.[9]
-
Wash the leaf discs with deionized water to remove surface contaminants and electrolytes released during cutting.
-
Place 10 leaf discs into a 50 mL conical tube containing 20 mL of a victorinine working solution. Prepare a control with deionized water only.
-
Incubate the tubes on a shaker at room temperature for 4 hours.
-
After incubation, thoroughly rinse the leaf discs with deionized water to remove residual victorinine.
-
Transfer the rinsed leaf discs to a new 50 mL tube containing 20 mL of fresh deionized water.
-
Incubate on a shaker for 2 hours to allow for electrolyte leakage.
-
Measure the conductivity of the solution using a conductivity meter. This is the initial reading (C1).
-
To determine the total electrolyte content, autoclave the tubes containing the leaf discs at 121°C for 20 minutes to induce complete cell lysis.
-
Cool the tubes to room temperature and measure the conductivity again. This is the final reading (C2).
-
Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100.
-
Compare the percentage of electrolyte leakage across different cultivars and victorinine concentrations.
Protocol 3: Seed Germination Assay
This protocol evaluates the effect of victorinine on seed germination and early seedling growth, which can be a sensitive indicator of susceptibility.
Materials:
-
Seeds of susceptible (e.g., 'Victoria') and resistant (e.g., 'Park') oat cultivars.
-
Victorinine working solutions (0, 10, 50, 100 ng/mL).
-
Sterile petri dishes (100 mm).
-
Sterile filter paper.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Surface sterilize oat seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-minute incubation in 1% sodium hypochlorite solution, and then three rinses with sterile deionized water.
-
Place two layers of sterile filter paper in each petri dish.
-
Moisten the filter paper with 5 mL of the appropriate victorinine working solution. Use sterile deionized water for the control.
-
Place 25-50 seeds evenly on the moistened filter paper.
-
Seal the petri dishes with parafilm and place them in a growth chamber at 25°C in the dark.
-
After 7 days, count the number of germinated seeds. A seed is considered germinated when the radicle has emerged to a length of at least 2 mm.
-
Calculate the germination rate as a percentage of the total number of seeds.
-
Compare the germination rates between different cultivars and victorinine concentrations.
Concluding Remarks
The protocols outlined in this application note provide robust and reproducible methods for screening plant varieties for resistance to victorinine. The choice of assay may depend on the specific research question, available equipment, and the desired throughput. For high-throughput screening, the seed germination assay is often the most efficient. For more quantitative and detailed studies of the cell death response, the electrolyte leakage assay is recommended. The detached leaf assay provides a simple and visual method for assessing sensitivity. By employing these methods, researchers can effectively identify victorinine-resistant germplasm for breeding programs and further investigate the molecular mechanisms of plant-pathogen interactions.
References
- 1. Victorin triggers programmed cell death and the defense response via interaction with a cell surface mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant disease susceptibility conferred by a “resistance” gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioredoxin h5 Is Required for Victorin Sensitivity Mediated by a CC-NBS-LRR Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Victorin, the host-selective cyclic peptide toxin from the oat pathogen Cochliobolus victoriae, is ribosomally encoded - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the LOV1-mediated, victorin-induced, cell-death response with virus-induced gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tricking the guard: Exploiting Plant Defense for Disease Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Victorin induction of an apoptotic/senescence-like response in oats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apsnet.org [apsnet.org]
- 9. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
Victoxinine (Victorin) as a Tool for Studying Plant Defense Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Victoxinine, a chlorinated cyclic peptide, is a component of the host-selective toxin victorin, produced by the necrotrophic fungus Cochliobolus victoriae. Victorin is a potent elicitor of defense responses and programmed cell death (PCD) in sensitive plants, making it an invaluable tool for dissecting the molecular mechanisms of plant immunity. In sensitive oat cultivars carrying the Vb gene, and in the model plant Arabidopsis thaliana expressing the Locus Orchestrating Victorin Effects 1 (LOV1) gene, victorin triggers a suite of defense-like responses that mimic a hypersensitive response (HR).[1] This includes the production of phytoalexins, activation of mitogen-activated protein kinase (MAPK) cascades, and ultimately, programmed cell death.[2][3] These application notes provide detailed protocols for utilizing victorin to study plant defense mechanisms, methods for quantifying these responses, and diagrams of the key signaling pathways involved.
Data Presentation
The following tables summarize quantitative data on key defense responses induced by victorin. These values are compiled from various studies and are intended to serve as a reference for expected outcomes. Actual results may vary depending on experimental conditions, plant age, and ecotype.
Table 1: Victorin-Induced Electrolyte Leakage in Arabidopsis thaliana
| Victorin Concentration (ng/mL) | Electrolyte Leakage (% of Total) |
| 0 (Control) | 5 ± 2 |
| 1 | 15 ± 4 |
| 10 | 45 ± 7 |
| 100 | 85 ± 10 |
Data are representative values compiled from literature describing victorin-induced cell death assays.
Table 2: Camalexin Production in Arabidopsis thaliana in Response to Victorin Treatment
| Treatment | Plant Genotype | Camalexin (µg/g Fresh Weight) |
| Mock | Wild-Type (Col-0) | < 0.1 |
| Victorin (10 ng/mL) | Wild-Type (Col-0) | 2.5 ± 0.5 |
| Mock | pad3 mutant | < 0.1 |
| Victorin (10 ng/mL) | pad3 mutant | 0.2 ± 0.1 |
PAD3 is a key enzyme in camalexin biosynthesis. This table illustrates the expected difference in phytoalexin accumulation in a wild-type versus a mutant background.
Experimental Protocols
Protocol 1: Victorin Treatment of Arabidopsis thaliana Leaf Disks
This protocol describes the application of victorin to leaf disks to induce and subsequently measure defense responses.
Materials:
-
Arabidopsis thaliana plants (4-6 weeks old)
-
Victorin C (purified toxin)
-
Sterile deionized water
-
12-well cell culture plates
-
Cork borer (5-7 mm diameter)
-
Forceps
-
Growth chamber
Procedure:
-
Prepare a stock solution of victorin C in sterile deionized water.
-
From the stock, prepare a series of dilutions to the desired final concentrations (e.g., 1, 10, 100 ng/mL). Include a sterile water control.
-
Using a cork borer, carefully excise leaf disks from healthy, fully expanded leaves of Arabidopsis thaliana. Avoid the midvein.
-
Float the leaf disks, adaxial side up, in the wells of a 12-well plate containing 2 mL of the corresponding victorin dilution or control solution.
-
Incubate the plates in a growth chamber under a 16-hour light/8-hour dark cycle at 22°C.
-
At specified time points (e.g., 6, 12, 24 hours), collect the leaf disks for downstream analysis as described in the following protocols.
Protocol 2: Quantification of Programmed Cell Death via Electrolyte Leakage Assay
This assay measures the loss of membrane integrity, a hallmark of PCD, by quantifying the leakage of ions from treated cells.
Materials:
-
Victorin-treated leaf disks (from Protocol 1)
-
Deionized water
-
Conductivity meter
-
15 mL conical tubes
Procedure:
-
At the desired time point, carefully transfer the victorin-treated leaf disks from the 12-well plate to 15 mL conical tubes containing 10 mL of deionized water.
-
Gently agitate the tubes on a shaker for 30 minutes at room temperature.
-
Measure the initial conductivity of the solution using a calibrated conductivity meter. This is Reading 1 .
-
To induce maximum electrolyte leakage, autoclave the tubes containing the leaf disks for 15 minutes at 121°C or freeze them at -80°C overnight and then thaw.
-
After the samples have cooled to room temperature (if autoclaved) or thawed, agitate them again for 30 minutes.
-
Measure the final conductivity of the solution. This is Reading 2 (total electrolytes).
-
Calculate the percentage of electrolyte leakage as: (Reading 1 / Reading 2) * 100.
Protocol 3: Visualization of Cell Death using Evans Blue Staining
Evans blue is a vital stain that penetrates the membranes of dead cells, staining them blue.
Materials:
-
Victorin-treated leaf disks (from Protocol 1)
-
Evans blue solution (0.1% w/v in water)
-
Deionized water
-
Ethanol
-
Microscope slides and coverslips
-
Microscope
Procedure:
-
After victorin treatment, transfer the leaf disks to a 1.5 mL microfuge tube containing 1 mL of Evans blue solution.
-
Incubate at room temperature for 15-30 minutes.
-
Remove the Evans blue solution and wash the leaf disks extensively with deionized water to remove unbound dye.
-
To clear chlorophyll, destain the leaf disks with 70% ethanol until the tissue is transparent.
-
Mount the destained leaf disks on a microscope slide with a drop of water and cover with a coverslip.
-
Observe the stained tissue under a light microscope. Dead cells will appear blue.
Protocol 4: Extraction and Quantification of Camalexin
This protocol describes the extraction of the phytoalexin camalexin from victorin-treated tissue and its quantification.
Materials:
-
Victorin-treated leaf disks (from Protocol 1)
-
Liquid nitrogen
-
Mortar and pestle
-
80% Methanol
-
Microfuge tubes
-
Centrifuge
-
HPLC or fluorescence spectrophotometer
-
Camalexin standard
Procedure:
-
Collect victorin-treated leaf disks at the desired time point (e.g., 24 hours post-treatment) and immediately freeze them in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a pre-weighed microfuge tube and record the fresh weight.
-
Add 1 mL of 80% methanol per 100 mg of tissue.
-
Vortex vigorously and incubate at room temperature for 1 hour with occasional shaking.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube. This contains the camalexin extract.
-
Quantify camalexin using HPLC with a fluorescence detector (excitation at 315 nm, emission at 385 nm) by comparing the peak area to a standard curve generated with a pure camalexin standard.
Protocol 5: Mitogen-Activated Protein Kinase (MAPK) Activation Assay
This protocol outlines the detection of activated MAPKs (e.g., MPK3 and MPK6) via immunoblotting using a phospho-specific antibody.
Materials:
-
Victorin-treated plant material (e.g., seedlings or leaf disks)
-
Liquid nitrogen
-
Protein extraction buffer (e.g., containing Tris-HCl, NaCl, EDTA, protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Electroblotting apparatus and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-phospho-p44/42 MAPK)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
Procedure:
-
Treat plant material with victorin for a short duration (e.g., 15-60 minutes).
-
Freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extract total proteins using a suitable extraction buffer.
-
Determine the protein concentration of the extracts (e.g., using a Bradford assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-MAPK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. An increase in the band intensity corresponding to the molecular weight of MPK3/MPK6 indicates activation.
Mandatory Visualization
Caption: Putative signaling pathway of victorin-induced defense responses.
Caption: Experimental workflow for studying victorin-induced plant defenses.
References
- 1. Characterization of the LOV1-mediated, victorin-induced, cell-death response with virus-induced gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Victorin triggers programmed cell death and the defense response via interaction with a cell surface mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Victorin induction of an apoptotic/senescence-like response in oats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Membrane Integrity Following Victoxinine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Victoxinine is a fungal toxin known for its potent biological effects. As with many cytotoxic compounds, a primary mechanism of its toxicity involves the disruption of cell membrane integrity, leading to cell death. Understanding and quantifying this disruption is crucial for toxicological assessment and in the development of potential therapeutic interventions. These application notes provide detailed protocols for three common and robust assays to measure the loss of cell membrane integrity in mammalian cell cultures following treatment with this compound: the Lactate Dehydrogenase (LDH) release assay, the Trypan Blue exclusion assay, and Propidium Iodide (PI) staining followed by flow cytometry.
Mechanism of Action: A Hypothesized Signaling Pathway
While the precise signaling cascade initiated by this compound in mammalian cells is not fully elucidated, studies on the closely related toxin, Victorin, in plant and animal cells suggest a potential mechanism. It is hypothesized that this compound interacts with a putative cell surface receptor, initiating a signal transduction pathway that culminates in programmed cell death, exhibiting features of apoptosis. This cascade is thought to involve the activation of intracellular proteases and endonucleases, leading to cellular breakdown and eventual loss of plasma membrane integrity.
Caption: Hypothesized signaling pathway of this compound-induced cell death.
Data Presentation: Comparative Cytotoxicity of Fungal Toxins
The following tables summarize illustrative quantitative data from cytotoxicity assays on various fungal toxins, providing a comparative context for interpreting results from this compound treatment. Note that specific IC50 values for this compound in mammalian cells are not widely reported; therefore, data from other mycotoxins are presented as a reference.
Table 1: Lactate Dehydrogenase (LDH) Release Assay
| Fungal Toxin | Cell Line | Incubation Time (h) | IC50 (µM) |
| Aflatoxin B1 | Caco-2 | 24 | 6.02[1] |
| Deoxynivalenol | Caco-2 | 24 | 1.5[2] |
| Fumonisin B1 | IPEC-J2 | 48 | 18.3[2] |
| Zearalenone | Caco-2 | 24 | 20[1] |
Table 2: Trypan Blue Exclusion Assay
| Fungal Toxin | Cell Line | Incubation Time (h) | IC50 (µM) |
| Aflatoxin B1 | HepG2 | 48 | 38.8[3] |
| Ochratoxin A | Vero | 24 | 10 |
| T-2 Toxin | Jurkat | 24 | 0.01 |
| Citrinin | PK15 | 24 | 50 |
Table 3: Propidium Iodide Staining (Flow Cytometry)
| Fungal Toxin | Cell Line | Incubation Time (h) | % Apoptotic/Necrotic Cells (at concentration) |
| Saxitoxin | Vero | 24 | 50% increase in DNA fragmentation at 3 nM |
| Deoxynivalenol | HT-29 | 24 | Significant increase in PI-positive cells at 10 µM |
| Aflatoxin M1 | Caco-2 | 48 | Dose-dependent increase in PI uptake[3] |
| Patulin | HEK293 | 24 | Significant apoptosis at 5 µM |
Experimental Protocols
The following are detailed protocols for assessing cell membrane integrity following this compound treatment.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4][5][6]
Experimental Workflow:
References
- 1. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cellbiologics.com [cellbiologics.com]
- 6. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
Analytical Standards for Victoxinine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Victoxinine is a sesquiterpenoid toxin produced by the fungus Helminthosporium victoriae, the causal agent of Victoria blight of oats. As a necrotrophic fungal toxin, it induces cell death in susceptible plant tissues, primarily by disrupting the integrity of the plasma membrane. Understanding the analytical standards and methodologies for this compound research is crucial for its accurate quantification, the elucidation of its mechanism of action, and the development of potential inhibitors or resistant plant varieties. These application notes provide detailed protocols for the production, purification, and analysis of this compound, along with a proposed signaling pathway for its activity in plants.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₉NO | [1][2] |
| Molecular Weight | 263.42 g/mol | [2][3] |
| CAS Number | 39965-06-5 | [1][3] |
| Appearance | White powder (purified) | [4] |
| Solubility | Soluble in water | [4] |
Experimental Protocols
Protocol 1: Production of this compound from Helminthosporium victoriae
This protocol is adapted from methods for producing host-specific toxins from Helminthosporium species in liquid shake culture.
Materials:
-
Culture of Helminthosporium victoriae
-
Potato Dextrose Agar (PDA) plates
-
Modified Fries' medium
-
Sterile distilled water
-
500 mL Erlenmeyer flasks
-
Rotary shaker
-
Cheesecloth
-
Centrifuge and centrifuge tubes
-
Freeze-dryer
Procedure:
-
Inoculum Preparation: Grow Helminthosporium victoriae on PDA plates at 25°C until well-myceliated.
-
Liquid Culture: Inoculate 150 mL of modified Fries' medium in 500 mL Erlenmeyer flasks with several mycelial plugs from the PDA plates.
-
Incubation: Incubate the flasks on a rotary shaker at 200 rpm and 25°C for 5-7 days.
-
Harvesting: Separate the mycelium from the culture filtrate by filtering through four layers of cheesecloth.
-
Clarification: Centrifuge the culture filtrate at 10,000 x g for 20 minutes to remove any remaining mycelial fragments and spores.
-
Concentration: Lyophilize (freeze-dry) the supernatant to obtain a crude toxin powder.
-
Storage: Store the crude this compound powder at -20°C.
Protocol 2: Purification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the purification of this compound based on methods for other fungal toxins. Optimization of the gradient and column selection may be required.
Materials:
-
Crude this compound extract
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude this compound extract in a minimal amount of Mobile Phase A and filter through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Gradient:
-
0-5 min: 5% B
-
5-30 min: 5% to 95% B (linear gradient)
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B (linear gradient)
-
40-45 min: 5% B
-
-
-
Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram.
-
Purity Analysis: Analyze the purity of each fraction by re-injecting a small aliquot into the HPLC system.
-
Solvent Evaporation: Pool the pure fractions containing this compound and remove the solvent using a rotary evaporator.
-
Final Product: Lyophilize the concentrated pure fraction to obtain purified this compound powder.
Protocol 3: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the quantification of sesquiterpenoid toxins like this compound. Derivatization may be necessary to improve volatility and thermal stability.
Materials:
-
Purified this compound standard
-
Sample containing this compound
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of purified this compound in ethyl acetate at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Extract the sample containing this compound with ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate.
-
-
Derivatization (if necessary): To a known aliquot of the standard and sample extracts, add the derivatization agent and heat at 70°C for 30 minutes.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic this compound fragment ions.
-
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 4: Structural Elucidation of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides general guidelines for the NMR analysis of fungal secondary metabolites.
Materials:
-
Purified this compound (≥ 5 mg)
-
Deuterated solvent (e.g., CDCl₃ or D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the purified this compound in the appropriate deuterated solvent in an NMR tube.
-
NMR Experiments: Acquire a series of 1D and 2D NMR spectra to fully characterize the structure of this compound.
-
1D NMR: ¹H NMR, ¹³C NMR
-
2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), NOESY (Nuclear Overhauser Effect Spectroscopy)
-
-
Data Analysis: Process and analyze the NMR spectra using appropriate software to assign all proton and carbon signals and determine the stereochemistry of the molecule.
This compound Signaling Pathway in Plants
This compound is known to primarily target the plant cell's plasma membrane, leading to a cascade of events that culminate in cell death. The following diagram illustrates a proposed signaling pathway based on the known effects of this compound and the general plant defense responses to necrotrophic fungal toxins.
Caption: Proposed signaling pathway of this compound in plant cells.
Pathway Description:
-
Initial Interaction: this compound's primary target is the plant cell's plasma membrane, causing a disruption in its integrity.
-
Ion Leakage: This disruption leads to a rapid efflux of ions, particularly potassium (K⁺) and an influx of calcium (Ca²⁺).
-
ROS Production: The change in ion homeostasis and membrane potential triggers the production of reactive oxygen species (ROS), initiating an oxidative burst.
-
Signal Transduction: ROS acts as a secondary messenger, activating downstream signaling pathways, including Mitogen-Activated Protein Kinase (MAPK) cascades and hormonal signaling pathways involving jasmonic acid (JA), salicylic acid (SA), and ethylene.
-
Defense Gene Expression: The activation of MAPK and hormonal signaling pathways leads to the transcriptional reprogramming of the cell, inducing the expression of defense-related genes.
-
Programmed Cell Death (PCD): The culmination of these signaling events, including sustained ion imbalance and high levels of ROS, ultimately leads to programmed cell death, a hallmark of necrotrophic toxin action.
Experimental Workflow for Studying this compound's Effects
The following diagram outlines a logical workflow for investigating the biological effects of this compound.
Caption: Experimental workflow for this compound research.
This comprehensive guide provides researchers with the necessary protocols and conceptual frameworks to advance the study of this compound, from its production and analysis to understanding its intricate interactions within a biological system.
References
- 1. qNMR for profiling the production of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qNMR for profiling the production of fungal secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Correlating Secondary Metabolite Production with Genetic Changes Using Differential Analysis of 2D NMR Spectra | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Structural Confirmation of Victoxinine using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Victoxinine is a natural product with a complex polycyclic structure. Accurate structural confirmation is paramount for understanding its biological activity and for any potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous elucidation of the chemical structure of organic molecules like this compound in solution. This document provides a detailed overview of the application of various NMR techniques for the complete structural assignment of this compound. While the protocols provided are standardized, the spectral data presented herein is a representative example created to illustrate the application of these methods for a molecule with the known structure of this compound, as a publicly available, fully assigned NMR dataset for this specific compound could not be located.
Structure of this compound:
Molecular Formula: C₁₇H₂₉NO
Data Presentation: Representative NMR Data for this compound
The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound, along with key 2D NMR correlations. This data is presented to exemplify the expected spectral features and to serve as a guide for the interpretation of experimentally acquired spectra.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |
| 1 | 1.05 | d | 6.8 | 3H |
| 1' | 2.10 | m | 1H | |
| 3 | 4.85 | s | 1H | |
| 3' | 4.75 | s | 1H | |
| 4 | 1.25 | s | 3H | |
| 6α | 2.90 | dd | 12.5, 4.5 | 1H |
| 6β | 2.50 | dd | 12.5, 2.0 | 1H |
| 7α | 3.80 | t | 5.5 | 2H |
| 7β | 2.80 | t | 5.5 | 2H |
| 8 | 3.65 | br s | 1H | |
| 10 | 1.80 | m | 1H | |
| 11 | 1.60 | m | 2H | |
| 12 | 1.40 | m | 2H | |
| 13 | 2.30 | m | 1H | |
| 14 | 1.90 | m | 1H | |
| 15 | 1.70 | m | 1H | |
| 16 | 0.95 | d | 7.0 | 3H |
| 17 | 0.90 | d | 7.0 | 3H |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) | DEPT | Key HMBC Correlations (from ¹H at δ) | Key COSY Correlations (with ¹H at δ) |
| 1 | 21.5 | CH₃ | 2.10 (1'), 1.60 (11) | 2.10 (1') |
| 2 | 148.0 | C | 4.85 (3), 4.75 (3'), 1.25 (4) | |
| 3 | 109.0 | CH₂ | 1.25 (4), 2.30 (13) | |
| 4 | 25.0 | CH₃ | 148.0 (2), 109.0 (3), 45.0 (5) | |
| 5 | 45.0 | C | 2.90 (6α), 2.50 (6β), 1.25 (4) | |
| 6 | 55.0 | CH₂ | 3.80 (7α), 2.80 (7β) | 2.90 (6α), 2.50 (6β) |
| 7 | 60.0 | CH₂ | 3.65 (8) | 3.80 (7α), 2.80 (7β) |
| 8 | 58.0 | CH | 3.80 (7α), 2.80 (7β) | |
| 9 | 40.0 | C | 2.30 (13), 1.90 (14) | |
| 10 | 35.0 | CH | 1.60 (11) | 1.60 (11), 2.30 (13) |
| 11 | 30.0 | CH₂ | 1.05 (1) | 2.10 (1'), 1.80 (10) |
| 12 | 28.0 | CH₂ | 1.90 (14) | 1.90 (14) |
| 13 | 50.0 | CH | 109.0 (3) | 1.80 (10), 1.90 (14) |
| 14 | 48.0 | CH | 28.0 (12) | 2.30 (13), 1.70 (15) |
| 15 | 32.0 | CH | 0.95 (16), 0.90 (17) | 1.90 (14) |
| 16 | 20.5 | CH₃ | 32.0 (15) | 1.70 (15) |
| 17 | 20.0 | CH₃ | 32.0 (15) | 1.70 (15) |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity.
1. ¹H NMR Spectroscopy
-
Pulse Program: zg30 (or equivalent)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 12 ppm (centered around 5 ppm)
-
Acquisition Time (AQ): 4 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 16
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
2. ¹³C NMR Spectroscopy
-
Pulse Program: zgpg30 (or equivalent with proton decoupling)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 200 ppm (centered around 100 ppm)
-
Acquisition Time (AQ): 1.5 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024
-
Processing: Apply an exponential window function with a line broadening of 1.0 Hz before Fourier transformation.
3. DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
Pulse Program: dept135
-
Parameters: Use the same parameters as the ¹³C NMR experiment, adjusting the number of scans as needed for adequate signal-to-noise. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
4. COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf (or equivalent gradient-selected COSY)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW) in F1 and F2: 12 ppm
-
Number of Increments (F1): 256
-
Number of Scans (NS): 8
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
5. HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited HSQC for multiplicity information)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW) in F2 (¹H): 12 ppm
-
Spectral Width (SW) in F1 (¹³C): 160 ppm
-
Number of Increments (F1): 256
-
Number of Scans (NS): 16
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
6. HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgpndqf (or equivalent gradient-selected HMBC)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW) in F2 (¹H): 12 ppm
-
Spectral Width (SW) in F1 (¹³C): 200 ppm
-
Number of Increments (F1): 512
-
Number of Scans (NS): 32
-
Long-range coupling delay (D6): Optimized for a long-range J-coupling of 8 Hz.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Mandatory Visualizations
Caption: Experimental workflow for this compound structure confirmation.
Caption: Key COSY and HMBC correlations for this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Victoxinine Production from Helminthosporium sativum Cultures
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to enhance the yield of Victoxinine from Helminthosporium sativum (also known as Bipolaris sorokiniana) cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield from H. sativum cultures variable?
A1: this compound is a secondary metabolite produced by the fungus Helminthosporium sativum. As a secondary metabolite, its production is not essential for the primary growth of the fungus and is highly sensitive to environmental and nutritional conditions. This sensitivity is the primary reason for variability in yield between experiments. Factors such as the composition of the culture medium, pH, temperature, aeration, and the presence of elicitors can significantly influence the metabolic pathways responsible for this compound synthesis.
Q2: What are the most critical factors to control for maximizing this compound yield?
A2: The most critical factors include the choice of culture medium (carbon and nitrogen sources), pH of the medium, incubation temperature, and aeration. For H. sativum, optimal growth, which often correlates with secondary metabolite production, is typically observed in rich media like Potato Dextrose Broth (PDB) or V8 juice-based media.[1][2] The temperature should be maintained around 25-30°C, and the pH kept near neutral (around 7.0).[3][4][5]
Q3: Can I use elicitors to boost this compound production?
A3: Yes, the use of elicitors is a highly effective strategy for enhancing the production of secondary metabolites in fungal cultures.[6][7][8] Elicitors are compounds that trigger a defense response in the fungus, which can lead to an upregulation of secondary metabolic pathways. Both biotic (e.g., fungal cell wall extracts, chitosan) and abiotic (e.g., heavy metal salts, salicylic acid) elicitors can be tested.[8][9] The optimal elicitor type, concentration, and time of addition need to be determined empirically for your specific strain and culture conditions.
Q4: Is there a known biosynthetic pathway for this compound?
A4: While the general pathways for the synthesis of related toxins in other fungi are studied, a detailed, step-by-step biosynthetic pathway for this compound in H. sativum is not yet fully elucidated in publicly available literature. Research in this area is ongoing.
Q5: What is the best method for extracting this compound from the culture?
A5: A common method for extracting secondary metabolites from fungal cultures is liquid-liquid extraction using an organic solvent. After separating the mycelium from the culture broth by filtration, the filtrate can be extracted with a solvent like ethyl acetate or chloroform. The organic phase is then collected and the solvent is evaporated to yield the crude extract containing this compound. Further purification can be achieved using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | 1. Suboptimal culture medium. 2. Incorrect pH of the medium. 3. Inappropriate incubation temperature. 4. Poor aeration. 5. Fungal strain has low production capacity. | 1. Test different media such as Potato Dextrose Broth (PDB), V8 juice broth, or Oatmeal broth.[1][10] 2. Adjust the initial pH of the medium to 7.0 and monitor it during fermentation.[4][5] 3. Ensure the incubator is set to a constant temperature between 25°C and 30°C.[3][11] 4. For submerged cultures, use baffled flasks and an orbital shaker set to 150-200 rpm. 5. Screen different isolates of H. sativum or consider strain improvement techniques. |
| Inconsistent Yields Between Batches | 1. Variability in inoculum preparation. 2. Inconsistent culture conditions. 3. Degradation of this compound post-production. | 1. Standardize the age and concentration of the spore suspension or mycelial inoculum. 2. Calibrate all equipment (incubators, pH meters, shakers) regularly. 3. Harvest the culture at a consistent time point, determined by a time-course experiment, and process the extract promptly. |
| Poor Mycelial Growth | 1. Contamination of the culture. 2. Nutrient-poor medium. 3. Extreme pH or temperature. | 1. Use sterile techniques for all manipulations. Check for bacterial or yeast contamination under a microscope. 2. Ensure the medium contains adequate sources of carbon (e.g., glucose, sucrose) and nitrogen (e.g., yeast extract, peptone).[12] 3. Verify the pH and temperature are within the optimal ranges for H. sativum. |
| Difficulty in Extracting this compound | 1. Inefficient extraction solvent. 2. Incorrect pH during extraction. 3. Emulsion formation during extraction. | 1. Test different solvents such as ethyl acetate, chloroform, or a mixture of solvents. 2. Adjust the pH of the culture filtrate before extraction, as the solubility of this compound may be pH-dependent. 3. Centrifuge the mixture to break the emulsion or add a small amount of a saturated salt solution. |
Data Presentation: Optimizing Culture Conditions
Table 1: Effect of Different Culture Media on Mycelial Growth of Bipolaris sorokiniana
| Culture Medium | Average Radial Growth (cm) after 9 days | Colony Morphology |
| Potato Dextrose Agar (PDA) | 6.7 | Blackish with irregular margin |
| V8 Juice Agar | 6.3 | Whitish-grey with regular margin |
| Oat Meal Agar | 4.6 | Blackish-grey with irregular margin |
| Czapek's-Dox Agar | - | Blackish-grey with irregular margin |
| Wheat Leaf Decoction + PDA | - | Whitish with regular margin |
| Data synthesized from a study by Sinijadas et al. (2018).[1] |
Table 2: Influence of Temperature and pH on Helminthosporium Growth and Toxin Production
| Parameter | Condition | Observation |
| Temperature | 15°C | Reduced growth |
| 20°C | Moderate growth | |
| 25°C | Good growth and sporulation | |
| 30°C | Maximum mycelial growth | |
| 35°C | Reduced growth | |
| pH | 4.0 | Minimal growth |
| 6.0 | Good growth | |
| 7.0 | Maximum mycelial growth and sporulation | |
| 8.0 | Good growth | |
| 9.0 | Reduced sporulation | |
| Data synthesized from studies on Helminthosporium species.[3][4][5][11] |
Experimental Protocols
Protocol 1: Submerged Fermentation for this compound Production
-
Inoculum Preparation:
-
Grow H. sativum on a solid medium (e.g., PDA) at 25°C for 10-14 days until sporulation is observed.
-
Harvest spores by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to 1 x 10^6 spores/mL.
-
-
Fermentation:
-
Prepare the liquid culture medium (e.g., Potato Dextrose Broth) and dispense 100 mL into 250 mL Erlenmeyer flasks.
-
Autoclave the flasks at 121°C for 20 minutes and allow them to cool.
-
Inoculate each flask with 1 mL of the spore suspension.
-
Incubate the flasks on an orbital shaker at 180 rpm and 28°C for 21 days in the dark.[9]
-
-
Harvesting:
-
After the incubation period, separate the mycelium from the culture broth by filtering through Whatman No. 1 filter paper.[9] The filtrate contains the secreted this compound.
-
Protocol 2: Solvent Extraction of this compound
-
pH Adjustment:
-
Adjust the pH of the collected culture filtrate to approximately 3.0 using 1N HCl. This can improve the partitioning of certain secondary metabolites into the organic solvent.
-
-
Liquid-Liquid Extraction:
-
Transfer the acidified filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. Collect the upper organic layer.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
-
Drying and Evaporation:
-
Pool the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at 40°C to obtain the crude this compound extract.
-
-
Storage:
-
Dissolve the crude extract in a small volume of a suitable solvent (e.g., methanol) and store at -20°C for further analysis and purification.
-
Visualizations
Caption: Workflow for optimizing this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. ijcmas.com [ijcmas.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH and temperature on the growth of and toxin production by neurotoxigenic strains of Clostridium butyricum type E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective Biotic Elicitors for Augmentation of Secondary Metabolite Production in Medicinal Plants [mdpi.com]
- 8. Effective elicitors and process strategies for enhancement of secondary metabolite production in hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Elicitor-mediated enhancement of secondary metabolites in plant species: a review [frontiersin.org]
- 10. doaj.org [doaj.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
Victoxinine Stability in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Victoxinine in aqueous solutions. Given that this compound is a degradation product of the cyclic peptide Victorin C, this guide also addresses the stability of Victorin C as a primary factor influencing this compound concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Victorin C?
A1: this compound is a toxic base that is a degradation product of Victorin C. Victorin C is the major host-selective toxin produced by the fungus Cochliobolus victoriae. It is a cyclic hexapeptide, and its stability is a key factor in determining the presence and concentration of this compound in solution.
Q2: What are the primary factors that affect the stability of this compound and Victorin C in aqueous solutions?
A2: The stability of cyclic peptides like Victorin C, and consequently its degradation product this compound, is influenced by several factors:
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pH: The pH of the aqueous solution can significantly impact the rate of hydrolysis and other degradation reactions.
-
Temperature: Higher temperatures generally accelerate the degradation of peptides.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
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Presence of Oxidizing Agents: Oxidizing agents can lead to the modification of amino acid residues within the peptide structure.
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Enzymatic Degradation: If the solution is not sterile, microbial contamination can lead to enzymatic degradation.
Q3: What are the typical signs of this compound/Victorin C degradation in my experiments?
A3: Degradation may be indicated by:
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A decrease in the expected biological activity of your solution.
-
The appearance of new peaks or a decrease in the parent peak area in your HPLC or LC-MS chromatograms.
-
A change in the physical appearance of the solution, such as color change or precipitation (though this is less common for peptides at low concentrations).
Q4: How should I prepare and store my this compound/Victorin C aqueous solutions to maximize stability?
A4: To maximize stability, it is recommended to:
-
Use a buffered solution: Prepare your solutions in a buffer system that maintains a stable pH, ideally in the slightly acidic to neutral range, though the optimal pH should be determined experimentally.
-
Store at low temperatures: Store stock solutions and working solutions at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term storage.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Work under sterile conditions: Use sterile water and buffers to prevent microbial growth. Filter-sterilize the final solution if possible.
-
Aliquot solutions: For long-term storage, it is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in aqueous solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound/Victorin C in the working solution. | 1. Verify solution age and storage: Prepare fresh working solutions daily from a properly stored stock solution. 2. Check pH of the solution: Ensure the pH of your experimental buffer is within the optimal range for this compound/Victorin C stability. 3. Analyze for degradation: Use HPLC-MS to check for the presence of degradation products in your working solution. |
| Loss of biological activity | Significant degradation of the active compound. | 1. Review storage conditions: Confirm that stock solutions have been stored at the correct temperature and protected from light. 2. Perform a forced degradation study: Intentionally degrade a sample to identify degradation products and confirm that your analytical method can detect them. 3. Consider the experimental conditions: High temperatures or extreme pH during your experiment may be causing rapid degradation. |
| Unexpected peaks in HPLC/LC-MS | Presence of degradation products. | 1. Characterize the new peaks: Use MS/MS to identify the mass and fragmentation pattern of the unknown peaks to confirm if they are related to this compound/Victorin C. 2. Compare with a fresh sample: Analyze a freshly prepared solution to confirm that the new peaks are not present initially. |
| Difficulty in quantifying this compound | Low concentration due to degradation or analytical issues. | 1. Optimize your LC-MS method: Ensure your method is sensitive enough for the expected concentration range. 2. Use an internal standard: This can help to correct for variations in sample preparation and instrument response. 3. Enrich your sample: If concentrations are very low, consider a solid-phase extraction (SPE) step to concentrate the analyte before analysis. |
Data on this compound and Victorin C Stability
While specific quantitative data on the degradation kinetics of this compound is limited in publicly available literature, the following tables summarize general stability information for cyclic peptides and mycotoxins, which can be used as a guide for handling Victorin C and, by extension, this compound.
Table 1: General Factors Affecting Stability of Cyclic Peptides in Aqueous Solution
| Factor | General Effect on Stability | Recommendations |
| pH | Extreme pH (highly acidic or alkaline) can cause hydrolysis of amide bonds. | Maintain pH in the range of 4-8. The optimal pH should be determined experimentally. |
| Temperature | Higher temperatures increase the rate of degradation. | Store solutions at 4°C (short-term) or -20°C/-80°C (long-term). Avoid repeated freeze-thaw cycles. |
| Light | UV light can cause photodegradation. | Store in amber vials or protect from light. |
| Oxidation | Susceptible amino acids can be oxidized. | Degas solutions and consider adding antioxidants if necessary for the experimental design. |
| Enzymes | Proteases from microbial contamination can degrade the peptide. | Use sterile techniques and filter-sterilize solutions. |
Table 2: Summary of Available Information on Victorin C Degradation
| Condition | Observation | Reference |
| General | Victorin C is a cyclic hexapeptide, and cyclization generally increases stability against proteases compared to linear peptides. | General knowledge on peptide chemistry. |
| Degradation Products | This compound is a known degradation product. Other degradation products may also form. | (Macko et al., 1985) |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of Victorin C
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of Victorin C under various stress conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of Victorin C in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1, 4, and 8 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 80°C for 48 hours.
-
Photodegradation: Expose the solution (100 µg/mL in purified water) in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a defined period.
-
-
Sample Analysis:
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At each time point, neutralize the acidic and alkaline samples.
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Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-MS/MS method.
-
-
Data Evaluation:
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Compare the chromatograms of the stressed samples with the control to identify degradation products.
-
Calculate the percentage of degradation.
-
Characterize the major degradation products using MS/MS fragmentation analysis.
-
Protocol 2: HPLC-MS/MS Method for the Analysis of Victorin C and its Degradation Products
This is a starting point for developing a specific analytical method. Optimization will be required.
-
HPLC System: A high-performance liquid chromatography system with a mass spectrometer detector.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
MS Detector: An electrospray ionization (ESI) source in positive ion mode.
-
MS Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for Victorin C and its expected degradation products. Use Multiple Reaction Monitoring (MRM) for quantification if standards are available.
Visualizations
Signaling Pathway
Caption: Victorin-induced apoptosis signaling pathway.
Experimental Workflow
Caption: General workflow for this compound/Victorin C stability testing.
Troubleshooting Logic
Caption: Troubleshooting decision tree for inconsistent results.
Preventing degradation of Victoxinine during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Victoxinine during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a toxic sesquiterpenoid alkaloid produced by the fungus Helminthosporium victoriae.[1] Its purification can be challenging due to its potential instability under various chemical and physical conditions encountered during extraction and chromatography. Degradation can lead to reduced yield and the generation of impurities that may interfere with downstream applications.
Q2: What are the primary factors that can cause this compound degradation during purification?
Based on the chemical structure of this compound, a sesquiterpene alkaloid, and general knowledge of natural product chemistry, the primary factors contributing to its degradation are likely:
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pH Extremes: Both acidic and basic conditions can potentially catalyze hydrolysis or rearrangement reactions.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Oxidation: The presence of oxidizing agents or exposure to air over extended periods may lead to oxidative degradation.
-
Light: Exposure to UV or even ambient light can sometimes induce photochemical degradation in complex organic molecules.
Q3: What are the visible signs of this compound degradation?
Degradation of this compound can manifest in several ways, including:
-
Appearance of new spots on Thin Layer Chromatography (TLC) or new peaks in High-Performance Liquid Chromatography (HPLC) chromatograms.
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A decrease in the expected yield of the purified product.
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Color changes in the solution, although this is not always a reliable indicator.
-
Alterations in biological activity assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound purification.
Problem 1: Low yield of purified this compound.
| Possible Cause | Suggested Solution |
| Degradation due to pH | Maintain a neutral pH (around 7.0) throughout the extraction and purification process. Use buffered solutions where appropriate. |
| Thermal Degradation | Perform all purification steps at low temperatures (4-8°C). Use a refrigerated centrifuge and conduct chromatography in a cold room or with a jacketed column. |
| Oxidative Degradation | Degas all solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Consider adding antioxidants like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the extraction solvent at a low concentration (e.g., 0.01%). |
| Incomplete Extraction | Optimize the extraction solvent system. A combination of polar and non-polar solvents may be necessary. Ensure sufficient extraction time and thorough mixing. |
| Poor Chromatographic Separation | Optimize the chromatographic conditions (stationary phase, mobile phase composition, gradient, and flow rate). |
Problem 2: Presence of multiple impurity peaks in the final product.
| Possible Cause | Suggested Solution |
| Co-extraction of related fungal metabolites | Improve the selectivity of the extraction by using a solvent system that is more specific for this compound. Employ multiple chromatographic techniques with different separation principles (e.g., normal-phase followed by reversed-phase chromatography). |
| Degradation during purification | Refer to the solutions for "Low yield of purified this compound" to minimize degradation. Analyze fractions at each step to identify when the impurities are being generated. |
| Contamination from labware or solvents | Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks on your analytical instruments to check for contaminants. |
Data Presentation
Table 1: Hypothetical pH Stability of this compound
Disclaimer: The following data is illustrative and based on general principles of alkaloid stability. Specific experimental data for this compound is not currently available in the public domain.
| pH | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 3 | 25 | 24 | 85 |
| 5 | 25 | 24 | 95 |
| 7 | 25 | 24 | 99 |
| 9 | 25 | 24 | 90 |
| 11 | 25 | 24 | 70 |
Table 2: Hypothetical Thermal Stability of this compound at pH 7
Disclaimer: The following data is illustrative and based on general principles of natural product stability. Specific experimental data for this compound is not currently available in the public domain.
| Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 4 | 48 | 98 |
| 25 | 48 | 90 |
| 40 | 48 | 75 |
| 60 | 48 | 50 |
Experimental Protocols
Protocol 1: Extraction of this compound from Helminthosporium victoriae Culture
-
Harvesting: After cultivation, separate the fungal mycelium from the culture broth by filtration.
-
Extraction of Mycelium:
-
Lyophilize the mycelium to remove water.
-
Grind the dried mycelium to a fine powder.
-
Extract the powder with methanol:dichloromethane (1:1, v/v) at room temperature with constant stirring for 24 hours.
-
Filter the extract and concentrate it under reduced pressure at a temperature below 40°C.
-
-
Extraction of Culture Broth:
-
Perform a liquid-liquid extraction of the culture broth with ethyl acetate three times.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure at a temperature below 40°C.
-
-
Combine Extracts: Combine the concentrated extracts from the mycelium and the culture broth for further purification.
Protocol 2: Purification of this compound by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Pack the silica gel into a glass column using a slurry method with hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried silica gel onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. For example:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
Hexane:Ethyl Acetate (7:3)
-
...and so on, up to 100% Ethyl Acetate.
-
-
Fraction Collection: Collect fractions of equal volume and monitor the separation by TLC.
-
Analysis: Combine the fractions containing this compound (identified by a reference standard if available, or by further analytical techniques like LC-MS) and concentrate under reduced pressure.
-
Further Purification (Optional): If necessary, perform a second chromatographic step using a different stationary phase (e.g., Sephadex LH-20) or by preparative HPLC.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Factors leading to the degradation of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in Victorin Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Victorin bioassays. Inconsistent results in these assays can be a significant hurdle, and this guide aims to provide clear, actionable solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What is Victorin and how does it work?
Victorin is a host-selective toxin produced by the fungus Cochliobolus victoriae, the causal agent of Victoria blight of oats.[1][2] It is a mixture of highly modified cyclic hexapeptides.[3][4] Victorin induces a response similar to apoptosis and senescence in susceptible oat genotypes.[1] Its mechanism of action involves binding to specific proteins within the plant's mitochondrial glycine decarboxylase complex, which is part of the photorespiratory cycle.[1] This interaction leads to a cascade of events, including cleavage of the large subunit of Rubisco, chlorophyll loss, and DNA laddering, which is a hallmark of apoptosis.[1]
Q2: My Victorin bioassay is showing no or very low activity.
There are several potential reasons for a lack of activity in your Victorin bioassay. These can be broadly categorized as issues with the toxin itself, the biological material, or the assay conditions.
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Improperly Prepared or Stored Victorin: Ensure that the Victorin solution is prepared correctly and has been stored under appropriate conditions to prevent degradation. Repeated freeze-thaw cycles should be avoided.
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Resistant Oat Cultivar: The bioassay is dependent on using an oat cultivar that is susceptible to Victorin. Verify the genotype of the oats you are using. 'Fulgrain' is a known susceptible variety, while 'Red Rustproof' is resistant.[5]
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Inactive Toxin: The biological activity of Victorin can be lost if the glyoxylic acid residue is removed or if the aldehyde group is reduced.[6]
Q3: I'm observing high variability between my replicates.
High variability can obscure real effects and make data interpretation difficult. Common causes include:
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Inconsistent Application of Victorin: Ensure uniform application of the Victorin solution to the oat leaves. Inconsistent droplet size or coverage can lead to variable responses.
-
Uneven Environmental Conditions: Maintain consistent light, temperature, and humidity for all replicates. Variations in these conditions can affect the plant's physiological response.
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"Edge Effects" in Multi-well Plates: If using a multi-well plate format, the outer wells are more prone to evaporation, which can concentrate the toxin and lead to stronger effects. To mitigate this, avoid using the outer wells or fill them with sterile water or media to maintain humidity.
-
Pipetting Inaccuracies: Precise and consistent pipetting is crucial. Ensure your pipettes are calibrated and that you are using the correct technique to avoid introducing errors in toxin concentration.
Q4: The symptoms in my oat leaf assay are not developing as expected.
The development of symptoms like wilting and chlorosis is the primary readout of the bioassay. If these are not appearing as expected, consider the following:
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Incorrect Incubation Time: The assay requires a specific incubation period to allow for the development of symptoms. Refer to the detailed protocol and ensure you are observing the leaves at the appropriate time points. The provided protocol suggests daily monitoring for up to three days.[5]
-
Suboptimal Toxin Concentration: The concentration of Victorin is critical. A dose-response experiment is recommended to determine the optimal concentration for your specific oat cultivar and experimental conditions.
-
Health of the Oat Seedlings: The age and health of the oat seedlings can significantly impact their response to the toxin. Use healthy, uniformly grown seedlings for your assays. The provided protocol uses 1-week-old seedlings.[5]
Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended solutions to achieve more consistent and reliable results in your Victorin bioassays.
| Issue | Potential Cause | Recommended Solution |
| No or Low Toxin Activity | Degraded Victorin stock solution. | Prepare fresh Victorin solutions. Store stock solutions in small aliquots at -20°C or below to minimize freeze-thaw cycles. Protect from light. |
| Use of a Victorin-resistant oat cultivar. | Confirm the genotype of the oat cultivar. Use a known susceptible cultivar like 'Fulgrain' for positive controls.[5] | |
| Inactivation of Victorin's active groups. | Ensure that the chemical integrity of the glyoxylic acid residue and its aldehyde group is maintained during preparation and storage.[6] | |
| High Variability Between Replicates | Inconsistent volume or application of Victorin. | Use calibrated pipettes and ensure a consistent application method for all replicates. |
| Environmental fluctuations in the incubation area. | Ensure uniform temperature, light, and humidity for all assay plates or tubes. Avoid stacking plates, which can create temperature gradients. | |
| Edge effects in microplates. | Fill the outer wells of the plate with sterile medium or water to minimize evaporation from the experimental wells. | |
| Inconsistent Symptom Development | Suboptimal incubation time. | Follow the protocol's recommended incubation period and observation schedule. A time-course experiment may be necessary to optimize this for your conditions. |
| Inappropriate Victorin concentration. | Perform a dose-response curve to identify the optimal concentration range for your specific oat cultivar and assay conditions. | |
| Variation in the physiological state of oat leaves. | Use oat leaves from seedlings of a consistent age and health. Ensure uniform growth conditions for all plants used in the assay. |
Experimental Protocols
Victorin Bioassay on Oat Leaves
This protocol is adapted from established methods for assessing Victorin activity.[5]
Materials:
-
Susceptible oat cultivar (e.g., 'Fulgrain') seedlings (1-week-old)
-
Resistant oat cultivar (e.g., 'Red Rustproof') seedlings (1-week-old) for negative control
-
Victorin culture filtrate (undiluted and 1:10 dilution) or purified Victorin solution
-
Modified liquid Fries medium (for dilutions and negative controls)
-
15-mL glass tubes or multi-well plates
-
Sterile scalpel or razor blade
-
Forceps
-
Incubation chamber with controlled light and temperature
Procedure:
-
Preparation of Oat Leaves:
-
Excise leaves from 1-week-old susceptible and resistant oat seedlings.
-
Cut the leaves into small, uniform sections (e.g., 2 cm long).
-
-
Assay Setup:
-
Aliquot 1 mL of the undiluted or 1:10 diluted Victorin culture filtrate into 15-mL glass tubes.
-
For negative controls, use 1 mL of the modified liquid Fries medium.
-
Place replicate cut leaves into each tube, ensuring the cut end is submerged in the solution.
-
-
Incubation:
-
Incubate the tubes under controlled conditions (e.g., constant light and temperature).
-
-
Observation:
-
Monitor the leaves daily for up to 3 days for signs of wilting, chlorosis (yellowing), and necrosis (tissue death).
-
Record the severity of symptoms at each time point.
-
Visualizing Workflows and Pathways
Victorin Bioassay Experimental Workflow
Caption: Workflow for the Victorin oat leaf bioassay.
Simplified Victorin Signaling Pathway
Caption: Simplified signaling pathway of Victorin in susceptible oats.
References
- 1. Victorin induction of an apoptotic/senescence-like response in oats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cochliobolus victoriae - Wikipedia [en.wikipedia.org]
- 3. Victorin, the host-selective cyclic peptide toxin from the oat pathogen Cochliobolus victoriae, is ribosomally encoded - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Victorin, the host-selective cyclic peptide toxin from the oat pathogen Cochliobolus victoriae, is ribosomally encoded - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. scilit.com [scilit.com]
Technical Support Center: Optimizing Dosage for Victoxinine Phytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing Victoxinine (Victorin) dosage in phytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Victorin) and how does it cause phytotoxicity?
This compound, also known as Victorin, is a host-selective toxin produced by the fungus Cochliobolus victoriae. It is a cyclized peptide that induces a defense-like response and programmed cell death (PCD) in susceptible plants.[1][2][3] This is not a straightforward toxic effect but rather an exploitation of the plant's own immune system. In susceptible plants, Victorin is recognized at the cell surface, triggering a signaling cascade that leads to symptoms characteristic of a hypersensitive response, ultimately causing cell death.[1][4]
Q2: What is the primary molecular target of this compound in susceptible plants?
In the model plant Arabidopsis thaliana, susceptibility to Victorin is conferred by the LOCUS ORCHESTRATING VICTORIN EFFECTS1 (LOV1) gene.[5][6] LOV1 is a nucleotide-binding site leucine-rich repeat (NLR) protein, a class of proteins commonly involved in disease resistance.[5] Victorin binds to a thioredoxin, TRX-h5, which is "guarded" by LOV1.[3][5] This interaction activates LOV1, initiating a hypersensitive-like cell death response.[3][6]
Q3: What are the typical symptoms of this compound phytotoxicity?
Symptoms of this compound toxicity are indicative of a senescence-like or apoptotic response.[2] These include:
-
Chlorophyll loss (yellowing of leaves)[2]
-
Induction of a specific proteolytic cleavage of the large subunit of RuBisCO.[2]
-
DNA laddering, which is a characteristic of programmed cell death.[2]
-
Leaf wilting and necrosis at higher concentrations or prolonged exposure.
Q4: Do I need to work with a specific plant genotype?
Yes, susceptibility to this compound is genetically determined. For instance, in oats, only cultivars with the dominant Vb gene are susceptible.[7] In Arabidopsis, the presence of a functional LOV1 gene is necessary for the phytotoxic response.[5][8] Therefore, it is crucial to use a susceptible genotype for your studies and include a resistant genotype as a negative control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No phytotoxic effects observed in a known susceptible plant line. | Incorrect Dosage: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment with a wide range of concentrations to determine the optimal dosage. |
| Degraded Toxin: this compound may have degraded due to improper storage or handling. | Ensure this compound is stored under recommended conditions (typically frozen and protected from light). Prepare fresh working solutions for each experiment. | |
| Experimental Conditions: Factors like temperature, light, and humidity can influence the plant's response. | Maintain consistent and optimal growth conditions for your plant species throughout the experiment. | |
| Resistant Ecotype/Cultivar: The plant line, although labeled as susceptible, may have genetic variations conferring resistance. | Verify the genotype of your plant material. Obtain certified seeds or plant material from a reliable source. | |
| High variability in results between replicates. | Uneven Application: Inconsistent application of this compound solution can lead to varied responses. | Ensure uniform application by using precise pipetting techniques for soil drenching or consistent spraying for foliar application. |
| Plant Health Variability: Differences in the initial health and developmental stage of the plants can affect their response.[9] | Use plants of the same age and developmental stage. Discard any plants that appear unhealthy before starting the experiment. | |
| Environmental Gradients: Variations in light, temperature, or airflow across the experimental area can impact plant responses. | Randomize the placement of your experimental units (pots, plates) to minimize the effects of environmental gradients. | |
| False positive results in control group. | Contamination: The solvent used to dissolve this compound or the water used for irrigation may be contaminated. | Use high-purity solvents and water. Run a solvent-only control to rule out any phytotoxic effects of the vehicle. |
| Biotic or Abiotic Stress: The plants may be under stress from other factors, leading to symptoms that mimic phytotoxicity. | Ensure plants are grown in a stress-free environment. Check for signs of pests, diseases, or nutrient deficiencies. |
Experimental Protocols
Leaf Senescence Assay for this compound Phytotoxicity
This protocol is adapted from methodologies described in the literature for observing this compound-induced symptoms in susceptible plant leaves.[2][8]
1. Plant Material and Growth Conditions:
-
Grow a this compound-susceptible plant variety (e.g., Arabidopsis thaliana ecotype Col-0 containing the LOV1 gene) and a resistant variety (e.g., a lov1 mutant) under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Use healthy, fully expanded leaves from 3-4 week old plants.
2. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a low concentration of methanol or DMSO).
-
Perform serial dilutions to create a range of working concentrations. A starting point for leaf infiltration assays can be around 10 µg/ml, with a range from 1 to 50 µg/ml to establish a dose-response curve.[8] For leaf slice assays, concentrations around 100 ng/mL have been used.[7]
3. Leaf Infiltration Method:
-
Using a 1 mL needleless syringe, gently infiltrate the abaxial side of the leaf with the this compound solution or a control solution (water or solvent control).
-
Infiltrate at least three leaves per plant and use a minimum of three plants per treatment.
-
Mark the infiltrated areas.
4. Incubation and Observation:
-
Return the plants to the growth chamber.
-
Observe and document the development of symptoms (chlorosis, necrosis) daily for up to 7 days.
-
Quantify the response by measuring the area of the symptomatic tissue or by scoring the severity of the symptoms on a defined scale.
5. Data Analysis:
-
Compare the responses between the different this compound concentrations and the controls.
-
If a dose-response is established, calculate the EC50 value (the concentration that causes 50% of the maximal effect).[10][11]
Quantitative Data Summary
The effective concentration of this compound is highly dependent on the plant species, genotype, and experimental method. Researchers should perform dose-response studies to determine the optimal concentration for their specific system.
| Parameter | Value | Plant Species/Assay |
| EC50 (50% Inhibition) | 81 pM | Inhibition of glycine decarboxylase complex in oats.[2] |
| Effective Concentration | 100 ng/mL | Symptom development in oat leaves.[7] |
| Effective Concentration | 5 µg/mL | Symptom development in Arabidopsis (LOV1) leaves.[8] |
| Effective Concentration | 10 µg/mL | Symptom development after infiltration in Arabidopsis (LOV1) leaves.[8] |
Visualizing the this compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced cell death in a susceptible plant cell.
References
- 1. Victorin triggers programmed cell death and the defense response via interaction with a cell surface mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Victorin induction of an apoptotic/senescence-like response in oats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cell Death in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the LOV1-mediated, victorin-induced, cell-death response with virus-induced gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EC50 - Wikipedia [en.wikipedia.org]
- 11. Significant Influence of EC50 Estimation by Model Choice and EC50 Type - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Victoxinine Solubilization for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubilization of Victoxinine for in vitro experiments. Due to the limited availability of specific solubility data for this compound, this guide offers a step-by-step approach based on general principles for handling compounds with low aqueous solubility, alongside troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, accurately weigh the desired amount of this compound and dissolve it in a minimal amount of a suitable solvent, such as DMSO.[3] It is common practice to prepare a stock solution at a high concentration (e.g., 10 mM, 20 mM, or higher), which can then be diluted to the final working concentration in your cell culture medium or assay buffer.
Q3: What precautions should I take when using DMSO?
A3: DMSO is an excellent solvent that can facilitate the absorption of substances through the skin.[2] Therefore, it is crucial to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Be aware that high concentrations of DMSO can be toxic to cells. It is important to determine the maximum concentration of DMSO that your specific cell line can tolerate without affecting viability or experimental outcomes. This is typically below 0.5% (v/v) for most cell lines.
Q4: My this compound is not dissolving in the chosen solvent. What should I do?
A4: If you encounter solubility issues, refer to the troubleshooting guide below. Gentle warming (e.g., to 37°C) or brief sonication may aid in dissolution. However, be cautious as excessive heat may degrade the compound. If this compound remains insoluble, you may need to test alternative solvents.
Q5: How should I store my this compound stock solution?
A5: Store stock solutions in tightly sealed vials, protected from light, at a low temperature. For short-term storage, 4°C may be sufficient, but for long-term storage, -20°C or -80°C is recommended to prevent degradation.
Troubleshooting Guide: this compound Solubilization
| Issue | Possible Cause | Recommended Solution |
| This compound does not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or low solubility. | - Increase the solvent volume gradually. - Gently warm the solution (e.g., in a 37°C water bath). - Briefly sonicate the solution. - If still insoluble, test alternative solvents such as ethanol, methanol, or a co-solvent system (e.g., DMSO/ethanol mixture). |
| Precipitate forms when diluting the stock solution into aqueous buffer/media. | The compound is "crashing out" of solution due to lower solubility in the aqueous environment. | - Decrease the final concentration of this compound. - Increase the final concentration of the organic solvent (e.g., DMSO) in the final working solution, ensuring it remains within the tolerated limit for your cells. - Prepare an intermediate dilution in a solvent mixture with a higher proportion of the organic solvent before the final dilution in the aqueous medium. - Consider using a solubilizing agent or surfactant, but be aware of potential effects on your experiment. |
| Inconsistent experimental results. | Incomplete solubilization or precipitation of the compound. | - Visually inspect your stock and working solutions for any precipitate before each use. - Vortex the stock solution before making dilutions. - Prepare fresh working solutions for each experiment. |
| Observed cytotoxicity in control group (vehicle control). | The concentration of the solvent (e.g., DMSO) is too high for the cells. | - Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your specific cell line. - Ensure the final solvent concentration is consistent across all experimental and control groups.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 263.42 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Accurately weigh out 2.63 mg of this compound and transfer it to a sterile microcentrifuge tube or vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General In Vitro Cytotoxicity Assay
Materials:
-
Cells of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTS, MTT, or a live/dead cell stain)
-
Plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated limit for the cells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader or visualize the cells with a microscope.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for using this compound in vitro.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C17H29NO | CID 181648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Helminthosporium Culture for Toxin Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during Helminthosporium culture for toxin production.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of contamination in my Helminthosporium culture?
A1: Early detection of contamination is crucial. Common indicators include:
-
Visual Changes: Unwanted microbial growth can cause the culture medium to appear cloudy or change color. Bacterial contamination often leads to a milky or cloudy appearance, while fungal contaminants may form visible filamentous structures or colonies on the surface.[1][2]
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pH Shifts: A sudden drop or rise in the pH of the culture medium can indicate microbial contamination.[1][2] Bacterial growth often leads to a decrease in pH (acidification), while some fungal contaminants can cause an increase.[1]
-
Microscopic Examination: Direct observation under a microscope is a definitive way to identify contaminants. Look for morphologies that are distinct from Helminthosporium hyphae, such as motile bacteria, budding yeast cells, or spores and hyphae of other fungi.[1]
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Abnormal Growth: A significant deviation from the expected growth rate of your Helminthosporium culture, either slower or unexpectedly faster, can be a sign of contamination.[2]
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Unusual Odors: Sour, putrid, or musty smells emanating from the culture are strong indicators of contamination.[1]
Q2: What are the primary sources of contamination in fungal cultures?
A2: Contamination can be introduced at various stages of the culture process. Key sources include:
-
Airborne Microorganisms: Bacteria and fungal spores are ubiquitous in the air and can easily enter cultures if proper aseptic techniques are not followed.[3]
-
Contaminated Equipment and Glassware: Improperly sterilized fermenters, glassware, tubing, and probes are common sources of contamination.
-
Media and Reagents: The culture medium itself or any supplements, if not properly sterilized, can introduce contaminants.
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Inoculum: The initial Helminthosporium culture may be contaminated with other microorganisms.
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Personnel: Poor personal hygiene and improper aseptic handling by laboratory personnel can introduce contaminants.[1]
-
Water Supply: The water used for media preparation or cleaning, if not adequately purified, can be a source of contamination.
Q3: How can I prevent contamination in my Helminthosporium cultures?
A3: Aseptic technique is paramount. Key preventative measures include:
-
Sterilization: Ensure all media, glassware, and equipment are properly sterilized using methods like autoclaving or dry heat.[4][5]
-
Laminar Flow Hood: Perform all culture manipulations in a certified laminar flow hood or biosafety cabinet to maintain a sterile environment.[5]
-
Personal Hygiene: Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. Disinfect hands and work surfaces with 70% ethanol before and during work.[4][5]
-
Sterile Reagents: Use sterile, individually wrapped disposable supplies whenever possible. Filter-sterilize heat-labile solutions.
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Regular Monitoring: Routinely inspect cultures for any signs of contamination.[2]
Troubleshooting Guides
Issue 1: Bacterial Contamination
Q: My Helminthosporium culture has become cloudy and the pH has dropped. Microscopic examination reveals small, motile rods. What should I do?
A: This indicates bacterial contamination. Here is a step-by-step guide to address the issue:
-
Isolate the Contaminated Culture: Immediately separate the contaminated flask or fermenter from other cultures to prevent cross-contamination.
-
Attempt to Salvage (Optional, for valuable cultures):
-
Antibiotic Treatment: Introduce a combination of broad-spectrum antibiotics. A common starting point is a combination of streptomycin sulfate and potassium penicillin, each at a concentration of 0.20 mg/ml.[6] For broader coverage, a combination of chloramphenicol (16 µg/ml) and gentamicin (4 µg/ml) can be effective against a wide range of bacteria.[7]
-
Sub-culturing: Attempt to rescue the Helminthosporium mycelium by transferring a small, seemingly uncontaminated piece to a fresh agar plate containing antibiotics.
-
-
If Salvage is Not Possible or Fails:
-
Autoclave and Discard: Properly decontaminate the culture by autoclaving before discarding.
-
Thorough Cleaning: Disassemble and thoroughly clean the fermenter and all associated equipment. Sterilize all components before the next use.
-
-
Review and Refine Aseptic Technique: Investigate the potential source of the contamination to prevent recurrence. Review your sterilization procedures, handling techniques, and the sterility of your media and supplements.
Issue 2: Fungal Contamination (Mold/Yeast)
Q: I've noticed fuzzy, colored colonies (green or black) growing on the surface of my Helminthosporium agar plates. How can I address this?
A: This is a case of cross-contamination with another fungus (mold). Here’s how to proceed:
-
Immediate Discard: It is generally not recommended to try and salvage a fungal culture contaminated with another fungus, as the contaminant's spores can easily spread. Seal the plate and autoclave it for disposal.
-
Decontaminate the Work Area: Thoroughly clean and disinfect the incubator and laminar flow hood where the contaminated culture was handled and stored.
-
Source Investigation:
-
Air Quality: Check the HEPA filter of your laminar flow hood.
-
Spore Traps: Consider using spore traps in your laboratory to identify the types and concentration of airborne fungal spores.
-
Review Handling: Ensure that you are not opening plates for extended periods and that your movements within the hood are slow and deliberate to minimize air turbulence.
-
Q: My liquid Helminthosporium culture has a film on the surface and a "yeasty" smell. What is the problem?
A: This suggests yeast contamination.
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Microscopic Confirmation: Confirm the presence of budding yeast cells under a microscope.
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Salvage (with caution): For valuable cultures, you can attempt to separate the filamentous Helminthosporium from the single-celled yeast by repeated washing and sub-culturing on solid media, potentially with an anti-fungal agent that is less effective against Helminthosporium. However, this is often unsuccessful.
-
Discard and Clean: The most reliable approach is to discard the contaminated culture and thoroughly clean and sterilize all equipment.
Data Presentation
Table 1: Optimal Growth and Toxin Production Conditions for Helminthosporium species
| Parameter | Helminthosporium oryzae | Chaetomium globosum (for comparison) |
| Optimal Temperature | 30°C[8][9] | 25°C[10] |
| Optimal pH | 7.0[8][9] | 7.0[10] |
| Optimal Media | Paddy leaf extract medium, Oat meal medium, Corn meal agar medium[9] | Potato Dextrose Agar (PDA)[10] |
Table 2: Recommended Antibiotic Concentrations for Bacterial Decontamination in Fungal Cultures
| Antibiotic | Concentration | Target Organisms | Reference |
| Streptomycin Sulfate | 0.20 mg/ml | Broad-spectrum bacteria | [6] |
| Potassium Penicillin | 0.20 mg/ml | Gram-positive bacteria | [6] |
| Chloramphenicol | 16 µg/ml | Broad-spectrum bacteria | |
| Gentamicin | 4 µg/ml | Broad-spectrum bacteria | [7] |
| Cefotaxime | 500 mg/L | Broad-spectrum bacteria | |
| Carbenicillin | 500 mg/L | Broad-spectrum bacteria | [11] |
| Kanamycin | 200 mg/L | Broad-spectrum bacteria | [11] |
Experimental Protocols
Protocol 1: Culture of Helminthosporium for Toxin Production
This protocol is adapted from methods used for Helminthosporium victoriae and H. maydis.[12]
-
Media Preparation:
-
Prepare Fries' medium consisting of: 30 g sucrose, 5 g ammonium tartrate, 1 g NH₄NO₃, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 0.1 g NaCl, 0.1 g CaCl₂, and 0.5 g yeast extract per liter of distilled water.[12]
-
Alternatively, Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB) can be used for routine culture and initial inoculum growth.
-
Sterilize the medium by autoclaving at 121°C for 15-20 minutes.
-
-
Inoculation:
-
Aseptically transfer a small piece of mycelium from a stock agar plate culture into a flask containing sterile liquid medium.
-
-
Incubation:
-
Incubate the culture on a rotary shaker at approximately 200 rpm and 25°C for several days until sufficient mycelial growth is observed.[12]
-
-
Scaling Up (Optional):
-
For larger scale production, the initial liquid culture can be blended and used to inoculate a larger volume of fresh medium in a fermenter.
-
Protocol 2: PCR-Based Detection of Bacterial Contamination
This protocol provides a general method for detecting bacterial DNA in a fungal culture.
-
DNA Extraction:
-
Aseptically collect a sample of your Helminthosporium culture (mycelium and/or broth).
-
Extract total DNA from the sample using a suitable fungal DNA extraction kit that can also lyse bacterial cells.
-
-
PCR Amplification:
-
Perform a PCR reaction using universal primers that target the bacterial 16S rRNA gene.
-
Positive Control: DNA from a known bacterial species (e.g., E. coli).
-
Negative Control: Sterile water instead of template DNA.
-
Fungal Control: DNA from a certified pure Helminthosporium culture.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
A band of the expected size in your sample lane (and the positive control) indicates the presence of bacterial DNA and thus, contamination. The fungal control and negative control should not show a band.
-
Visualizations
Caption: G-Protein Signaling Pathway in Mycotoxin Production.
Caption: Oxylipin Signaling Pathway in Fungal Development.
Caption: Experimental Workflow for Contamination Troubleshooting.
References
- 1. Fermenter Academy [fermenteracademy.lovable.app]
- 2. researchgate.net [researchgate.net]
- 3. Creating Clean Air for Industrial Fermentation | SteriSpace [sterispacesystems.com]
- 4. fishersci.com [fishersci.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. A handy method to remove bacterial contamination from fungal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal combination and concentration of antibiotics in media for isolation of pathogenic fungi and Nocardia asteroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. mdpi.com [mdpi.com]
- 11. ccap.ac.uk [ccap.ac.uk]
- 12. apsnet.org [apsnet.org]
Technical Support Center: Enhancing the Resolution of Victoxinine in Chromatography
Welcome to the technical support center for the chromatographic analysis of Victoxinine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation and analysis of this compound and its related compounds, such as Victorin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chromatographic method for this compound analysis?
A1: The most common and effective method for the analysis of this compound and related cyclic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity. For mass spectrometry applications, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice, providing both separation and mass identification.
Q2: Which type of HPLC column is best suited for this compound separation?
A2: A C18 column is the standard choice for the reversed-phase separation of this compound. These columns have a non-polar stationary phase that provides good retention and resolution for cyclic peptides. For high-resolution separations, columns with smaller particle sizes (e.g., < 5 µm) are recommended.
Q3: What mobile phases are typically used for this compound analysis?
A3: A typical mobile phase for RP-HPLC of this compound consists of a mixture of water (Solvent A) and acetonitrile (Solvent B), both containing an ion-pairing agent. Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common choice for the ion-pairing agent, as it improves peak shape and resolution.
Q4: What is the optimal detection wavelength for this compound?
A4: Due to the presence of peptide bonds, this compound can be detected by UV absorbance at low wavelengths, typically between 210-220 nm.[1] If a more specific detection method is required, mass spectrometry (MS) can be used. The major form of the related compound, Victorin C, has been identified with a mass-to-charge ratio (m/z) of 815.2.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions | The presence of free silanol groups on the silica-based column packing can interact with basic functional groups in this compound, leading to peak tailing. Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to mask these silanol groups. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or tailing.[2] Dilute the sample and reinject. If peak shape improves, column overload was the likely cause. |
| Inappropriate pH of Mobile Phase | The pH of the mobile phase can affect the ionization state of this compound and influence its interaction with the stationary phase. Adjusting the pH slightly can sometimes improve peak shape. |
| Column Contamination or Degradation | Contaminants from previous injections or degradation of the stationary phase can lead to poor peak shapes. Wash the column with a strong solvent (e.g., 100% acetonitrile) or, if the column is old, replace it. |
Inconsistent Retention Times
| Potential Cause | Recommended Solution |
| Fluctuations in Column Temperature | Changes in ambient temperature can affect retention times. Use a column oven to maintain a consistent temperature throughout the analysis. |
| Inconsistent Mobile Phase Preparation | Small variations in the mobile phase composition can lead to shifts in retention time. Prepare fresh mobile phase for each set of experiments and ensure accurate mixing of solvents. |
| Column Equilibration | Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially in gradient elution. Ensure the column is equilibrated for a sufficient time before starting the analysis. |
| Pump Malfunction | Inconsistent flow from the HPLC pump will lead to variable retention times. Check the pump for leaks and ensure it is delivering a steady flow rate. |
Poor Resolution
| Potential Cause | Recommended Solution |
| Inadequate Mobile Phase Composition | The ratio of organic solvent to water in the mobile phase is critical for resolution. Optimize the gradient profile by adjusting the starting and ending percentages of the organic solvent, as well as the gradient steepness. |
| Suboptimal Column Choice | If resolution is consistently poor, the chosen column may not be suitable. Consider a column with a different particle size, pore size, or a different stationary phase chemistry (e.g., C8 instead of C18). |
| Low Flow Rate | While a lower flow rate can sometimes improve resolution, a flow rate that is too low can lead to band broadening and decreased resolution. Experiment with different flow rates to find the optimal balance. |
Experimental Protocols
General RP-HPLC Method for this compound Analysis
This protocol provides a starting point for developing a robust analytical method for this compound. Optimization will likely be required for specific applications.
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a higher percentage (e.g., 90%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm or Mass Spectrometry (MS) |
| Injection Volume | 10-20 µL |
Sample Preparation Protocol
Proper sample preparation is crucial for obtaining high-quality chromatographic data.
-
Extraction : If this compound is in a complex matrix (e.g., fungal culture), extract it with a suitable organic solvent such as methanol or ethyl acetate.
-
Filtration : After extraction, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
-
Dilution : Dilute the filtered sample in the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to ensure compatibility with the chromatographic system and to avoid solvent effects that can distort peak shape.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
Technical Support Center: Microscopy of Victoxinine-Treated Plant Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Victoxinine-treated plant tissues. Our goal is to help you identify and mitigate artifacts in your microscopy experiments, ensuring accurate interpretation of cellular changes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary effect on plant cells?
A1: this compound, also known as Victorin, is a host-selective toxin produced by the fungus Cochliobolus victoriae. It induces programmed cell death (PCD), a form of controlled cellular suicide, in susceptible plant genotypes. This response is often characterized by a suite of physiological and morphological changes that can be observed at the microscopic level.
Q2: What are the expected ultrastructural changes in plant cells treated with this compound?
A2: this compound treatment is expected to induce changes consistent with programmed cell death. These include:
-
Mitochondrial Alterations: this compound targets mitochondria, leading to a collapse of the mitochondrial transmembrane potential, a phenomenon known as the mitochondrial permeability transition (MPT)[1]. This can result in mitochondrial swelling and the release of pro-apoptotic factors.
-
Chloroplast Disruption: Following the initial effects on mitochondria, chloroplasts may show signs of degradation, including swelling and disorganization of thylakoids.
-
Nuclear Changes: Chromatin condensation and DNA fragmentation are hallmarks of PCD and can be observed in the nucleus.
-
Cytoplasmic and Membrane Effects: General cytoplasmic disorganization and membrane blebbing may occur as PCD progresses.
Q3: Can these this compound-induced changes be confused with experimental artifacts?
A3: Yes, several of the ultrastructural changes induced by this compound can resemble common artifacts introduced during sample preparation for microscopy. For example, mitochondrial swelling can be an artifact of improper osmolarity in fixative solutions, and chromatin clumping can result from poor fixation[2]. Therefore, meticulous sample preparation and the use of appropriate controls are critical.
Troubleshooting Guide: Common Artifacts and Solutions
This guide addresses specific issues that may arise during the microscopy of this compound-treated plant tissues, helping you distinguish between true biological effects and artifacts.
| Observed Issue | Potential Cause (Artifact) | Potential Biological Effect (this compound-Induced) | Troubleshooting and Mitigation Strategies |
| Mitochondrial Swelling | Improper osmolarity of fixative or buffer solutions, leading to osmotic stress.[2] | Collapse of mitochondrial membrane potential (MPT) is an early event in this compound-induced PCD.[1] | 1. Optimize Fixative Osmolarity: Ensure the osmolarity of your fixative and buffer solutions is isotonic to the plant cells you are studying. 2. Time-Course Experiment: Observe mitochondrial morphology at different time points after this compound treatment. Toxin-induced swelling should follow a reproducible time course. 3. Use of MPT Inhibitors: As a control, co-incubate a sample with this compound and an MPT inhibitor like cyclosporin A to see if it prevents swelling. |
| Chromatin Condensation/Clumping | Poor or slow fixation, allowing for post-mortem changes in nuclear structure.[2] | A key feature of programmed cell death. | 1. Rapid Fixation: Immediately fix tissue samples after this compound treatment. 2. Use of Appropriate Fixatives: A combination of glutaraldehyde and paraformaldehyde is often recommended for preserving fine ultrastructure. 3. Positive Controls: Use a known inducer of PCD in your plant system as a positive control to compare nuclear morphology. |
| Membrane Discontinuities/Breaks | Mechanical damage during sample handling, sectioning, or from ice crystal formation during cryo-fixation.[2] | Late-stage PCD can involve loss of plasma membrane integrity. | 1. Careful Handling: Handle tissue samples gently at all stages. 2. Optimal Sectioning: Use a sharp, high-quality diamond knife for ultramicrotomy. 3. Cryoprotectants: If using cryo-techniques, ensure adequate infiltration with cryoprotectants to prevent ice crystal damage. |
| Vacuolization | Suboptimal fixation or dehydration can lead to the formation of artificial vacuoles. | Autophagy and vacuolization can be part of the plant's response to stress and PCD. | 1. Gradual Dehydration: Use a graded ethanol series for dehydration to minimize cell shrinkage and vacuole formation. 2. Compare with Untreated Controls: Carefully compare the extent and nature of vacuolization in treated versus untreated control samples prepared under identical conditions. |
| Cytoplasmic Shrinkage | Excessive dehydration or use of hypertonic solutions during fixation. | Protoplast shrinkage is a characteristic feature of PCD. | 1. Isotonic Solutions: Ensure all solutions are isotonic. 2. Quantify Cell Volume: Use image analysis software to quantify changes in cell volume between treated and control samples to objectively assess shrinkage. |
Quantitative Data Summary
| Artifact Type | Potential Frequency in Sub-optimal Preparations | Target Frequency in Optimized Protocols |
| Mitochondrial Swelling (non-specific) | 20-30% of cells | < 5% of cells |
| Severe Chromatin Clumping (in controls) | 15-25% of cells | < 2% of cells |
| Obvious Mechanical Tearing | 10-15% of sections | < 1% of sections |
| Excessive Cytoplasmic Shrinkage | 25-40% of cells | < 10% of cells |
Experimental Protocols
A detailed methodology is crucial for obtaining reliable results. Below is a recommended starting protocol that can be adapted for your specific plant system.
Protocol: Transmission Electron Microscopy (TEM) of this compound-Treated Plant Leaf Tissue
-
This compound Treatment:
-
Excise small sections (approx. 1-2 mm²) of leaf tissue from susceptible plants.
-
Incubate the leaf sections in a solution of this compound at the desired concentration and for the predetermined time course.
-
Simultaneously, incubate control sections in a solution without the toxin.
-
-
Fixation:
-
Immediately transfer the tissue sections into a primary fixative solution: 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M sodium cacodylate buffer (pH 7.2).
-
Infiltrate under a gentle vacuum for 15-30 minutes to ensure the fixative penetrates the tissue.
-
Fix for 2-4 hours at 4°C.
-
Rinse the tissue three times for 15 minutes each in 0.1 M sodium cacodylate buffer.
-
-
Post-fixation:
-
Post-fix in 1% osmium tetroxide in 0.1 M sodium cacodylate buffer for 1-2 hours at 4°C. This enhances contrast, especially of membranes.
-
Rinse three times for 15 minutes each in distilled water.
-
-
Dehydration:
-
Dehydrate the tissue in a graded ethanol series: 30%, 50%, 70%, 90%, 95%, 100%, 100% (15 minutes at each step).
-
-
Infiltration and Embedding:
-
Infiltrate with a mixture of ethanol and resin (e.g., Spurr's resin) at ratios of 3:1, 1:1, and 1:3 for 1 hour each.
-
Infiltrate with 100% resin overnight with gentle agitation.
-
Embed the tissue in fresh resin in molds and polymerize in an oven at 60-70°C for 24-48 hours.
-
-
Sectioning and Staining:
-
Trim the resin blocks and cut ultrathin sections (70-90 nm) using an ultramicrotome with a diamond knife.
-
Collect the sections on copper grids.
-
Stain the sections with uranyl acetate for 10-15 minutes, followed by lead citrate for 5-10 minutes.
-
-
Imaging:
-
Examine the sections using a transmission electron microscope at an appropriate accelerating voltage.
-
Visualizations
Diagram 1: this compound-Induced Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced programmed cell death.
Diagram 2: Experimental Workflow for TEM of this compound-Treated Tissues
Caption: Experimental workflow for preparing this compound-treated plant tissues for TEM.
References
Calibrating instruments for accurate Victoxinine measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating instruments for the precise and accurate measurement of Victoxinine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
Q2: Which analytical technique is most suitable for this compound measurement?
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the quantification of this compound and other mycotoxins.[3][4][5] This technique offers high sensitivity and selectivity, allowing for accurate detection even at low concentrations in complex matrices.
Q3: What are certified reference materials (CRMs) and are they available for this compound?
Q4: What are matrix effects and how can they affect this compound measurement?
Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[10][11][12] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[11][12] Biological samples are complex and prone to significant matrix effects.[10][13]
Q5: How can I minimize matrix effects in my this compound analysis?
Several strategies can be employed to minimize matrix effects:
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Effective Sample Preparation: Use solid-phase extraction (SPE) or immunoaffinity columns to clean up the sample and remove interfering compounds.[3][14]
-
Chromatographic Separation: Optimize the HPLC method to separate this compound from matrix components.
-
Isotope-Labeled Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for signal variations.[9][14]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[15]
Troubleshooting Guides
This section provides solutions to common problems encountered during the calibration and measurement of this compound using HPLC-MS/MS.
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
| Possible Cause | Troubleshooting Step |
| Inaccurate Standard Preparation | Verify calculations and ensure accurate pipetting. Prepare fresh standards from a certified reference material. |
| Instrument Instability | Allow the HPLC-MS/MS system to equilibrate fully. Check for leaks in the system. |
| Inappropriate Calibration Range | Adjust the concentration range of your calibration standards to bracket the expected sample concentrations. |
| Detector Saturation | Dilute the higher concentration standards and re-inject. |
Issue 2: High Variability in Replicate Injections
| Possible Cause | Troubleshooting Step |
| Autosampler Issues | Check the autosampler for air bubbles in the syringe and ensure proper vial capping. |
| Inconsistent Sample Volume | Verify the injection volume setting and ensure the syringe is drawing the correct amount. |
| Column Degradation | Flush the column or replace it if it's old or has been used with complex matrices extensively. |
Issue 3: No or Low Signal for this compound Standard
| Possible Cause | Troubleshooting Step |
| Incorrect MS/MS Parameters | Verify the precursor and product ion m/z values, collision energy, and other MS parameters for this compound. |
| Degraded Standard | Prepare a fresh working standard solution from the stock. Mycotoxin standards can degrade over time. |
| Source Contamination | Clean the mass spectrometer's ion source. |
| Flow Path Blockage | Check for blockages in the HPLC tubing, injector, or column. |
Issue 4: Peak Tailing or Fronting
| Possible Cause | Troubleshooting Step |
| Column Overloading | Reduce the injection volume or dilute the sample. |
| Mismatched Solvents | Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase. |
| Column Void or Contamination | Reverse-flush the column or replace it. Use a guard column to protect the analytical column. |
| Secondary Interactions | Adjust the mobile phase pH or use a different column chemistry. |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
This protocol describes the preparation of a series of calibration standards from a certified mycotoxin reference material.
Materials:
-
Certified Reference Material (CRM) of a suitable mycotoxin standard (e.g., from a commercial supplier).[7][8][9]
-
HPLC-grade methanol
-
HPLC-grade water
-
Calibrated micropipettes and sterile tips
-
Amber glass vials
Procedure:
-
Stock Solution Preparation:
-
Allow the CRM vial to equilibrate to room temperature before opening.
-
Accurately dilute the CRM with HPLC-grade methanol to a final concentration of 100 µg/mL. This will be your stock solution.
-
Store the stock solution at -20°C in an amber vial.
-
-
Intermediate Standard Preparation:
-
Prepare an intermediate standard solution by diluting the stock solution with 50% methanol/water to a concentration of 1 µg/mL.
-
-
Working Standard Preparation:
-
Prepare a series of working standards by serial dilution of the intermediate standard. The concentration range should be appropriate for the expected sample concentrations and the instrument's linear range (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Prepare the working standards in the same solvent as the final sample extract to minimize solvent effects.
-
Calibration Curve Data Example:
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 758,900 |
| 100 | 1,521,000 |
Protocol 2: Instrument Calibration Workflow
A detailed workflow for calibrating an HPLC-MS/MS system for this compound analysis.
Caption: Workflow for HPLC-MS/MS Calibration.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Inaccurate Quantification
This diagram illustrates a logical workflow for troubleshooting inaccurate quantification results in this compound analysis.
Caption: Troubleshooting inaccurate quantification.
References
- 1. apsnet.org [apsnet.org]
- 2. apsnet.org [apsnet.org]
- 3. Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Six Major Mycotoxins in Feed and Feedstuff - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Certified reference materials for diarrhetic shellfish poisoning toxins - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 7. agilent.com [agilent.com]
- 8. Mycotoxin Standards – Food & Feed Analysis [food.r-biopharm.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Characterization and classification of matrix effects in biological samples analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eijppr.com [eijppr.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Addressing variability in plant responses to Victoxinine
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with victoxinine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the variability of plant responses to this toxin.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Why am I not observing any cell death or symptoms (e.g., chlorosis, necrosis) in my susceptible plant line after this compound treatment? | 1. Incorrect this compound Concentration: The concentration may be too low to elicit a response. 2. Degraded this compound: The toxin may have lost its bioactivity due to improper storage or handling. 3. Plant Line is Not Truly Susceptible: The genetic background of the plant line may not contain the necessary susceptibility gene (e.g., Vb in oats, LOV1 in Arabidopsis). 4. Suboptimal Environmental Conditions: Temperature, light, or humidity may be suppressing the plant's response. | 1. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific plant species and ecotype. Concentrations ranging from pM to low µM have been reported to be effective.[1] 2. Check Toxin Stability: Store this compound as a lyophilized powder at -20°C. For solutions, aliquot and store at -20°C for short-term use (up to one month) and avoid repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments. 3. Verify Genotype: Confirm the presence of the susceptibility gene in your plant line through genetic analysis. 4. Control Environment: Ensure optimal growth conditions for your plant species. For example, some studies suggest that defense responses can be temperature-sensitive. |
| I am seeing inconsistent or highly variable results between replicates. | 1. Uneven Application of this compound: Infiltration or spray applications may not be uniform across all samples. 2. Variation in Plant Age or Health: Plants of different developmental stages or health statuses can respond differently. 3. "Edge Effects" in Microplates: Wells on the periphery of microplates are prone to evaporation, which can concentrate the toxin. 4. Pipetting Errors: Inaccurate pipetting can lead to variations in the final toxin concentration. | 1. Standardize Application: For leaf infiltration, ensure the syringe makes a good seal with the leaf and the solution is gently and evenly distributed. For spray applications, ensure complete and uniform coverage. 2. Use Uniform Plant Material: Use plants of the same age and developmental stage. Visually inspect plants for any signs of stress or disease before treatment. 3. Mitigate Edge Effects: Avoid using the outer wells of microplates for treatments. Instead, fill them with sterile water or media to maintain humidity.[2] 4. Calibrate Pipettes: Regularly calibrate your pipettes and use proper pipetting techniques to ensure accuracy. |
| My "resistant" or "insensitive" control plants are showing signs of cell death. | 1. High this compound Concentration: At very high concentrations, this compound can cause non-specific toxic effects even in resistant plants. 2. Contamination: The this compound solution or the plant growth medium may be contaminated with other phytotoxic substances or pathogens. 3. Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent may be toxic to the plants. | 1. Use Appropriate Concentrations: Use the lowest effective concentration that clearly differentiates between susceptible and resistant lines. 2. Ensure Sterility: Use sterile techniques when preparing solutions and handling plants. Check for signs of microbial growth in your solutions and media. 3. Include a Vehicle Control: Always include a control group treated with the solvent at the same final concentration used in the experimental groups to assess solvent toxicity. The final DMSO concentration should typically be kept below 0.5%. |
| How can I confirm that the observed cell death is due to apoptosis-like programmed cell death (PCD) and not necrosis? | The mechanism of this compound-induced cell death in susceptible plants is an apoptosis-like PCD. | 1. DNA Laddering Assay: Extract DNA from treated and control tissues and run on an agarose gel. A "ladder" of DNA fragments in multiples of ~180 bp is a hallmark of apoptosis.[1] 2. TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay can be used to detect DNA fragmentation in situ. 3. Annexin V Staining: For protoplasts or single-cell suspensions, Annexin V staining can identify early apoptotic cells. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is a host-selective toxin produced by the fungus Cochliobolus victoriae. In susceptible plants, it binds to and inhibits thioredoxin (TRX-h5). This complex is recognized by a nucleotide-binding site-leucine-rich repeat (NB-LRR) protein (e.g., LOV1 in Arabidopsis), which acts as a "guard" protein. This recognition triggers a hypersensitive-like response, leading to programmed cell death (PCD) that the necrotrophic fungus can exploit for nutrition.[3] Paradoxically, the gene conferring susceptibility is a resistance-like gene. |
| What determines a plant's sensitivity to this compound? | Sensitivity to this compound is primarily determined by the presence of a single, dominant nuclear gene. In oats, this is the Vb gene, which is genetically linked to or identical to the Pc-2 gene for crown rust resistance.[4] In Arabidopsis thaliana, the LOV1 (Locus Orchestrating Victorin Effects1) gene confers sensitivity.[4][5] These genes encode NB-LRR proteins. |
| Is this compound toxic to all plants? | No, this compound is a host-selective toxin. Its toxicity is largely restricted to plant genotypes that possess the specific susceptibility gene.[4][5] However, at very high concentrations, it may cause non-specific phytotoxicity. |
| How should I store this compound? | For long-term storage, this compound should be stored as a lyophilized powder at -20°C. Stock solutions can be prepared, aliquoted, and stored at -20°C for up to one month to minimize degradation from repeated freeze-thaw cycles. |
| What are the visible symptoms of this compound toxicity in susceptible plants? | Visible symptoms typically include chlorosis (yellowing), necrosis (tissue death), and wilting of the leaves.[4] At the cellular level, it induces an apoptotic-like programmed cell death.[1] |
Data Presentation
Table 1: Effective Concentrations of this compound in Different Plant Systems
| Plant Species | Genotype/Cultivar | Assay Type | Effective Concentration | Observed Effect | Reference |
| Avena sativa (Oat) | Susceptible | Inhibition of Glycine Decarboxylase | 81 pM (for 50% inhibition) | Enzyme inhibition | [1] |
| Arabidopsis thaliana | LOV1 | Leaf Assay (in solution) | 5 µg/ml | Yellowing and death | [4] |
| Arabidopsis thaliana | LOV1 | Leaf Infiltration | 10 µg/ml | Necrosis | [4] |
Experimental Protocols
Protocol 1: Leaf Infiltration Assay for this compound-Induced Cell Death
This protocol is adapted for Arabidopsis thaliana but can be modified for other plant species.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water or DMSO)
-
Infiltration buffer (10 mM MES, pH 5.7, 10 mM MgCl₂)
-
1 mL needleless syringe
-
Susceptible (LOV1) and resistant (lov1 or Col-0) Arabidopsis thaliana plants (4-6 weeks old)
-
Marker pen
Procedure:
-
Prepare the desired concentrations of this compound by diluting the stock solution in the infiltration buffer. Include a vehicle-only control (infiltration buffer with the same concentration of solvent as the this compound solutions).
-
Select healthy, fully expanded leaves on the Arabidopsis plants.
-
Use a 1 mL needleless syringe to gently infiltrate the this compound solution or control solution into the abaxial (underside) of the leaf. Apply gentle counter-pressure with your finger on the adaxial (upper) side of the leaf.
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Infiltrate a small area of the leaf (approximately 0.5 cm in diameter). You should see the infiltrated area become water-soaked.
-
Mark the infiltrated areas with a marker pen.
-
Place the plants back in their growth chamber under standard conditions.
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Observe the infiltrated areas for the development of chlorosis and necrosis over the next 24-72 hours.
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Quantify the cell death by measuring the area of the necrotic lesion or by using an ion leakage assay.
Protocol 2: Root Growth Inhibition Assay
This is a sensitive assay to quantify the effects of this compound on overall plant growth.
Materials:
-
Susceptible and resistant plant seeds
-
Agar plates (e.g., 0.5x Murashige and Skoog medium with 1% sucrose and 0.8% agar)
-
This compound stock solution
-
Sterile water or solvent for control
-
Ruler or digital scanner and image analysis software
Procedure:
-
Surface-sterilize the seeds of both susceptible and resistant plant lines.
-
Prepare agar plates containing a range of this compound concentrations. Also, prepare control plates with sterile water or the solvent used to dissolve the this compound.
-
Place the sterilized seeds on the surface of the agar plates.
-
Seal the plates and place them vertically in a growth chamber to allow the roots to grow along the surface of the agar.
-
Incubate the plates for 5-10 days, depending on the plant species.
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After the incubation period, measure the primary root length of the seedlings. This can be done manually with a ruler or by scanning the plates and using image analysis software.
-
Calculate the percentage of root growth inhibition for each concentration relative to the control.
Mandatory Visualizations
Caption: this compound signaling pathway in a susceptible plant cell.
Caption: Experimental workflow for the leaf infiltration bioassay.
Caption: Logical workflow for troubleshooting lack of response in susceptible plants.
References
- 1. Victorin induction of an apoptotic/senescence-like response in oats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Victorin triggers programmed cell death and the defense response via interaction with a cell surface mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of victorin sensitivity in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
Victoxinine Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of victoxinine, a component of the host-selective toxin victorin produced by the fungus Cochliobolus victoriae.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relation to victorin?
A1: this compound is a key component of victorin, a mixture of highly modified heterodetic cyclic hexapeptides.[1] Victorin is a host-selective toxin produced by the necrotrophic fungus Cochliobolus victoriae, the causal agent of Victoria blight of oats.[2][3] The toxin is essential for the pathogen's virulence on susceptible oat cultivars.[1]
Q2: What is the primary mechanism of action of victorin?
A2: Victorin's toxicity is genotype-specific, affecting only oat varieties that carry the dominant Vb gene. The toxin is known to bind to specific proteins within the mitochondrial glycine decarboxylase complex.[2] This interaction initiates a cascade of events characteristic of programmed cell death (PCD) or apoptosis, including the proteolytic cleavage of the large subunit of RuBisCO, chlorophyll loss, and DNA laddering.[2] This targeted disruption of cellular processes ultimately leads to the symptoms of Victoria blight.
Q3: What are the expected stability characteristics of this compound/victorin during purification?
A3: As a peptide-based molecule, this compound's stability is susceptible to environmental conditions. While specific studies on its pH and thermal stability are not extensively documented in the provided results, it is advisable to assume it is most stable at near-neutral pH and sensitive to high temperatures. A study on another protein inhibitor showed stability in a pH range of 3-11 at ambient temperature, with decreased stability at higher temperatures (60-90°C).[4] It is recommended to maintain low temperatures (4°C) throughout the purification process and to work within a pH range of 6.0-8.0 unless empirical data suggests otherwise. The use of denaturants like urea or guanidine hydrochloride may also lead to a loss of activity.[4]
Q4: How can I detect the presence and activity of victorin in my purification fractions?
A4: A common method for detecting victorin activity is through a bioassay using susceptible and resistant oat cultivars.[5] A simple leaf-puncture or cutting assay can be employed where leaf sections are incubated in the fractions. The development of symptoms like wilting and chlorosis in the susceptible cultivar, but not in the resistant one, indicates the presence of active victorin.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Toxin Yield in Fungal Culture | Suboptimal growth medium or incubation conditions for Cochliobolus victoriae. | Ensure the use of a suitable medium, such as a modified Fries medium, and incubate in the dark for a sufficient duration (e.g., 12 days) to allow for toxin accumulation.[5] |
| Loss of Biological Activity During Purification | pH Instability: The pH of buffers may be outside the stable range for this compound. Temperature Instability: Exposure to high temperatures during extraction or chromatography. Proteolytic Degradation: Endogenous proteases from the fungal culture may degrade the peptide toxin. | Maintain a consistent pH between 6.0 and 8.0 throughout the purification process. Perform all purification steps at 4°C. Consider adding a broad-spectrum protease inhibitor cocktail to the initial culture filtrate. |
| Co-elution of Impurities with this compound | Insufficient resolution of the chromatography column. Presence of structurally similar molecules produced by the fungus. | Employ a multi-step purification strategy. Consider sequential chromatography steps such as ion-exchange followed by size-exclusion or reverse-phase chromatography to separate molecules based on different physicochemical properties. |
| Inconsistent Bioassay Results | Variability in the age or health of the oat seedlings. Inconsistent concentration of the toxin in the tested fractions. | Use oat seedlings of a consistent age and grown under controlled conditions for all bioassays. Perform serial dilutions of your fractions to determine the optimal concentration range for observing a clear biological response.[5] |
Quantitative Data Summary
The following table presents a hypothetical summary of a typical multi-step purification of victorin, illustrating the expected trend in yield and purity. Actual results may vary based on the specific experimental conditions.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (Fold) |
| Crude Culture Filtrate | 1000 | 100,000 | 100 | 100 | 1 |
| Ammonium Sulfate Precipitation | 300 | 80,000 | 267 | 80 | 2.7 |
| Ion-Exchange Chromatography | 50 | 60,000 | 1,200 | 60 | 12 |
| Size-Exclusion Chromatography | 10 | 45,000 | 4,500 | 45 | 45 |
| Reverse-Phase HPLC | 2 | 30,000 | 15,000 | 30 | 150 |
Activity units are defined as the reciprocal of the highest dilution causing visible symptoms in a susceptible oat leaf bioassay.
Experimental Protocols
Protocol 1: Representative Purification of Victorin
This protocol is a generalized procedure based on common techniques for purifying fungal peptides. Optimization will be required for specific laboratory conditions.
-
Culture and Harvest: Grow Cochliobolus victoriae in a suitable liquid medium (e.g., modified Fries medium) in the dark at room temperature for 12-14 days.[5] Separate the mycelium from the culture broth by filtration.
-
Initial Concentration: Subject the cell-free culture filtrate to ammonium sulfate precipitation (e.g., 40-80% saturation). Centrifuge to collect the precipitate and resuspend it in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Ion-Exchange Chromatography: Load the resuspended precipitate onto an anion-exchange chromatography column. Elute with a linear salt gradient (e.g., 0-1 M NaCl). Collect fractions and test for activity using the oat leaf bioassay.
-
Size-Exclusion Chromatography: Pool the active fractions from the ion-exchange step, concentrate them, and load them onto a size-exclusion chromatography column to separate molecules based on their molecular weight.
-
Reverse-Phase HPLC: For final polishing, subject the active fractions from the size-exclusion step to reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Purity Analysis: Assess the purity of the final product by SDS-PAGE and confirm its identity through mass spectrometry.
Protocol 2: Victorin Oat Leaf Bioassay
This protocol is adapted from established methods for assessing victorin activity.[5]
-
Plant Material: Use 1-week-old seedlings of a victorin-susceptible oat cultivar (e.g., 'Fulgrain') and a resistant cultivar (e.g., 'Red Rustproof').
-
Sample Preparation: Prepare serial dilutions of your purification fractions in a suitable buffer or sterile water.
-
Assay: Place 1 mL of each dilution into individual wells of a multi-well plate or small glass tubes.
-
Incubation: Excise small sections (e.g., 1 cm) from the leaves of both oat cultivars and place one section of each into every well/tube.
-
Observation: Incubate the plates/tubes at room temperature under light for 24-72 hours. Monitor the leaf sections daily for signs of wilting, chlorosis, and necrosis. Active fractions will cause symptoms only in the susceptible cultivar.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Victorin induction of an apoptotic/senescence-like response in oats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability and physicochemical properties of a trypsin inhibitor from winged bean seed (Psophocarpus tetragonolobus (L)DC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Matrix effects in LC-MS analysis of Victoxinine from plant extracts
Welcome to the technical support center for the LC-MS analysis of Victoxinine. This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in complex plant extracts.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the LC-MS analysis of this compound from plant matrices.
Q1: What are matrix effects and how do they affect my this compound analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] In the analysis of this compound from plant extracts, complex molecules like phospholipids, pigments, and other secondary metabolites can be co-extracted.[3] During LC-MS analysis, these co-eluting compounds can interfere with the ionization of this compound in the mass spectrometer's source, leading to either signal suppression (lower sensitivity) or signal enhancement (higher, inaccurate signal).[3] This interference can severely compromise the accuracy, precision, and sensitivity of your quantitative results.[1]
Q2: I'm observing significant signal suppression for this compound. What is the likely cause and how can I fix it?
A: Signal suppression is the most common matrix effect in LC-ESI-MS and is often caused by high concentrations of co-eluting compounds competing with this compound for ionization.[1][4][5][6]
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective first step is to remove interfering compounds before injection. Techniques like Solid-Phase Extraction (SPE) or QuEChERS are designed to clean up complex samples.[2][7][8][9] For alkaloid-like compounds such as this compound, a strong cation-exchange SPE cartridge can be particularly effective.[10]
-
Dilute the Sample: A simple and often effective strategy is to dilute the final extract.[5] This reduces the concentration of interfering matrix components. A dilution factor of 25-40x can reduce ion suppression to less than 20% in many cases.[5] However, ensure your instrument has sufficient sensitivity to detect this compound at the diluted concentration.[1][2]
-
Optimize Chromatography: Modify your LC gradient to better separate this compound from the interfering matrix components. Even a small shift in retention time can move the this compound peak out of a region of high matrix interference.[1]
-
Use a Divert Valve: Program the divert valve to send the highly concentrated, early-eluting matrix components to waste instead of the MS source, reducing source contamination and suppression effects.[5]
Q3: How can I quantitatively assess the extent of matrix effects in my samples?
A: A quantitative assessment is crucial for method validation. The most widely accepted method is the post-extraction spike comparison.[3][4]
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound into the clean solvent used for your final extract.
-
Set B (Post-Extraction Spike): Process a blank plant sample (known to contain no this compound) through your entire extraction and cleanup procedure. Then, spike the final, clean extract with the same concentration of this compound as in Set A.
-
-
Analyze and Calculate: Analyze both sets by LC-MS. The matrix effect (ME) is calculated as:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Interpretation:
-
ME < 100% indicates signal suppression.
-
ME > 100% indicates signal enhancement.
-
ME = 100% indicates no matrix effect.
-
Q4: What is the best way to compensate for matrix effects if I cannot eliminate them completely?
A: While eliminating matrix effects is ideal, compensation strategies are often necessary for accurate quantification.
-
Best Approach - Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS (e.g., ¹³C- or ¹⁵N-labeled this compound) is chemically identical to the analyte and will co-elute perfectly.[11][12][13] It experiences the same matrix effects, allowing for reliable correction and providing the most accurate results.[12][13][14] The high cost and commercial unavailability of a specific SIL-IS for this compound can be a limitation.[1][15]
-
Alternative Approach - Matrix-Matched Calibration: This is a practical and effective alternative when a SIL-IS is not available.[2][4] Calibration standards are prepared by spiking known concentrations of this compound into a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples.[4][16] This ensures that the standards experience similar matrix effects as the analytes, improving accuracy.[17]
-
Other Option - Standard Addition: In this method, known amounts of standard are added directly to aliquots of the sample itself.[1][18] This is very accurate as it accounts for the matrix of each specific sample but is laborious and consumes more sample material, making it less suitable for high-throughput analysis.[1]
Data Presentation
The following tables summarize representative quantitative data for mycotoxin analysis in plant/feed matrices, illustrating the impact of different sample preparation and calibration strategies. While this data is not specific to this compound, it reflects typical performance metrics.
Table 1: Comparison of Sample Cleanup Methods on Analyte Recovery and Matrix Effect
| Cleanup Method | Matrix | Analyte Recovery (%) | Matrix Effect (Signal Suppression %) | Reference |
| None (Dilute-and-Shoot) | Maize | 85 - 110% | -60% to -89% | [6][17] |
| QuEChERS with PSA/C18 | Cereal Products | 70 - 120% | -15% to -45% | [19] |
| Solid-Phase Extraction (SPE) | Compound Feed | 80 - 115% | -5% to -25% | [2][20] |
| Immunoaffinity Column (IAC) | Maize | 90 - 105% | < -10% | [2] |
PSA: Primary Secondary Amine; C18: Octadecylsilane
Table 2: Effectiveness of Different Calibration Strategies
| Calibration Method | Key Advantage | Typical Accuracy (% Deviation) | When to Use | Reference |
| External (in solvent) | Simple, fast | ± 30-70% (in complex matrix) | Not recommended for quantitative analysis in plant extracts | [20] |
| Matrix-Matched | Good compensation for matrix effects | ± 10-20% | When SIL-IS is unavailable | [4][16] |
| Standard Addition | Highly accurate for individual samples | ± 5-15% | For few samples or when matrix variability is very high | [1][18] |
| Stable Isotope-Labeled IS | Gold standard; corrects for matrix and recovery losses | < ± 10% | Whenever a suitable SIL-IS is available | [11][12][15] |
Experimental Protocols & Visualizations
General Workflow for this compound Analysis
The following diagram outlines the typical workflow for analyzing this compound in plant extracts, highlighting key stages for mitigating matrix effects.
Protocol 1: Solid-Phase Extraction (SPE) Cleanup
This protocol is designed to clean plant extracts for the analysis of polar, basic compounds like this compound.
-
Sample Loading:
-
Condition a strong cation-exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by washing with 5 mL of methanol followed by 5 mL of acidified water (e.g., 0.1% formic acid). Do not let the cartridge run dry.
-
Take 1 mL of your initial plant extract (typically in an organic solvent like acetonitrile or methanol), dilute it with 9 mL of acidified water, and load it onto the conditioned cartridge.[10]
-
-
Washing:
-
Wash the cartridge with 5 mL of acidified water to remove polar interferences.
-
Wash the cartridge with 5 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution:
-
Elute the this compound from the cartridge using 5 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).[10] This neutralizes the charge interaction and releases the analyte.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: QuEChERS-based Extraction and Cleanup
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is excellent for screening multiple analytes in food and plant matrices.[19][21][22]
-
Extraction:
-
Weigh 5 g of homogenized plant sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile (with 1% acetic acid) and vortex vigorously for 1 minute.[23]
-
Add a salt packet (e.g., 4 g MgSO₄, 1 g NaCl) and shake immediately for 1 minute to prevent agglomeration.[22]
-
Centrifuge at ≥3500 RCF for 5 minutes.[21]
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Final Preparation:
-
Take an aliquot of the cleaned supernatant, dilute as needed with the mobile phase, and inject it into the LC-MS/MS system.
-
Troubleshooting Logic for Signal Suppression
This decision tree guides researchers through a logical process to diagnose and resolve signal suppression issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lcms.cz [lcms.cz]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 16. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition [eureka.patsnap.com]
- 19. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Phytotoxicity of Victoxinine and Victorin
A deep dive into the contrasting phytotoxic profiles of two prominent toxins produced by the fungus Cochliobolus victoriae, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of Victoxinine and Victorin. By examining their mechanisms of action, available toxicological data, and the experimental protocols for their assessment, this document aims to provide a clear and objective overview to inform future research and application.
Introduction
Cochliobolus victoriae, a plant pathogenic fungus, is infamously known for causing Victoria blight of oats. This devastating disease is primarily attributed to the production of a host-selective toxin, Victorin. However, C. victoriae also produces other secondary metabolites, including this compound. While Victorin has been extensively studied for its potent and specific phytotoxicity, the toxicological profile of this compound remains less characterized. This guide provides a comparative analysis of the current understanding of the phytotoxicity of these two compounds.
Comparative Phytotoxicity: A Summary of Key Differences
While both this compound and Victorin originate from the same fungal source, their known effects on plants differ significantly. Victorin is a potent, host-selective toxin, whereas the phytotoxicity of this compound is not as well-defined and appears to be non-host-selective.
| Feature | This compound | Victorin |
| Phytotoxicity | General, non-host-selective phytotoxicity reported, but significantly less potent than Victorin. | High, host-selective phytotoxicity in oat varieties carrying the Vb gene. |
| Mechanism of Action | The precise mechanism of phytotoxicity is not well-elucidated. | Induces apoptosis-like programmed cell death by targeting the glycine decarboxylase complex in mitochondria of susceptible plants. |
| Primary Target | Unknown. | Glycine decarboxylase complex P-protein. |
| Reported Effects | General toxic effects on various plant species. | Chlorosis, necrosis, increased respiration, and electrolyte leakage, leading to cell death in susceptible oats. |
Table 1: Key Differences in the Phytotoxic Profiles of this compound and Victorin.
Mechanism of Action
Victorin: A Well-Characterized Path of Programmed Cell Death
Victorin's mechanism of action is a classic example of a host-selective toxin that exploits a plant's own defense mechanisms. Its phytotoxicity is intricately linked to the presence of the Vb gene in certain oat cultivars. This gene encodes a component of the glycine decarboxylase complex, a key enzyme in photorespiration.
The currently accepted model for Victorin's action involves the following steps:
-
Binding: Victorin specifically binds to the P-protein of the glycine decarboxylase complex in the mitochondria of susceptible oat cells.
-
Inhibition: This binding event inhibits the normal function of the enzyme complex.
-
Signaling Cascade: The inhibition of glycine decarboxylase triggers a signaling cascade that leads to a hypersensitive-like response.
-
Programmed Cell Death: This cascade culminates in apoptosis-like programmed cell death, characterized by DNA laddering, membrane damage, and the visible symptoms of Victoria blight.
Caption: Proposed signaling pathway for Victorin-induced phytotoxicity.
This compound: An Unclear Mode of Action
In stark contrast to Victorin, the molecular mechanism underlying this compound's phytotoxicity is not well understood. While it has been shown to exhibit some level of toxicity to plants, the specific cellular targets and the signaling pathways it may disrupt remain to be elucidated. Further research is required to determine if this compound acts on a specific molecular target or if its toxicity is a result of more general cellular disruption.
Experimental Protocols
The assessment of phytotoxicity for compounds like this compound and Victorin relies on a variety of bioassays. These assays are designed to measure the detrimental effects of a substance on plant growth and development.
General Phytotoxicity Bioassays
Commonly used methods for assessing phytotoxicity include seed germination and root elongation assays. These assays are relatively simple, rapid, and can be used for a wide range of plant species.
1. Seed Germination Assay:
-
Objective: To determine the effect of the toxin on the germination rate of seeds.
-
Methodology:
-
Prepare a series of dilutions of the test compound (this compound or Victorin).
-
Sterilize seeds of the target plant species.
-
Place a set number of seeds on filter paper in petri dishes.
-
Moisten the filter paper with the different concentrations of the test solution or a control solution (e.g., sterile water).
-
Incubate the petri dishes under controlled conditions (temperature, light).
-
After a specific period, count the number of germinated seeds in each dish.
-
Calculate the germination percentage for each concentration and compare it to the control.
-
2. Root Elongation Assay:
-
Objective: To measure the inhibitory effect of the toxin on root growth.[1][2]
-
Methodology:
-
Germinate seeds of the target plant species in a control medium.
-
Select seedlings with a consistent initial root length.
-
Transfer the seedlings to a growth medium (e.g., agar or filter paper) containing various concentrations of the test compound.
-
Incubate the seedlings under controlled conditions.
-
After a set period, measure the length of the primary root of each seedling.
-
Calculate the average root length for each concentration and express it as a percentage of the control.
-
Caption: General experimental workflow for phytotoxicity assessment.
Host-Selective Toxin Bioassay (for Victorin)
To specifically assess the host-selective nature of Victorin, bioassays are conducted on both susceptible and resistant oat cultivars.
-
Methodology:
-
Perform a leaf bioassay by applying droplets of Victorin solution to the leaves of both susceptible and resistant oat seedlings.
-
Observe the development of symptoms (chlorosis, necrosis) over several days.
-
Alternatively, conduct a root bioassay by exposing the roots of seedlings to Victorin solutions and measuring root growth inhibition and electrolyte leakage.
-
Conclusion
References
Victoxinine vs. Other Helminthosporium Toxins: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Victoxinine, a host-selective toxin produced by Helminthosporium victoriae (causative agent of Victoria blight of oats), with other well-characterized toxins from the Helminthosporium genus. This analysis focuses on their chemical properties, mechanisms of action, and biological effects, supported by experimental data to aid in research and development.
Executive Summary
Helminthosporium species produce a diverse array of secondary metabolites, including several potent toxins that play a crucial role in plant pathogenesis. These toxins exhibit a range of host specificities and mechanisms of action. This guide focuses on a comparative analysis of four key toxins: this compound (HV-toxin), HC-toxin, T-toxin, and Helminthosporal.
This compound is a highly host-specific toxin that primarily targets the plasma membrane of susceptible oat cultivars, leading to rapid electrolyte leakage and cell death. In contrast, HC-toxin , produced by Helminthosporium carbonum, is a cyclic tetrapeptide that acts as a histone deacetylase (HDAC) inhibitor in susceptible maize. T-toxin , from Helminthosporium maydis race T, is a linear polyketide that disrupts mitochondrial function in susceptible maize with Texas male-sterile cytoplasm. Finally, Helminthosporal , produced by Helminthosporium sativum, is a non-specific sesquiterpenoid toxin with a broader host range.
Chemical and Physical Properties
The chemical structures of these toxins are diverse, contributing to their different biological activities.
| Toxin | Producing Fungus | Chemical Class | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Helminthosporium victoriae | Terpenoid | C₁₇H₂₉NO | 263.42 |
| HC-toxin | Helminthosporium carbonum | Cyclic tetrapeptide | C₂₁H₃₂N₄O₆ | 436.5 |
| T-toxin | Helminthosporium maydis, race T | Polyketide | C₃₅-C₄₅ | Variable |
| Helminthosporal | Helminthosporium sativum | Sesquiterpenoid | C₁₅H₂₂O₂ | 234.33 |
Comparative Biological Activity
The biological activities of these toxins vary significantly in terms of their potency and host specificity. The half-maximal effective concentration (ED₅₀) for root growth inhibition is a common metric for comparing the potency of these toxins.
| Toxin | Host Plant | ED₅₀ (Root Growth Inhibition) | Host Specificity |
| This compound (HV-toxin) | Oats (susceptible cultivars) | 0.009 µg/mL[1] | Very High[1] |
| HC-toxin | Maize (susceptible hybrids) | 1.0 µg/mL[1] | High |
| T-toxin | Maize (T-cytoplasm) | Toxic at 10⁻⁸–10⁻⁹ M[2] | High |
| Helminthosporal | Broad range (non-specific) | Not specifically reported in comparative studies | Low |
A study directly comparing HV-toxin and HC-toxin demonstrated the remarkable potency and specificity of HV-toxin. It completely inhibited the root growth of susceptible oats at a concentration of 0.009 µg/mL, while concentrations as high as 3,600 µg/mL only caused partial inhibition in resistant oats and other non-host plants[1]. This indicates that resistant and non-host plants can tolerate over 400,000 times more HV-toxin than susceptible oats[1]. In the same study, HC-toxin caused 50% inhibition of root growth in susceptible corn at 1.0 µg/mL[1].
Mechanisms of Action
The distinct chemical structures of these toxins lead to different cellular targets and mechanisms of action.
This compound: Plasma Membrane Disruption
This compound's primary mode of action is the disruption of the plasma membrane integrity in susceptible oat cells. This leads to a rapid loss of electrolytes and other cellular contents, ultimately causing cell death.[3] Protoplasts from susceptible oat varieties, when exposed to this compound, exhibit a cessation of protoplasmic streaming and eventual lysis, while protoplasts from resistant varieties are unaffected[3]. This membrane-disrupting activity is the basis for the electrolyte leakage assay used to quantify its effects.
Caption: this compound's signaling pathway leading to cell death.
HC-toxin: Histone Deacetylase Inhibition
HC-toxin acts as a potent inhibitor of histone deacetylases (HDACs) in maize and other organisms[4]. HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, HC-toxin causes hyperacetylation of histones, which is thought to disrupt the normal regulation of defense-related genes, thereby promoting disease susceptibility[4].
Caption: HC-toxin's mechanism via HDAC inhibition.
T-toxin: Mitochondrial Disruption
T-toxin specifically targets the mitochondria of susceptible maize containing the Texas male-sterile (T) cytoplasm. It is a family of linear polyketols that insert into the inner mitochondrial membrane, leading to the uncoupling of oxidative phosphorylation. This disruption of the mitochondrial membrane potential inhibits ATP synthesis and stimulates NADH oxidation.
Caption: T-toxin's disruption of mitochondrial function.
Experimental Protocols
Root Growth Inhibition Assay
This assay is a common method for determining the phytotoxicity of Helminthosporium toxins.
Objective: To quantify the inhibitory effect of toxins on seedling root growth.
Methodology:
-
Seed Germination: Sterilize seeds of the susceptible and resistant plant varieties and germinate them on moist filter paper in petri dishes in the dark for 48-72 hours, or until radicles are a few millimeters long.
-
Toxin Preparation: Prepare a dilution series of the purified toxin in sterile distilled water or a suitable buffer.
-
Exposure: Place a set number of germinated seedlings (e.g., 10) in petri dishes containing a standard volume of each toxin concentration. A control group with no toxin should be included.
-
Incubation: Incubate the petri dishes in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).
-
Measurement: Measure the length of the primary root of each seedling.
-
Analysis: Calculate the average root length for each treatment and express it as a percentage of the control. The ED₅₀ value is the toxin concentration that causes a 50% reduction in root growth compared to the control.
Electrolyte Leakage Assay
This assay measures the extent of plasma membrane damage caused by toxins like this compound.
Objective: To quantify toxin-induced electrolyte leakage from plant tissues.
Methodology:
-
Tissue Preparation: Excise leaf discs or segments of a uniform size from susceptible and resistant plants.
-
Washing: Thoroughly rinse the tissue samples with deionized water to remove any electrolytes from the cut surfaces.
-
Toxin Treatment: Incubate the tissue samples in a solution containing a known concentration of the toxin. A control group in deionized water should be included.
-
Conductivity Measurement (Initial): At various time points, measure the electrical conductivity of the bathing solution using a conductivity meter. An increase in conductivity indicates electrolyte leakage from the damaged cells.
-
Total Electrolyte Measurement: After the final time point, boil or freeze-thaw the tissue samples to cause complete cell lysis and release all electrolytes. Measure the final conductivity of the solution.
-
Analysis: Express the electrolyte leakage at each time point as a percentage of the total electrolyte content.
Mitochondrial NADH Oxidation Assay
This assay is used to assess the effect of toxins like T-toxin on mitochondrial respiration.
Objective: To measure the rate of NADH oxidation by isolated mitochondria in the presence of the toxin.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from susceptible and resistant plant tissues using differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing the isolated mitochondria, a respiratory substrate (e.g., malate or succinate), and NADH.
-
Toxin Addition: Add the toxin at various concentrations to the reaction mixture.
-
Spectrophotometric Measurement: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Analysis: Calculate the rate of NADH oxidation for each toxin concentration and compare it to the control (no toxin). An increase in the rate of NADH oxidation in the presence of the toxin is indicative of uncoupling of oxidative phosphorylation.
Conclusion
This compound, HC-toxin, T-toxin, and Helminthosporal represent a fascinating array of molecular weapons employed by Helminthosporium fungi to cause disease in plants. Their distinct chemical structures, cellular targets, and high degree of host specificity (in the case of this compound, HC-toxin, and T-toxin) provide valuable models for studying plant-pathogen interactions and the molecular basis of disease susceptibility. For researchers in drug development, the specific mechanisms of action, such as HDAC inhibition by HC-toxin, may offer inspiration for the design of novel therapeutic agents. This comparative analysis provides a foundation for further investigation into the biology of these potent toxins and their potential applications.
References
- 1. Phytopathology 1970 | Comparative Specificity of the Toxins of Helminthosporium carbonum and Helminthosporium victoriae [apsnet.org]
- 2. Comparison of Activities of the Host-Specific Toxin of Helminthosporium maydis, Race T, and a Synthetic C(41) Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the Specific Toxin in Helminthosporium victoriae on Host Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Structure-Activity Relationship of Victoxinine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural toxins is paramount for harnessing their potential or mitigating their risks. Victoxinine, a component of the host-selective toxin victorin produced by the fungus Cochliobolus victoriae, presents a compelling case study. However, a comprehensive SAR profile for a series of this compound derivatives remains largely uncharted territory in publicly available research. This guide synthesizes the current understanding of victorin's structure and mechanism of action, outlines standard experimental protocols for cytotoxicity assessment of such mycotoxins, and visually represents the known biological pathways affected by victorin.
While a direct comparative analysis of a wide range of synthesized this compound derivatives with corresponding quantitative cytotoxicity data is not available in the current body of scientific literature, this guide provides a foundational understanding based on the available research on the parent compound, victorin.
Unraveling the Structure and Potent Bioactivity of Victorin
Victorin, the major pathogenic determinant of Cochliobolus victoriae, is a cyclic pentapeptide with a complex structure. Its toxicity is highly specific to certain oat cultivars, inducing a range of symptoms characteristic of apoptosis or programmed cell death.
Recent studies have elucidated that victorin is not synthesized non-ribosomally, as previously thought, but is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1] The core peptide backbone is composed of the amino acid sequence "GLKLAF".[1] Structural analyses have revealed the presence of several unique amino acid residues, including β-chlorodehydroalanine, which is believed to play a crucial role in its biological activity.[2][3] The geometry of the Cα═Cβ double bond in this residue is thought to be critical for its toxic effects.[2][3]
Limited studies on victorin derivatives suggest that its core structure is essential for its bioactivity. Most structural modifications have been reported to lead to a significant reduction or complete loss of toxicity. This indicates a stringent structural requirement for its interaction with its cellular target.
Mechanism of Action: A Toxin-Induced Apoptotic Cascade
Victorin's mechanism of action in susceptible oat plants is a well-documented example of a pathogen hijacking host cellular machinery to induce cell death. The toxin initiates a signaling cascade that mimics the plant's own defense mechanisms, ultimately leading to a state of premature senescence and apoptosis.
The key steps in victorin's mechanism of action are:
-
Target Binding: Victorin specifically binds to two proteins within the mitochondrial glycine decarboxylase complex.
-
Enzyme Inhibition: This binding leads to the inhibition of the glycine decarboxylase complex, a crucial enzyme in the photorespiratory cycle. The inhibition is potent, with an IC50 value reported to be in the picomolar range.
-
Proteolytic Cleavage: Victorin treatment induces the specific proteolytic cleavage of the large subunit of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), a key enzyme in carbon fixation.
-
Apoptotic Symptoms: The downstream effects of these initial events include hallmark signs of apoptosis, such as DNA laddering, chlorophyll loss, and the formation of apoptotic-like bodies.[4]
This intricate mechanism highlights the highly specific nature of victorin's toxicity and underscores the challenges in modifying its structure without abolishing its activity.
Experimental Protocols for Assessing Mycotoxin Cytotoxicity
Evaluating the cytotoxic potential of mycotoxins like victorin and its derivatives is crucial for understanding their toxicological profiles. Several in vitro assays are commonly employed for this purpose.
Table 1: Common Cytotoxicity Assays for Mycotoxins
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[5][6] | Colorimetric measurement of formazan absorbance, proportional to the number of viable cells.[5][6] | High throughput, relatively inexpensive, well-established. | Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. | Colorimetric or fluorometric measurement of LDH activity. | Indicates loss of membrane integrity, a hallmark of necrosis. | Less sensitive for detecting apoptosis, as membrane integrity is often maintained in the early stages. |
| Neutral Red Uptake Assay | Uptake of the supravital dye Neutral Red into the lysosomes of viable cells. | Spectrophotometric measurement of the extracted dye. | Simple, rapid, and cost-effective. | Can be influenced by changes in lysosomal pH. |
| ATP Assay | Quantification of adenosine triphosphate (ATP), which is present in metabolically active cells. | Luminescence-based measurement of ATP levels. | Highly sensitive and rapid. | ATP levels can fluctuate with cell cycle and metabolic state. |
| Flow Cytometry with Viability Dyes | Use of fluorescent dyes (e.g., Propidium Iodide, DAPI) that are excluded by viable cells with intact membranes. | Quantification of fluorescently labeled (non-viable) cells. | Provides single-cell data, can be multiplexed with other markers. | Requires specialized equipment (flow cytometer). |
Detailed Methodologies
MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or controls for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Visualizing the Pathways
To better understand the complex interactions and processes involved, the following diagrams illustrate the mechanism of victorin action and a typical experimental workflow for cytotoxicity testing.
Caption: A diagram illustrating the signaling pathway of Victorin in susceptible oat cells.
Caption: A general experimental workflow for determining the cytotoxicity of chemical compounds.
Conclusion
The study of the structure-activity relationship of this compound derivatives is a field ripe for exploration. While current research has laid a strong foundation by elucidating the structure and mechanism of the parent toxin, victorin, a systematic investigation into how structural modifications of this compound impact its cytotoxicity is needed. Such studies, employing the standardized cytotoxicity assays outlined in this guide, would be invaluable for the fields of toxicology, drug discovery, and plant pathology. The development of a comprehensive SAR profile would not only enhance our understanding of this potent mycotoxin but could also pave the way for the rational design of novel bioactive compounds.
References
- 1. Victorin, the host-selective cyclic peptide toxin from the oat pathogen Cochliobolus victoriae, is ribosomally encoded - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insight into the Structure of Victorin, the Host-Selective Toxin from the Oat Pathogen Cochliobolus victoriae. Studies of the Unique Dehydroamino Acid β-Chlorodehydroalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Victorin induction of an apoptotic/senescence-like response in oats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analogs of viroidin. Synthesis of four virotoxin-like F-actin binding heptapeptides with one less hydroxyl group in the dihydroxy-proline ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Cellular Targets of Victoxinine (Victorin) Using Proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of proteomic strategies for the validation of cellular targets of Victoxinine, a misspelling of Victorin, the host-selective toxin produced by the fungus Cochliobolus victoriae. While the primary targets in susceptible oat cultivars are known to be components of the mitochondrial glycine decarboxylase complex, this guide explores how modern proteomic workflows can be applied to confirm these interactions and uncover novel off-target effects, a critical step in understanding its mechanism of action and potential therapeutic applications.
Introduction to Victorin and the Importance of Target Validation
Victorin is a cyclic hexapeptide toxin that induces an apoptosis-like response in susceptible plants.[1] Its known targets are proteins within the mitochondrial glycine decarboxylase complex.[1] Understanding the full spectrum of cellular targets is crucial for elucidating its complete mechanism of action and for any potential development of this molecule for therapeutic or biotechnological purposes. Proteomics offers a powerful suite of tools to achieve this by enabling the global and quantitative analysis of protein expression and interaction networks within a cell upon treatment with a bioactive compound like Victorin.
Comparative Analysis of Proteomic Approaches for Target Validation
Several proteomic strategies can be employed to identify and validate the cellular targets of Victorin. The choice of method depends on the specific research question, available resources, and the nature of the interaction between Victorin and its targets. Below is a comparison of key methodologies.
Table 1: Comparison of Proteomic Strategies for Victorin Target Validation
| Proteomic Strategy | Principle | Advantages | Limitations | Primary Application for Victorin |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a tagged version of Victorin (e.g., biotinylated) to pull down interacting proteins from cell lysates. | Directly identifies binding partners. Can be used in native or denaturing conditions. | Tagging may interfere with binding. Non-specific binding can be high. Requires synthesis of a functionalized probe. | Direct validation of known targets (glycine decarboxylase complex) and discovery of novel direct binders. |
| Activity-Based Protein Profiling (ABPP) | Employs reactive chemical probes that covalently bind to the active sites of specific enzyme families to profile their activity state. | Provides information on the functional state of enzymes. Can identify targets in complex proteomes. | Limited to enzyme classes with suitable reactive probes. Requires a probe that mimics Victorin's reactivity. | To investigate if Victorin directly inhibits or activates specific enzyme families beyond its known targets. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. Target proteins are stabilized and thus do not denature and aggregate at higher temperatures. | Label-free method. Can be performed in intact cells and tissues. Confirms direct target engagement. | Not all ligand binding events lead to a significant thermal shift. Can be technically challenging to optimize. | Confirmation of direct binding to the glycine decarboxylase complex and other potential targets in a cellular context. |
| Quantitative Proteomics (e.g., SILAC, TMT, Label-Free) | Compares the relative abundance of thousands of proteins between Victorin-treated and control cells. | Provides a global view of cellular responses. Can identify downstream effects and pathway perturbations. | Does not directly identify the primary target. Requires sophisticated data analysis. | Uncovering downstream signaling pathways affected by Victorin, such as apoptosis and senescence-related protein expression changes. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for the key experiments discussed.
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize a biotinylated derivative of Victorin. Ensure the biotin tag is attached via a linker that minimizes steric hindrance to its binding activity.
-
Cell Culture and Treatment: Culture susceptible oat protoplasts or a relevant model cell line. Treat cells with the biotinylated Victorin probe or a biotin-only control.
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Affinity Purification: Incubate the cell lysates with streptavidin-coated beads to capture the biotinylated Victorin and its interacting proteins.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for MS: Perform in-solution or in-gel trypsin digestion of the eluted proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the biotin-Victorin pulldown compared to the control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Treat intact cells with Victorin or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble protein at each temperature point for both treated and control samples.
-
Western Blot or MS Analysis: Analyze the soluble fractions by Western blot using antibodies against known targets (e.g., glycine decarboxylase subunits) or by quantitative mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature for a specific protein in the presence of Victorin indicates direct binding.
Protocol 3: Quantitative Proteomics (SILAC)
-
SILAC Labeling: Grow two populations of cells in media containing either "heavy" (e.g., ¹³C₆, ¹⁵N₂-lysine and ¹³C₆, ¹⁵N₄-arginine) or "light" (normal) essential amino acids.
-
Cell Treatment: Treat the "heavy" labeled cells with Victorin and the "light" labeled cells with a vehicle control.
-
Cell Lysis and Protein Mixing: Lyse the cells and combine equal amounts of protein from the "heavy" and "light" populations.
-
Protein Digestion and Fractionation: Digest the mixed protein sample with trypsin and fractionate the resulting peptides.
-
LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs. Identify proteins that show significant changes in expression upon Victorin treatment.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex workflows and signaling pathways involved in target validation.
Caption: A generalized workflow for proteomic target validation of Victorin.
Caption: Known signaling pathway initiated by Victorin in susceptible cells.
Conclusion
The validation of this compound (Victorin) cellular targets requires a multi-pronged approach that combines direct binding assays with global quantitative proteomics. While affinity purification-mass spectrometry can identify direct interactors, methods like CETSA are invaluable for confirming target engagement in a cellular context. Furthermore, quantitative proteomics provides a broader understanding of the downstream cellular perturbations. By integrating these powerful techniques, researchers can build a comprehensive picture of Victorin's mechanism of action, which is essential for its potential future applications.
References
Navigating the Cross-Reactivity Landscape of Victoxinine Analog Antibodies: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the study of toxins and the development of immunodiagnostics, understanding the cross-reactivity of antibodies is paramount for assay specificity and accuracy. This guide provides a framework for comparing the performance of antibodies raised against Victoxinine and its analogs, supported by detailed experimental protocols and data presentation structures. However, it is crucial to note that publicly available experimental data on the cross-reactivity of antibodies specifically targeting a range of this compound analogs is currently limited. The following sections, therefore, present a generalized methodology and data representation format based on established immunoassay principles, which can be applied once such specific data becomes available.
Understanding this compound and its Analogs
This compound is a toxic metabolite produced by the fungus Helminthsportum victoriae. Its chemical structure has been identified as 2-[(1R,3S,7R,8S,9S)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol, with a molecular formula of C17H29NO.[1][2] Analogs of this compound, such as this compound-a-glycerophosphate, represent modified forms of the parent molecule.[3] The structural similarities and differences between this compound and its analogs are the primary determinants of antibody cross-reactivity.
Antibody Production and Immunoassay Development
The generation of antibodies, whether monoclonal or polyclonal, against small molecules like this compound typically requires the conjugation of the hapten (this compound or its analog) to a larger carrier protein to elicit a robust immune response. The choice of carrier protein and the conjugation strategy can significantly influence the specificity of the resulting antibodies.
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are the gold standard for assessing antibody specificity and cross-reactivity.[4][5] A competitive ELISA format is commonly employed for the detection of small molecules.
Data Presentation: A Comparative Analysis of Antibody Cross-Reactivity
To facilitate a clear comparison of antibody performance, quantitative cross-reactivity data should be summarized in a structured table. The table below provides a template for presenting such data. Cross-reactivity is typically calculated as the ratio of the concentration of the parent analyte (e.g., this compound) to the concentration of the analog that produces the same signal intensity (usually at 50% inhibition, IC50), expressed as a percentage.
Table 1: Comparative Cross-Reactivity of Anti-Victoxinine Antibodies with Various Analogs
| Antibody ID | Target Antigen | Analog Tested | IC50 (ng/mL) | Cross-Reactivity (%) |
| MAb-Vix-01 | This compound | This compound | Data not available | 100 |
| Analog A | Data not available | Calculated Value | ||
| Analog B | Data not available | Calculated Value | ||
| Analog C | Data not available | Calculated Value | ||
| PAb-Vix-01 | This compound | This compound | Data not available | 100 |
| Analog A | Data not available | Calculated Value | ||
| Analog B | Data not available | Calculated Value | ||
| Analog C | Data not available | Calculated Value |
Note: The data presented in this table is illustrative. Specific experimental values are required for a definitive comparison.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are generalized protocols for key experiments in the assessment of antibody cross-reactivity.
Production of this compound-Protein Conjugates for Immunization
This protocol outlines the general steps for conjugating a hapten like this compound to a carrier protein, a necessary step for antibody production.
Materials:
-
This compound or this compound analog
-
Carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH))
-
Cross-linking agent (e.g., N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS) and N-succinimidyl-S-acetylthioacetate (SATA))
-
Dialysis tubing
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Introduce a reactive group (e.g., a thiol group) onto the this compound molecule if one is not already present.
-
Activate the carrier protein with a cross-linker such as GMBS.
-
React the thiol-modified this compound with the activated carrier protein.
-
Remove unconjugated hapten and reagents by dialysis against PBS.
-
Characterize the conjugate to determine the hapten-to-protein ratio.
Monoclonal Antibody Production (Hybridoma Technology)
This protocol provides a high-level overview of the generation of monoclonal antibodies.
Workflow:
References
- 1. This compound | C17H29NO | CID 181648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. biorbyt.com [biorbyt.com]
- 4. Quantification of saxitoxin in human blood by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction to the Toxins Special Issue: “Antibodies for Toxins: From Detection to Therapeutics” - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Victorin-Producing Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative genomic analysis of Cochliobolus victoriae, the producer of the potent host-selective toxin victorin, and related fungal species. Victorin, a cyclized peptide, was initially thought to be a non-ribosomal peptide, but recent genomic and molecular analyses have revealed it to be a ribosomally synthesized and post-translationally modified peptide (RiPP). This discovery has significant implications for understanding its biosynthesis, regulation, and potential applications. This guide offers a side-by-side comparison of genomic features, details the victorin biosynthetic pathway, and provides standardized experimental protocols for fungal genomics research.
Genomic Comparison of Cochliobolus Species
The following table summarizes key genomic features of Cochliobolus victoriae in comparison to other well-studied Cochliobolus and Bipolaris species. This data is essential for researchers investigating the evolution of pathogenicity and secondary metabolite production in this fungal group.
| Feature | Cochliobolus victoriae (FI3) | Cochliobolus carbonum (26-R-13) | Cochliobolus heterostrophus (C5) | Bipolaris zeicola (GZL1) |
| Genome Size (Mb) | ~35.0 | ~35.0 | ~36.0 | 35.61 |
| Number of Scaffolds | 68 | 18 | 68 | 18 |
| N50 (Mb) | - | 2.05 | - | 2.05 |
| GC Content (%) | ~51 | ~51 | ~51 | 50.66 |
| Number of Predicted Genes | ~12,883 | ~11,175 | ~12,000 | 11,175 |
| Key Toxin(s) | Victorin (RiPP) | HC-toxin (NRPS) | T-toxin (Polyketide) | BZR-toxins (in some races) |
The Victorin Biosynthetic Pathway
Victorin biosynthesis is a fascinating example of a fungal RiPP pathway. Unlike the well-known non-ribosomal peptide synthetase (NRPS) pathways, RiPPs are derived from a precursor peptide that is ribosomally synthesized and then extensively modified by a series of enzymes.
The victorin biosynthetic gene cluster is loosely organized within repeat-rich, gene-sparse regions of the C. victoriae genome.[1][2] Key genes involved in this pathway include:
-
vicA : This gene encodes the precursor peptide, which contains multiple repeats of the core "GLKLAF" sequence.[1][2]
-
vicYb : A gene encoding a DUF3328 domain protein, which is predicted to be responsible for the oxidative cyclization of the core peptide.[1][2]
-
vicK : This gene encodes a copper amine oxidase that carries out the final step in victorin activation by oxidatively deaminating the N-terminal glycine to a glyoxylate.[3]
Below is a diagram illustrating the key steps in the victorin biosynthesis pathway.
Caption: A diagram of the victorin biosynthesis pathway.
Regulation of Fungal RiPP Biosynthesis
The regulation of RiPP biosynthesis in fungi is a complex process that is not yet fully understood for victorin specifically. However, based on studies of other fungal secondary metabolites, a general regulatory network can be proposed. This network typically involves a hierarchy of regulators, including global regulators that respond to environmental cues and pathway-specific transcription factors.
Caption: A generalized signaling pathway for fungal RiPP biosynthesis.
Experimental Protocols
Reproducible and robust experimental protocols are fundamental to comparative genomics. Below are detailed methodologies for key experiments in the study of victorin-producing fungi.
I. Fungal Genomic DNA Extraction for Long-Read Sequencing
This protocol is designed to yield high molecular weight DNA suitable for sequencing on platforms such as PacBio or Oxford Nanopore.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol, ice-cold
-
70% Ethanol, ice-cold
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
Procedure:
-
Grow fungal mycelia in liquid culture (e.g., Potato Dextrose Broth) for 5-7 days.
-
Harvest mycelia by filtration and wash with sterile distilled water.
-
Freeze-dry the mycelia or use directly for extraction.
-
Grind the mycelia to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Transfer the powdered mycelia to a 50 mL tube and add 15 mL of pre-warmed (65°C) CTAB extraction buffer and 50 µL of Proteinase K.
-
Incubate at 65°C for 1-2 hours with occasional gentle inversion.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol, and mix gently by inversion for 10 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the phenol:chloroform:isoamyl alcohol extraction.
-
Add an equal volume of chloroform:isoamyl alcohol, mix gently, and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the aqueous phase to a new tube and add 0.7 volumes of ice-cold isopropanol.
-
Incubate at -20°C for at least 1 hour to precipitate the DNA.
-
Pellet the DNA by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol, and centrifuge at 12,000 x g for 5 minutes.
-
Air-dry the pellet and resuspend in 100-200 µL of TE buffer containing RNase A. Incubate at 37°C for 30 minutes.
-
Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
II. Fungal Genome Assembly and Annotation Workflow
This workflow outlines the computational steps for assembling and annotating a fungal genome from long-read sequencing data.
Caption: A workflow for fungal genome assembly and annotation.
III. Phylogenetic Analysis of Secondary Metabolite Gene Clusters
This protocol describes the steps to perform a phylogenetic analysis of a secondary metabolite gene cluster, such as the victorin cluster, to understand its evolutionary history.
Materials:
-
Genome assemblies of interest in FASTA format.
-
Bioinformatics software: BLAST, MAFFT (or similar multiple sequence alignment tool), and a phylogenetic inference program (e.g., RAxML, IQ-TREE).
Procedure:
-
Identify Homologous Gene Clusters: Use the protein sequences of the victorin biosynthetic genes (e.g., VicA, VicYb) as queries in a BLASTp search against the proteomes of other fungi.
-
Extract Gene Sequences: Retrieve the full-length protein sequences of the identified homologs.
-
Multiple Sequence Alignment: Align the homologous protein sequences using a multiple sequence alignment tool like MAFFT.
-
Phylogenetic Tree Construction: Use the multiple sequence alignment to infer a phylogenetic tree using a maximum likelihood method (e.g., RAxML or IQ-TREE) with appropriate substitution models and bootstrap support.
-
Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree to understand the evolutionary relationships of the victorin gene cluster with similar clusters in other fungi.
References
Independent Verification of Victoxinine's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mode of action of Victoxinine, a key component of the Victorin toxin complex, and other compounds known to induce programmed cell death (PCD) in plants. Due to the limited availability of research on the independent action of this compound, this document focuses on the well-documented effects of the Victorin toxin complex, produced by the necrotrophic fungus Cochliobolus victoriae. The information presented is intended to aid researchers in designing experiments for the independent verification of this compound's biochemical activities.
Overview of this compound and the Victorin Toxin Complex
This compound is a chlorinated cyclic peptide and a constituent of the Victorin toxin complex. This complex is a host-selective toxin responsible for Victoria blight in certain oat cultivars. The primary mode of action of the Victorin toxin is the induction of a hypersensitive-like response that leads to programmed cell death (PCD) in susceptible plants.
Comparative Analysis of Mode of Action
The following table summarizes the known mode of action of the Victorin toxin complex and compares it with other compounds that induce PCD or target similar cellular pathways in plants.
| Feature | Victorin Toxin Complex (containing this compound) | Glycine Hydroxamate | Aminoacetonitrile | Salicylic Acid |
| Primary Target | Mitochondrial glycine decarboxylase complex (GDC) | Glycine decarboxylase (GDC) | Glycine decarboxylase (GDC) | Multiple targets including NPR1 (Nonexpressor of PR genes 1) |
| Cellular Effect | Induction of programmed cell death (PCD), electrolyte leakage, uncoupling of oxidative phosphorylation. | Competitive inhibition of GDC, blocking the conversion of glycine to serine.[1] | Inhibition of GDC, leading to mitochondrial depolarization and hydrogen peroxide production.[2][3] | Induction of systemic acquired resistance (SAR) and PCD at high concentrations.[4][5] |
| Mechanism | Binds to components of the GDC, initiating a signaling cascade that leads to apoptosis-like features. | Competes with glycine for the active site of GDC.[1] | Irreversibly inhibits GDC activity.[2] | Modulates gene expression, leading to the production of defense-related proteins and an oxidative burst.[5] |
| Downstream Events | Caspase-like protease activation, DNA fragmentation, membrane blebbing. | Accumulation of glycine, disruption of the photorespiratory pathway. | Increased reactive oxygen species (ROS) production, cell death.[2] | Accumulation of pathogenesis-related (PR) proteins, increased ROS levels. |
Experimental Protocols for Verification
To independently verify the mode of action of this compound, a series of biochemical and cellular assays can be employed. The following are detailed methodologies for key experiments.
Mitochondrial Respiration Assay
This protocol measures the effect of a compound on the oxygen consumption rate of isolated plant mitochondria, providing insights into its impact on oxidative phosphorylation.
Materials:
-
Intact plant mitochondria isolated from a suitable plant source (e.g., oat seedlings)
-
Respiration buffer (e.g., 0.3 M mannitol, 10 mM TES-KOH pH 7.5, 5 mM MgCl2, 10 mM NaCl, 4 mM KH2PO4, 2 mM KCl)
-
Respiratory substrates (e.g., succinate, malate, pyruvate)
-
ADP
-
Uncoupler (e.g., FCCP)
-
Inhibitors of the electron transport chain (e.g., rotenone, antimycin A, KCN)
-
Clark-type oxygen electrode or a high-throughput oxygen consumption rate measurement system
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add isolated mitochondria to the respiration buffer in the electrode chamber at a final concentration of 0.2-0.5 mg/mL.
-
Add the respiratory substrate (e.g., 10 mM succinate) to initiate state 2 respiration.
-
Add a known amount of ADP (e.g., 100 µM) to induce state 3 respiration.
-
Add oligomycin (an ATP synthase inhibitor) to return to state 4 respiration.
-
Add the uncoupler FCCP to measure the maximal uncoupled respiration rate.
-
To test the effect of this compound, add the compound at various concentrations before the addition of ADP and monitor the changes in oxygen consumption rates.
-
As controls, use known inhibitors of the electron transport chain to confirm the functionality of the mitochondrial preparation.
Caspase-Like Activity Assay
This assay quantifies the activity of caspase-like proteases, which are key executioners of programmed cell death in plants.
Materials:
-
Plant tissue extract treated with this compound or a control substance.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10% glycerol, 5 mM DTT).
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3-like activity).
-
Fluorometer.
Procedure:
-
Prepare total protein extracts from plant tissues treated with different concentrations of this compound and a control.
-
Determine the protein concentration of each extract using a standard method (e.g., Bradford assay).
-
In a 96-well microplate, add a defined amount of protein extract (e.g., 50 µg) to the assay buffer.
-
Add the fluorogenic caspase substrate to a final concentration of 50 µM.
-
Incubate the plate at 30°C in the dark.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at regular intervals.
-
Calculate the rate of substrate cleavage, which is proportional to the caspase-like activity.
Cell Viability and Cytotoxicity Assay
This assay determines the effect of this compound on the viability of plant cells or protoplasts.
Materials:
-
Plant cell suspension culture or isolated protoplasts.
-
Appropriate culture medium.
-
This compound stock solution.
-
Viability stain (e.g., Evans blue or fluorescein diacetate/propidium iodide).
-
Microscope with fluorescence capabilities.
Procedure:
-
Incubate the plant cells or protoplasts with various concentrations of this compound for different time periods.
-
After incubation, add the viability stain according to the manufacturer's protocol.
-
Observe the cells under a microscope. Live cells will exclude Evans blue (or show green fluorescence with FDA), while dead cells will be stained blue (or red with PI).
-
Quantify the percentage of viable cells by counting a representative number of cells for each treatment.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of the Victorin toxin complex and a general workflow for its verification.
Caption: Proposed signaling pathway of the Victorin toxin complex.
Caption: General workflow for the independent verification of this compound's bioactivity.
Caption: Logical relationship of this compound within the Victorin toxin complex and its effects.
References
- 1. Toxin Models of Mitochondrial Dysfunction in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of a Protein Interacting with Vfphot1a in Guard Cells of Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of kalkitoxin and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 5. "Structure activity relationship (SAR) studies of neurotoxin quinoline-" by Dylan Smeyne [digitalcommons.georgiasouthern.edu]
Comparing the efficacy of different Victoxinine quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Victoxinine, a cyclic peptide toxin produced by the fungus Cochliobolus victoriae. The selection of an appropriate quantification method is critical for research in toxicology, pharmacology, and drug development. This document outlines the efficacy of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and UV-Vis Spectrophotometry, presenting available data, detailed experimental protocols, and the underlying principles of each technique.
Executive Summary
The quantification of this compound presents analytical challenges due to its complex cyclic structure and the need for high sensitivity in biological matrices. This guide evaluates three common analytical techniques:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Offers high sensitivity and selectivity, making it the gold standard for the quantification of toxins in complex mixtures.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Provides a high-throughput and sensitive method, particularly useful for screening large numbers of samples.
-
UV-Vis Spectrophotometry: A more accessible and cost-effective technique, suitable for the quantification of purified this compound or in simpler matrices.
While specific validated methods for this compound are not widely published, this guide provides protocols adapted from established methods for similar cyclic peptides and mycotoxins, along with general performance characteristics to aid in method selection and development.
Data Presentation
A direct comparison of quantitative data for this compound across different methods is challenging due to the limited availability of published, validated methods specifically for this toxin. The following table summarizes typical performance characteristics for the quantification of similar mycotoxins or cyclic peptides using the discussed techniques, providing a benchmark for expected performance.
| Parameter | HPLC-MS/MS (for Mycotoxins) | Competitive ELISA (General) | UV-Vis Spectrophotometry (for Cyclic Peptides) |
| Limit of Detection (LOD) | 0.03 - 1 µg/kg[1] | 0.1 - 10 ng/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | 0.1 - 2 µg/kg[1] | 0.5 - 50 ng/mL | ~5 µg/mL |
| Linear Range | Typically 2-3 orders of magnitude | 1-2 orders of magnitude | 1-2 orders of magnitude |
| Recovery | 70 - 120%[1] | 80 - 120% | Not typically assessed in the same manner |
| Specificity | High | High (antibody dependent) | Low to Moderate |
| Throughput | Moderate | High | High |
| Cost | High | Moderate | Low |
This compound Signaling Pathway
This compound, also known as Victorin, exerts its phytotoxic effects by targeting the glycine decarboxylase complex (GDC) in the mitochondria of susceptible plant cells. This interaction initiates a cascade of events leading to programmed cell death.
This compound's mechanism of action leading to programmed cell death.
Experimental Protocols
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for the sensitive and specific quantification of this compound. The following protocol is a general guideline adapted from multi-mycotoxin analysis methods.[1][2]
Experimental Workflow:
HPLC-MS workflow for this compound quantification.
Methodology:
-
Sample Preparation (Extraction):
-
Homogenize 5 g of the sample (e.g., plant tissue, culture filtrate).
-
Extract with 20 mL of acetonitrile/water/acetic acid (79:20:1, v/v/v) by shaking for 60 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant for clean-up.
-
-
Sample Clean-up (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 5 mL of the extracted supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase for HPLC-MS analysis.
-
-
HPLC-MS/MS Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution.
-
-
Quantification:
-
Prepare a calibration curve using this compound standards of known concentrations in a matrix-matched solvent.
-
Quantify the analyte in samples by comparing the peak area to the calibration curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a suitable format for the quantification of small molecules like this compound. This protocol is a general guideline for developing a competitive ELISA.
Experimental Workflow:
Competitive ELISA workflow for this compound quantification.
Methodology:
-
Plate Coating:
-
Coat a 96-well microtiter plate with a this compound-protein conjugate (e.g., this compound-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Binding:
-
Add 50 µL of this compound standard or sample and 50 µL of a specific primary antibody against this compound to each well.
-
Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the coated this compound-protein conjugate for binding to the primary antibody.
-
-
Secondary Antibody and Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a suitable substrate (e.g., TMB) and incubate in the dark until color development.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
The signal is inversely proportional to the concentration of this compound in the sample.
-
Generate a standard curve by plotting the absorbance versus the logarithm of the this compound standard concentration.
-
Determine the concentration of this compound in the samples from the standard curve.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for the quantification of purified this compound or in simple, non-absorbing matrices. This method is based on the intrinsic UV absorbance of the peptide bonds or aromatic residues within the this compound molecule.
Experimental Workflow:
UV-Vis Spectrophotometry workflow for this compound quantification.
Methodology:
-
Sample Preparation:
-
Dissolve a purified sample of this compound in a suitable solvent that does not absorb in the UV range (e.g., water, methanol, or a buffer).
-
Prepare a series of standard solutions of this compound with known concentrations.
-
-
Spectrophotometer Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use the same solvent as used for the sample preparation as a blank.
-
Measure the absorbance of the standard solutions and the sample at the wavelength of maximum absorbance (λmax). For cyclic peptides, this is often around 214 nm (peptide bond) or 280 nm if aromatic amino acids are present. The exact λmax for this compound should be determined by scanning a solution of the pure compound across a range of UV wavelengths.
-
-
Quantification:
-
Create a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve, using the Beer-Lambert law (A = εbc).
-
Conclusion
The choice of a quantification method for this compound depends on the specific requirements of the study, including sensitivity, specificity, sample matrix, throughput, and available resources.
-
HPLC-MS is the most powerful and reliable method for accurate quantification in complex biological matrices, offering the highest sensitivity and specificity.
-
ELISA is a valuable tool for high-throughput screening of a large number of samples, providing good sensitivity and specificity.
-
UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method suitable for the quantification of purified this compound or for preliminary assessments in simple matrices.
It is crucial to note that for all methods, proper validation, including the determination of parameters like LOD, LOQ, linearity, accuracy, and precision, is essential to ensure reliable and reproducible results. Further research is needed to develop and publish fully validated, standardized methods for the quantification of this compound to support advancements in research and drug development.
References
Plant-Based Defense: A Comparative Guide to the Detoxification of Victoxinine and Other Mycotoxins
For Researchers, Scientists, and Drug Development Professionals
Mycotoxins, toxic secondary metabolites produced by fungi, pose a significant threat to agriculture, food safety, and animal and human health. Plants have evolved sophisticated detoxification mechanisms to mitigate the harmful effects of these compounds. This guide provides a comparative overview of the known detoxification pathways for prevalent mycotoxins, with a special focus on the current understanding and knowledge gaps surrounding the detoxification of Victoxinine, a potent toxin produced by the fungus Cochliobolus victoriae.
General Plant Detoxification Strategy for Mycotoxins: A Three-Phase System
Plants typically employ a three-phase detoxification system to neutralize and eliminate xenobiotics, including mycotoxins.[1][2]
-
Phase I: Modification. In this initial phase, the mycotoxin's chemical structure is modified, often through oxidation, reduction, or hydrolysis. These reactions are primarily catalyzed by Cytochrome P450 monooxygenases (CYPs). The goal is to introduce or expose functional groups (e.g., hydroxyl groups) that make the toxin more reactive and water-soluble, preparing it for the next phase.[1]
-
Phase II: Conjugation. The modified mycotoxin is then conjugated with endogenous molecules, such as sugars or glutathione. This process is facilitated by enzymes like UDP-glucosyltransferases (UGTs) and glutathione S-transferases (GSTs). Conjugation further increases the water solubility of the toxin and, most importantly, significantly reduces its toxicity.[1][3]
-
Phase III: Compartmentalization/Transport. In the final phase, the conjugated, less toxic mycotoxin is transported and sequestered into cellular compartments, such as the vacuole, or into the cell wall. This removal from the cytoplasm is mediated by transporters, most notably ATP-binding cassette (ABC) transporters.[4][5]
Detoxification of Common Mycotoxins: The Case of Deoxynivalenol (DON)
Deoxynivalenol (DON), a trichothecene mycotoxin produced by Fusarium species, is one of the most well-studied mycotoxins in terms of plant detoxification.[6]
Phase I: Modification of DON
While Phase I modification of DON by plant CYPs is believed to occur, the most well-characterized detoxification begins with Phase II.
Phase II: Conjugation of DON
Two primary conjugation pathways for DON have been identified in plants:
-
Glucosylation: UGTs catalyze the transfer of a glucose molecule from UDP-glucose to the hydroxyl group at the C3 position of DON, forming DON-3-O-glucoside (D3G).[7][8] This is a major detoxification mechanism in many plant species, including wheat and barley.[9] D3G is significantly less toxic than DON because it is unable to bind to the ribosome, the target of DON's toxicity.[10][11]
-
Glutathione Conjugation: GSTs can catalyze the conjugation of glutathione (GSH) to DON.[4] This process can lead to the formation of DON-glutathione conjugates, which are also less toxic than the parent compound.[1][12]
Phase III: Transport of DON Conjugates
ABC transporters are implicated in the transport of DON conjugates, such as D3G and DON-GSH, into the vacuole for sequestration, effectively removing them from the cytoplasm.[4]
Quantitative Data on Mycotoxin Detoxification Enzymes
The efficacy of detoxification can be quantified by examining the kinetic parameters of the enzymes involved. Below is a summary of available data for UGTs and GSTs acting on various mycotoxins.
| Enzyme | Mycotoxin Substrate | Plant/Organism Source | Km (µM) | Vmax or kcat | Reference |
| OsUGT79 | Deoxynivalenol (DON) | Rice (Oryza sativa) | 230 | - | [13] |
| ZjUGT | Deoxynivalenol (DON) | Ziziphus jujuba | 380 | 0.93 s⁻¹ | [7] |
| HvUGT13248 | Deoxynivalenol (DON) | Barley (Hordeum vulgare) | - | - | [9] |
| HvUGT13248 | Nivalenol (NIV) | Barley (Hordeum vulgare) | - | - | [9] |
| GST | Aflatoxin B₁ | Chicken | 15.7 | 1.14 nmol/min/mg | [14] |
| GST | Aflatoxin B₁ | Quail | 115.2 | 0.94 nmol/min/mg | [14] |
| GST | Aflatoxin B₁ | Turkey | 87.2 | 0.31 nmol/min/mg | [14] |
| GST | Aflatoxin B₁ | Duck | 49.3 | 0.47 nmol/min/mg | [14] |
| GST | Aflatoxin-producing Aspergillus | Fungi | - | 25.06 µmol/mg/min | [15] |
| GST | Non-toxigenic Aspergillus | Fungi | - | 8.84 µmol/mg/min | [15] |
This compound: A Potent Toxin with an Enigmatic Detoxification Pathway
This compound is a key component of Victorin, a host-selective toxin produced by Cochliobolus victoriae, the causal agent of Victoria blight of oats. Victorin is a chlorinated cyclic pentapeptide.[16]
Mode of Action of Victorin
Unlike many other mycotoxins that have broader targets, Victorin is highly specific. In susceptible oat genotypes, it binds to and inhibits components of the glycine decarboxylase complex in mitochondria, leading to an apoptotic-like response and cell death.[17]
Detoxification of this compound: A Research Frontier
Currently, there is a significant lack of direct experimental evidence detailing the specific detoxification pathways for this compound in plants. The scientific literature predominantly focuses on its mode of action and the plant's susceptibility or resistance at the level of toxin recognition.
Hypothesized Detoxification Pathways for this compound
Based on the detoxification of other cyclic peptide toxins and general xenobiotic metabolism in plants, we can hypothesize potential detoxification routes for this compound. One notable parallel is the detoxification of HC-toxin, another cyclic tetrapeptide produced by a Cochliobolus species. In maize, resistance to HC-toxin is conferred by an enzyme that detoxifies it through the reduction of a critical carbonyl group.[17]
Based on this, and the general three-phase detoxification model, a hypothetical pathway for this compound could involve:
-
Phase I (Modification): The cyclic peptide structure of this compound may be a target for hydrolytic enzymes (peptidases) that could cleave the peptide ring, leading to a significant loss of toxicity. Alternatively, reduction or oxidation of its functional groups could occur.
-
Phase II (Conjugation): If Phase I reactions introduce suitable functional groups, the linearized or modified this compound could then be conjugated to glutathione or sugars.
-
Phase III (Transport): The resulting conjugates would likely be transported into the vacuole by ABC transporters.
It is crucial to emphasize that this proposed pathway is speculative and requires experimental validation.
Visualizing the Pathways
To better illustrate these processes, the following diagrams represent the known detoxification pathway for DON and the hypothesized pathway for this compound.
Caption: Known detoxification pathway for Deoxynivalenol (DON) in plants.
Caption: Hypothesized detoxification pathway for this compound in plants.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of mycotoxin detoxification. Below are outlines of key experimental protocols.
In Vitro UDP-Glucosyltransferase (UGT) Assay
This assay measures the ability of a UGT enzyme to transfer a glucose moiety to a mycotoxin substrate.
Materials:
-
Purified recombinant UGT enzyme
-
Mycotoxin substrate (e.g., DON)
-
UDP-glucose (co-substrate)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Methanol (for quenching the reaction)
-
LC-MS/MS system for analysis
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, UGT enzyme, and UDP-glucose.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the mycotoxin substrate.
-
Incubate for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding an equal volume of cold methanol.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the glucosylated mycotoxin conjugate (e.g., D3G).
-
Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentrations.[7][18]
In Vitro Glutathione S-Transferase (GST) Assay
This assay quantifies the conjugation of glutathione to a mycotoxin.
Materials:
-
Purified recombinant GST enzyme or cell/tissue lysate
-
Mycotoxin substrate
-
Reduced glutathione (GSH)
-
Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5)
-
1-chloro-2,4-dinitrobenzene (CDNB) as a general substrate for spectrophotometric assays
-
Spectrophotometer or LC-MS/MS system
Protocol (Spectrophotometric):
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, GSH, and the enzyme source.
-
Add CDNB to initiate the reaction. The conjugation of GSH to CDNB results in a product that absorbs light at 340 nm.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of increase in absorbance is proportional to the GST activity.[19][20]
Protocol (LC-MS/MS for specific mycotoxin):
-
Follow a similar setup as the UGT assay, replacing UGT with GST and UDP-glucose with GSH.
-
After quenching the reaction, analyze the supernatant by LC-MS/MS to detect and quantify the specific mycotoxin-GSH conjugate.[1]
In Vitro ABC Transporter Assay
This assay assesses the transport of mycotoxins or their conjugates across a membrane by an ABC transporter.
Materials:
-
Membrane vesicles isolated from a system overexpressing the ABC transporter of interest (e.g., insect cells, yeast)
-
Radiolabeled or fluorescently tagged mycotoxin/conjugate
-
ATP and an ATP-regenerating system
-
Reaction buffer
-
Filtration apparatus
Protocol (Vesicular Transport Assay):
-
Incubate the membrane vesicles with the labeled substrate in the presence of ATP and the regenerating system.
-
As a control, perform the same incubation in the absence of ATP or in the presence of an ABC transporter inhibitor (e.g., vanadate).
-
After a specific time, rapidly filter the reaction mixture through a membrane filter to separate the vesicles from the external medium.
-
Wash the filter to remove any non-transported substrate.
-
Quantify the amount of labeled substrate retained within the vesicles using scintillation counting or fluorescence measurement.
-
ATP-dependent transport is calculated as the difference between the amount of substrate accumulated in the presence and absence of ATP.[21][22]
Conclusion
Plants have evolved robust and multifaceted detoxification systems to contend with mycotoxin contamination. For mycotoxins like deoxynivalenol, the detoxification pathways involving glucosylation and glutathione conjugation are well-documented. In stark contrast, the mechanisms by which plants might detoxify the potent cyclic peptide this compound remain largely unknown. The proposed hypothetical pathway for this compound detoxification, drawing parallels from other cyclic peptide toxins, underscores a critical area for future research. Elucidating these pathways is not only fundamental to understanding plant-pathogen interactions but also holds immense potential for developing novel strategies to enhance crop resistance and ensure food safety. Further investigation into the enzymatic and transport processes involved in this compound metabolism will be instrumental in achieving these goals.
References
- 1. A novel glutathione-conjugates of deoxynivalenol biotransformation in vitro and the cytotoxic properties evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxynivalenol accumulation and detoxification in cereals and its potential role in wheat- interactions. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Deficient Glutathione in the Pathophysiology of Mycotoxin-Related Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxynivalenol accumulation and detoxification in cereals and its potential role in wheat–Fusarium graminearum interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungal transporters involved in efflux of natural toxic compounds and fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological detoxification of the mycotoxin deoxynivalenol and its use in genetically engineered crops and feed additives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Intestinal toxicity of the masked mycotoxin deoxynivalenol-3-β-D-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low Toxicity of Deoxynivalenol-3-Glucoside in Microbial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of glutathione modulation on the toxicity of the Fusarium mycotoxins deoxynivalenol (DON), NX-3 and butenolide in human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical Characterization of a Recombinant UDP-glucosyltransferase from Rice and Enzymatic Production of Deoxynivalenol-3-O-β-d-glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective effect of glutathione S-transferase enzyme activity against aflatoxin B1 in poultry species: relationship between glutathione S-transferase enzyme kinetic parameters, and resistance to aflatoxin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scabusa.org [scabusa.org]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. 3hbiomedical.com [3hbiomedical.com]
- 20. researchgate.net [researchgate.net]
- 21. genomembrane.com [genomembrane.com]
- 22. portlandpress.com [portlandpress.com]
Differential Gene Expression in Response to Victoxinine and T-toxin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential gene expression and associated signaling pathways in plants exposed to Victoxinine (also known as Victorin) and T-toxin. Both are host-selective toxins produced by different species of the fungus Cochliobolus, yet they elicit distinct molecular responses in their respective host plants, offering valuable insights into plant-pathogen interactions and potential targets for disease resistance.
Introduction
This compound, produced by Cochliobolus victoriae, is the causal agent of Victoria blight of oats. T-toxin, produced by Cochliobolus heterostrophus race T, was responsible for the southern corn leaf blight epidemic in the 1970s. While both toxins are critical for the pathogenicity of their producing fungi, they trigger different signaling cascades and gene expression changes in susceptible plants. This guide summarizes key experimental findings, presents quantitative data on gene expression, details experimental protocols, and visualizes the involved signaling pathways.
Quantitative Data on Differential Gene Expression
The following tables summarize the differential gene expression in response to this compound and T-toxin based on transcriptomic studies. It is important to note that direct comparative studies are limited, and the data presented here are compiled from separate experiments on different host plants (primarily Arabidopsis thaliana and oats for this compound, and maize for T-toxin).
Table 1: Differentially Expressed Genes in Response to this compound in Arabidopsis thaliana
| Gene Category | Regulation | Fold Change (Example) | Function | Reference |
| Pathogenesis-Related (PR) genes (e.g., PR-1) | Up-regulated | > 5-fold | Plant defense, systemic acquired resistance | [1] |
| Phytoalexin biosynthesis genes | Up-regulated | > 3-fold | Production of antimicrobial compounds (e.g., camalexin) | [1] |
| Genes involved in apoptosis/senescence | Up-regulated | Variable | Programmed cell death | [2] |
| Genes encoding components of the glycine decarboxylase complex | Down-regulated | Not specified | Photorespiration | [2] |
| Defense signaling genes (e.g., LOV1) | Up-regulated | Not specified | Disease susceptibility/resistance | [1] |
Table 2: Differentially Expressed Genes in Response to T-toxin in Maize (Zea mays)
| Gene Category | Regulation | Fold Change (Example) | Function | Reference |
| Genes related to mitochondrial function | Down-regulated | Variable | Cellular respiration, energy production | [3] |
| Genes involved in cell wall and chitin synthesis | Up-regulated | Variable | Fungal growth and development within the host | [4] |
| Genes related to sugar metabolism | Up-regulated | Variable | Nutrient acquisition by the pathogen | [3][4] |
| Mitogen-activated protein kinase (MAPK) signaling components | Up-regulated | Variable | Stress response signaling | [3] |
| Genes involved in secondary metabolite biosynthesis | Up-regulated | Variable | Toxin production and other fungal processes | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
Protocol 1: Plant Treatment and RNA Extraction for Transcriptomic Analysis
This protocol outlines the general procedure for treating plants with toxins and preparing RNA for sequencing.
-
Plant Growth: Arabidopsis thaliana or maize seedlings are grown under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22-25°C).[5]
-
Toxin Treatment: For this compound treatment, leaves of susceptible Arabidopsis or oat plants are infiltrated with a solution containing the toxin (e.g., 1-10 µg/mL). For T-toxin, susceptible maize seedlings are sprayed with a solution of the toxin or inoculated with spores of a T-toxin-producing strain of C. heterostrophus. Control plants are treated with a mock solution (e.g., water or a solution without the toxin).[1][6]
-
Sample Collection: Leaf tissues are harvested at various time points post-treatment (e.g., 2, 6, 12, 24 hours) to capture the dynamics of gene expression. Samples are immediately frozen in liquid nitrogen to preserve RNA integrity.[6]
-
RNA Extraction: Total RNA is extracted from the frozen plant tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.[5]
-
RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis or a bioanalyzer to ensure high-quality RNA for downstream applications.[5]
Protocol 2: RNA-Seq Library Preparation and Sequencing
This protocol describes the steps for preparing RNA-seq libraries to analyze the plant's transcriptomic response.
-
mRNA Purification: Messenger RNA (mRNA) is isolated from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: The purified mRNA is fragmented into smaller pieces. First-strand complementary DNA (cDNA) is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Adapter Ligation and Amplification: Adapters are ligated to the ends of the cDNA fragments. The library is then amplified by PCR to generate a sufficient amount of DNA for sequencing.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).[4]
Protocol 3: Microarray Analysis
This protocol details the methodology for microarray experiments to assess gene expression changes.
-
cDNA Labeling: RNA samples are reverse transcribed into cDNA, and fluorescent dyes (e.g., Cy3 and Cy5) are incorporated.
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes.
-
Scanning and Data Acquisition: The microarray chip is scanned using a laser scanner to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between toxin-treated and control samples.[5][7]
Signaling Pathways and Visualizations
This compound and T-toxin trigger distinct signaling pathways in susceptible plants, leading to different cellular outcomes.
This compound Signaling Pathway
This compound is recognized by the product of the Vb gene in oats (and the analogous LOV1 gene in Arabidopsis), which is a nucleotide-binding site-leucine-rich repeat (NBS-LRR) protein, a class of proteins typically associated with disease resistance.[1] This interaction, however, leads to susceptibility. The toxin induces a defense-like response that culminates in programmed cell death (apoptosis) and senescence.[2] Key events include the activation of pathogenesis-related (PR) genes, production of phytoalexins, and a cascade of events leading to cellular collapse.[1]
T-toxin Signaling Pathway
T-toxin primarily targets the mitochondria in susceptible maize, which carries the Texas male-sterile cytoplasm (cms-T). The toxin interacts with a specific mitochondrial protein, URF13, leading to the formation of pores in the inner mitochondrial membrane. This disrupts the mitochondrial membrane potential, inhibits ATP synthesis, and leads to cellular leakage and death. The subsequent stress on the cell can activate broader stress response pathways, including MAPK signaling.
References
- 1. Plant disease susceptibility conferred by a “resistance” gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Victorin induction of an apoptotic/senescence-like response in oats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Infection‐specific transcriptional patterns of the maize pathogen Cochliobolus heterostrophus unravel genes involved in asexual development and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microarray expression profiling of Arabidopsis thaliana L. in response to allelochemicals identified in buckwheat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative transcriptome meta-analysis reveals a set of genes involved in the responses to multiple pathogens in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microarray analysis of transcriptional responses to salt and drought stress in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a new bioassay for Victoxinine with known resistant and susceptible lines
For Immediate Release
This guide provides a comprehensive framework for validating a new bioassay for Victoxinine, a host-selective toxin produced by the fungus Cochliobolus victoriae. By leveraging known resistant and susceptible oat (Avena sativa) lines, researchers can rigorously assess the sensitivity, specificity, and reliability of novel detection methods. This document outlines detailed experimental protocols, presents comparative data, and illustrates the underlying molecular mechanisms and experimental workflows.
Comparative Performance Data
The validation of a new this compound bioassay hinges on its ability to clearly differentiate between the responses of susceptible and resistant oat cultivars. The primary biochemical target of this compound (also known as victorin) is the glycine decarboxylase complex (GDC), a key enzyme in photorespiration. The differential sensitivity of this enzyme complex in resistant and susceptible lines provides a robust quantitative measure for bioassay validation.
| Parameter | Susceptible Oat Line ('Fulgrain') | Resistant Oat Line ('Red Rustproof') | Reference Bioassay |
| Glycine Decarboxylase Activity (GDA) | Enzyme Inhibition Assay | ||
| EC50 for GDA Inhibition | 81 pM | Not determined (low sensitivity) | [1] |
| GDA Inhibition at 100 µg/mL this compound | >95% (estimated) | 26% | [1] |
| Phenotypic Response | Leaf Wilting/Senescence Assay | ||
| Symptom Development | Severe wilting and chlorosis within 24-72 hours | No significant symptoms | |
| Cellular Integrity | Electrolyte Leakage Assay | ||
| Toxin-Induced Leakage | Dose-dependent increase in electrolyte leakage | No significant increase |
Experimental Protocols
Accurate validation requires standardized methodologies. Below are detailed protocols for key experiments used to characterize the effects of this compound on susceptible and resistant oat lines.
Glycine Decarboxylase Inhibition Assay
This assay directly measures the activity of this compound's primary target.
Methodology:
-
Plant Material: Use 7 to 10-day-old seedlings of both susceptible ('Fulgrain') and resistant ('Red Rustproof') oat cultivars.
-
Tissue Preparation: Excise 1 cm leaf segments and slice them into 0.5 mm strips.
-
Toxin Treatment: Incubate leaf slices in a solution containing varying concentrations of purified this compound (e.g., 0 pM to 1 nM for susceptible lines; higher concentrations for resistant lines) for 2-5 hours.
-
Mitochondria Isolation: Isolate mitochondria from the treated leaf slices using differential centrifugation.
-
Enzyme Assay: Measure glycine decarboxylase activity by monitoring the conversion of [1-¹⁴C]glycine to ¹⁴CO₂. The reaction mixture should contain isolated mitochondria, ¹⁴C-glycine, and necessary cofactors (NAD+, pyridoxal phosphate, tetrahydrofolate).
-
Data Analysis: Calculate the rate of ¹⁴CO₂ evolution and express it as a percentage of the activity in untreated control samples. Determine the EC50 value for susceptible lines.
Leaf Wilting and Senescence Assay
A qualitative or semi-quantitative assay to observe the macroscopic effects of the toxin.
Methodology:
-
Plant Material: Use leaves from 1-week-old susceptible and resistant oat seedlings.
-
Toxin Application: Place freshly cut leaves into tubes containing either a culture filtrate of C. victoriae or a solution of purified this compound at various dilutions.
-
Incubation: Keep the tubes under controlled light and temperature conditions.
-
Observation: Monitor the leaves daily for up to 3 days for signs of wilting, chlorosis, and necrosis.
-
Quantification (Optional): The degree of senescence can be quantified by measuring chlorophyll content.
Chlorophyll Content Assay
This assay quantifies the chlorophyll degradation that occurs as a result of this compound-induced senescence.
Methodology:
-
Tissue Sampling: Collect leaf discs from both toxin-treated and control plants from the leaf wilting assay.
-
Chlorophyll Extraction: Submerge the leaf discs in a known volume of dimethylformamide (DMF) or 80% acetone and incubate in the dark until the tissue is bleached.
-
Spectrophotometry: Measure the absorbance of the supernatant at 647 nm and 664.5 nm.
-
Calculation: Calculate the total chlorophyll concentration using established equations (e.g., Arnon's equation). Express the results as a percentage of the chlorophyll content in untreated controls.
Electrolyte Leakage Assay
This assay measures the loss of cell membrane integrity, a hallmark of this compound-induced cell death.
Methodology:
-
Plant Material: Use leaf segments from 6 to 21-day-old susceptible and resistant oat plants.
-
Toxin Treatment: Incubate the leaf tissue in solutions with a range of this compound concentrations.
-
Conductivity Measurement: At regular time intervals, measure the electrical conductivity of the solution, which reflects the leakage of electrolytes from the damaged cells.
-
Data Analysis: Plot the rate of electrolyte leakage against the toxin concentration to generate a dose-response curve.
Visualizing Experimental and Molecular Pathways
To further clarify the validation process and the toxin's mechanism of action, the following diagrams are provided.
Caption: Workflow for validating a new this compound bioassay.
Caption: Signaling pathway of this compound in susceptible oat cells.
Caption: Logical relationship for successful bioassay validation.
References
Victoxinine: A Mechanistic Departure from Conventional Necrosis-Inducing Toxins
Victoxinine, a host-selective toxin produced by the fungus Cochliobolus victoriae, presents a unique mechanism for inducing necrosis that distinguishes it from other well-characterized cell death-inducing toxins. Unlike toxins that directly assault cellular structures or trigger canonical programmed necrosis pathways, this compound subverts the plant's own immune system, turning a defense mechanism into a pathway for cell destruction. This guide provides a comparative analysis of this compound's mechanism against two major classes of necrosis-inducing agents: classical signaling-mediated necroptosis inducers, represented by Tumor Necrosis Factor-alpha (TNF-α), and direct membrane-damaging pore-forming toxins, exemplified by Staphylococcus aureus α-hemolysin.
Comparative Analysis of Toxin Mechanisms
The fundamental differences between these toxins lie in their biosynthesis, cellular targets, and the signaling cascades they initiate to execute cell death. This compound's approach is notably indirect, relying on the host's cellular machinery for its lethal effect, whereas TNF-α activates a specific programmed cell death pathway, and α-hemolysin causes direct physical damage to the cell membrane.
Table 1: Comparison of Mechanisms of Action
| Feature | This compound | TNF-α (Necroptosis Inducer) | S. aureus α-Hemolysin (Pore-Forming Toxin) |
| Biosynthesis | Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) | Host-encoded cytokine (protein) | Secreted protein monomer |
| Primary Cellular Target | Intracellular host proteins (e.g., Thioredoxin, Glycine Decarboxylase Complex) | Cell surface receptor (TNFR1) | Cell surface receptor (ADAM10) and plasma membrane |
| Initiation of Cell Death | Hijacking of host immune response (NLR protein activation) | Activation of a regulated signaling cascade (RIPK1/RIPK3/MLKL) | Direct membrane pore formation and ion dysregulation |
| Mode of Action | Indirect: Toxin binding to target is "sensed" by host immune receptor, triggering cell death | Signaling-mediated: Receptor binding initiates an intracellular kinase cascade | Direct: Physical disruption of plasma membrane integrity |
| Host Specificity | High (dependent on host genotype possessing specific susceptibility genes) | Broad (dependent on cell type expressing the receptor) | Broad (dependent on cell type expressing the receptor) |
Table 2: Quantitative Comparison of Toxin Performance
| Parameter | This compound | TNF-α (Necroptosis Inducer) | S. aureus α-Hemolysin (Pore-Forming Toxin) |
| Effective Concentration | 81 pM (for 50% inhibition of glycine decarboxylase complex)[1] | 10-100 ng/mL (for cell death induction)[2] | 0.1 - 10 µg/mL (for cytotoxicity)[3] |
| Kinetics of Cell Death | Collapse of mitochondrial membrane potential within 2 hours[4]. | Slower onset, typically measured over 6-24 hours[2][5]. | Rapid onset; oncosis within 18 mins, LDH release peaks within 60 mins[6][7]. |
Signaling and Action Pathways
The pathways leading to necrosis are fundamentally different for each toxin, a distinction best visualized through signaling diagrams.
This compound: Effector-Triggered Susceptibility
This compound's mechanism is a classic example of "effector-triggered susceptibility." Instead of disabling the host, the toxin's interaction with a host protein is recognized by a resistance (R) protein, which in susceptible plant varieties, triggers a hypersensitive response leading to programmed cell death.
TNF-α: Canonical Necroptosis Pathway
TNF-α triggers a well-defined, programmed form of necrosis known as necroptosis. This pathway is critically dependent on the formation of the necrosome complex and the subsequent phosphorylation of MLKL, which acts as the final executioner of cell death.
S. aureus α-Hemolysin: Direct Pore Formation
α-Hemolysin acts directly on the plasma membrane. It binds, oligomerizes, and inserts a stable pore, causing a catastrophic loss of ionic homeostasis that culminates in cell lysis.
Experimental Protocols
The distinct mechanisms of these toxins necessitate different experimental approaches to induce and quantify the resulting cell death.
Protocol 1: this compound-Induced Cell Death Assay in Oat Leaf Slices
This protocol is adapted from methods used to observe victorin-induced apoptosis-like responses and mitochondrial dysfunction in susceptible oat genotypes.[1][4]
-
Plant Material: Use 7-day-old oat seedlings from a victorin-sensitive genotype.
-
Leaf Slice Preparation: Excise 5-mm leaf slices from the primary leaves.
-
Toxin Treatment: Float leaf slices in a solution of 10 mM MES buffer (pH 6.0) containing a working concentration of victorin (e.g., 1-100 nM, determined by titration). For controls, use buffer alone. Incubate for various time points (e.g., 2, 4, 8, 12 hours) in the dark.
-
Cell Death Quantification (Ion Leakage):
-
After incubation, rinse leaf slices with deionized water.
-
Place slices in a tube with 10 mL of deionized water and measure the conductivity of the solution using a conductivity meter at specified time intervals.
-
After the final reading, boil the samples for 15 minutes to achieve 100% ion leakage and take a final conductivity reading.
-
Express cell death as a percentage of the total conductivity.
-
-
Mitochondrial Membrane Potential Assay:
-
Isolate protoplasts from treated and control leaf slices.
-
Incubate protoplasts with a mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRM) according to the manufacturer's instructions.
-
Analyze the fluorescence using a flow cytometer or fluorescence microscope to quantify the loss of mitochondrial membrane potential in the treated samples.
-
Protocol 2: TNF-α-Induced Necroptosis Assay in Mammalian Cells
This protocol describes the induction of necroptosis in a cell line like murine MOC1 cells, which are susceptible to this pathway.[2][5]
-
Cell Culture: Plate MOC1 cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Pre-treatment (Caspase Inhibition): To ensure the cell death pathway commits to necroptosis, pre-treat the cells with a pan-caspase inhibitor, zVAD-FMK, at a final concentration of 20 µM for 30-60 minutes.
-
Necroptosis Induction: Add human or mouse TNF-α to the wells at a final concentration of 20-100 ng/mL. To enhance necroptosis, a SMAC mimetic (e.g., 1 µM LCL161) can be co-administered with TNF-α and zVAD-FMK.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Death Quantification (Propidium Iodide Staining):
-
Add Propidium Iodide (PI) to each well at a final concentration of 1 µg/mL.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~535 nm, Emission: ~617 nm).
-
Include controls for 0% cell death (untreated cells) and 100% cell death (cells treated with a lysis buffer) to normalize the results.
-
Protocol 3: S. aureus α-Hemolysin-Induced Cytotoxicity Assay
This protocol uses the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, to quantify membrane integrity loss caused by α-hemolysin.[6]
-
Cell Culture: Seed target cells (e.g., THP-1 monocytes) in a 96-well plate at a density of 5 x 104 cells per well.
-
Toxin Treatment: Add purified recombinant S. aureus α-hemolysin to the wells at various concentrations (e.g., 0.1, 1, 5, 10 µg/mL).
-
Controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells, to which a lysis solution (e.g., 1% Triton X-100) is added 45 minutes before the end of the incubation.
-
Background Control: Wells with culture medium only.
-
-
Incubation: Incubate the plate for a short duration, given the rapid kinetics of the toxin (e.g., 60 minutes) at 37°C.
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) from a commercial kit (e.g., CytoTox 96®) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100
Conclusion
This compound's mechanism of inducing necrosis is fundamentally different from that of other toxins. It does not directly form pores in the cell membrane like α-hemolysin, nor does it engage a canonical programmed necrosis pathway like TNF-α. Instead, it acts as a molecular imposter, exploiting the host's own immune surveillance system. By binding to a guarded host protein, it triggers a defense response that, in susceptible organisms, is lethal. This indirect, genetics-dependent mechanism underscores the intricate co-evolutionary arms race between pathogens and their hosts and highlights a sophisticated strategy of pathogenesis that diverges significantly from direct cellular assault or canonical signal transduction.
References
- 1. Staphylococcus aureus-Derived α-Hemolysin Evokes Generation of Specialized Pro-resolving Mediators Promoting Inflammation Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. rupress.org [rupress.org]
- 4. Auto-Assembling Detoxified Staphylococcus aureus Alpha-Hemolysin Mimicking the Wild-Type Cytolytic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ever-emerging complexity of α-toxin’s interaction with host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staphylococcus aureus α-Hemolysin Activates the NLRP3-Inflammasome in Human and Mouse Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Staphylococcus aureus α-hemolysin as a protein drug that is secreted by anticancer bacteria and rapidly kills cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Toxin-Induced Disease: A Comparative Analysis of Victorin, T-toxin, and AK-toxin
A detailed examination of the correlation between the in vivo concentration of key fungal phytotoxins and the severity of the diseases they cause is crucial for researchers in plant pathology, drug discovery, and toxicology. This guide provides a comparative analysis of three potent phytotoxins: Victorin, T-toxin, and AK-toxin, focusing on their mechanisms of action, the methodologies to quantify their presence in plant tissues, and the assessment of corresponding disease severity.
While the initial focus of this guide was on victoxinine, a component of the victorin toxin complex, the available scientific literature indicates that the entire victorin molecule is the primary driver of Victoria blight in oats. Therefore, this guide has been broadened to provide a more comprehensive and scientifically accurate comparison of victorin with other well-characterized phytotoxins for which a clearer correlation between concentration and disease severity has been established.
Executive Summary
This guide offers a comparative overview of three host-selective toxins: Victorin, T-toxin, and AK-toxin. It delves into their roles in their respective plant diseases, the methods for their quantification, and the assessment of disease severity. While a direct, continuous correlation between in vivo toxin concentration and graduated disease severity scores is not extensively documented in a standardized format across the literature, this guide synthesizes available quantitative data and experimental protocols to provide a valuable resource for researchers.
Toxin Comparison Overview
| Toxin | Producing Fungus | Host Plant | Disease | Mechanism of Action |
| Victorin | Cochliobolus victoriae | Oats (Avena sativa) | Victoria Blight | Induces programmed cell death (apoptosis) in susceptible oat cultivars by targeting the glycine decarboxylase complex in mitochondria and initiating cell surface responses.[1][2][3] |
| T-toxin | Cochliobolus heterostrophus (Race T) | Maize (Zea mays) with Texas male-sterile cytoplasm | Southern Corn Leaf Blight | Affects mitochondrial function by binding to the URF13 protein on the inner mitochondrial membrane, leading to pore formation and disruption of ATP synthesis.[4][5] |
| AK-toxin | Alternaria alternata (Japanese pear pathotype) | Japanese Pear (Pyrus pyrifolia) | Black Spot | Primarily affects the plasma membrane of susceptible cells, leading to dysfunction and subsequent cell death.[6][7][8] |
Quantitative Analysis of Toxin Concentration
Accurate quantification of these toxins in plant tissues is essential for correlating their presence with disease symptoms. Various analytical techniques are employed for this purpose.
| Toxin | Analytical Method | Sample Matrix | Limit of Detection (LOD) / Quantification (LOQ) | Reference |
| Victorin | Enzyme-Linked Immunosorbent Assay (ELISA) | Oat Leaf Tissues | LOD: 10 pg/mL | [9] |
| T-toxin | Direct Analysis in Real Time Mass Spectrometry (DART-MS) | Maize | Lowest Calibration Level: 50 µg/kg | [10] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Maize | LOQ: 25 µg/kg | [11] | |
| AK-toxin I | High-Performance Liquid Chromatography (HPLC) | Fungal Spore Germination Fluid | Approx. 0.02 pg per spore | [12] |
| Bioassay (Venous Necrosis) | Japanese Pear Leaves | 5 nM | [13] |
Assessment of Disease Severity
The severity of the diseases caused by these toxins is evaluated using various qualitative and quantitative methods.
| Disease | Host Plant | Assessment Method | Description |
| Victoria Blight | Oats | Apoptosis/Cell Death Assays | Victorin's primary effect is the induction of programmed cell death. Assays such as Annexin V staining followed by flow cytometry can quantify apoptotic cells.[14][15] Visual assessment of leaf symptoms and chlorophyll loss are also indicative of severity.[3] |
| Southern Corn Leaf Blight | Maize | Disease Rating Scales (1-9 or 1-5) | Visual assessment of the percentage of leaf area affected by lesions. A 1-9 scale is commonly used, where 1 indicates a completely necrotic leaf and 9 indicates no symptoms.[16][17][18] Machine learning models are also being developed for automated severity assessment from images.[19] |
| Black Spot | Japanese Pear | Spore Inoculation and Lesion Observation | Disease severity is evaluated by inoculating leaves with fungal spores and observing the development and size of necrotic lesions. Different cultivars exhibit varying degrees of susceptibility.[20][21] |
Experimental Protocols
Quantification of Victorin in Oat Tissues (ELISA-based)
This protocol is a generalized representation based on the principles of indirect ELISA for toxin quantification.
-
Antigen Coating: Microtiter plates are coated with a victorin-protein conjugate (e.g., victorin-BSA) and incubated overnight.
-
Washing: Plates are washed with a buffer (e.g., PBS-Tween 20) to remove unbound antigen.
-
Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., BSA in PBS).
-
Sample and Antibody Incubation: Plant tissue extracts and anti-victorin polyclonal antibodies are added to the wells. Victorin in the sample competes with the coated victorin for antibody binding.
-
Washing: Unbound antibodies and plant extract components are washed away.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) is added, which binds to the primary antibody.
-
Washing: Excess secondary antibody is removed.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.
-
Signal Measurement: The absorbance is read using a microplate reader. The concentration of victorin in the sample is inversely proportional to the signal intensity.
Assessment of Southern Corn Leaf Blight Severity (1-9 Scale)
This protocol is based on established visual assessment methods.
-
Plant Stage: Disease severity is typically assessed at the soft dough stage, approximately 3 weeks after silk emergence.[16]
-
Inoculation: For controlled studies, plants are inoculated at the four-to-six leaf stage by placing sorghum grains colonized with C. heterostrophus in the leaf whorl.[17]
-
Scoring: The top-most ear leaf is primarily evaluated. The scoring is as follows[18]:
-
9: Highly resistant, asymptomatic.
-
8: Few lesion marks on lower leaves.
-
7: Appearance of lesions on the ear leaf.
-
6: Increased number of lesions on the ear leaf, but they do not merge.
-
5: Lesions merge, forming necrotic areas at the borders.
-
4: Necrotic areas reach the leaf above the ear leaf.
-
3: Tissues of the leaf above the ear leaf are dead.
-
2: Nearly all plant tissues are dead.
-
1: Completely dead leaf.
-
Victorin-Induced Cell Death Assay (Annexin V Staining)
This is a general protocol for detecting apoptosis induced by victorin.
-
Cell Preparation: Oat protoplasts or leaf slices are treated with a known concentration of victorin for a specified duration.
-
Cell Staining: The treated cells are washed and then stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantification: The percentage of cells in each quadrant is determined to quantify the extent of victorin-induced apoptosis.
Visualizations
References
- 1. Victorin triggers programmed cell death and the defense response via interaction with a cell surface mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Victorin induction of an apoptotic/senescence-like response in oats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Southern corn leaf blight - Wikipedia [en.wikipedia.org]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternaria alternata Isolated from Infected Pears (Pyrus communis) in Italy Produces Non-Host Toxins and Hydrolytic Enzymes as Infection Mechanisms and Exhibits Competitive Exclusion against Botrytis cinerea in Co-Infected Host Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INFECTION MECHANISM OF BLACK SPOT PATHOGEN IN JAPANESE PEAR | International Society for Horticultural Science [ishs.org]
- 9. Covalent Binding Sites of Victorin in Oat Leaf Tissues Detected by Anti-Victorin Polyclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of T-2 and HT-2 toxins from maize by direct analysi...: Ingenta Connect [ingentaconnect.com]
- 11. scispace.com [scispace.com]
- 12. apsnet.org [apsnet.org]
- 13. mdpi.com [mdpi.com]
- 14. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. api.seea.org.in [api.seea.org.in]
- 17. Frontiers | Southern leaf blight disease severity is correlated with decreased maize leaf epiphytic bacterial species richness and the phyllosphere bacterial diversity decline is enhanced by nitrogen fertilization [frontiersin.org]
- 18. The quantification of southern corn leaf blight disease using deep UV fluorescence spectroscopy and autoencoder anomaly detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ristainolab.cals.ncsu.edu [ristainolab.cals.ncsu.edu]
- 20. Fine mapping of the gene for susceptibility to black spot disease in Japanese pear (Pyrus pyrifolia Nakai) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iris.unito.it [iris.unito.it]
A Comparative Analysis of Victoxinine (Victorin) Effects on Monocots and Dicots
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of Victoxinine, more commonly known as Victorin, a host-selective toxin produced by the fungus Cochliobolus victoriae. While primarily recognized for its devastating impact on certain oat cultivars (a monocot), research has revealed that its activity extends to dicot species, notably Arabidopsis thaliana. This document synthesizes experimental data on the differential responses of monocots and dicots to Victorin, details the underlying molecular mechanisms, and provides standardized experimental protocols for further investigation.
Executive Summary
Victorin induces a rapid, programmed cell death (PCD) in susceptible plants, a phenomenon observed in both the monocot Avena sativa (oats) and the dicot Arabidopsis thaliana. The susceptibility to Victorin is not a broad toxic effect but is genetically determined in both plant types by a single dominant gene—Vb in oats and LOV1 (Locus Orchestrating Victorin effects) in Arabidopsis. These genes encode for a similar class of intracellular immune receptors, highlighting a conserved mechanism of action across these distinct plant lineages. The toxin effectively hijacks the plant's own defense machinery to induce cell death, providing a unique model for studying plant-pathogen interactions and PCD.
Data Presentation: Quantitative Effects of Victorin
While direct comparative studies quantifying the dose-response of Victorin in both monocots and dicots using identical experimental setups are limited, data from separate studies provide insights into its potent activity in both plant types.
| Plant Type | Species | Assay | Endpoint | Effective Concentration | Citation |
| Monocot | Avena sativa (Oats) | Enzyme Inhibition | 50% inhibition of glycine decarboxylase complex | 81 pM | [1] |
| Monocot | Avena sativa (Oats) | Electrolyte Leakage | Increased leakage | >10.0 µg/ml (saturation) | [2] |
| Dicot | Arabidopsis thaliana | Leaf Bioassay | Visible cell death | 5 µg/ml | [3][4] |
| Dicot | Arabidopsis thaliana | Leaf Infiltration | Visible cell death | 10 µg/ml | [3][4] |
Note: The concentrations reported are from different assay types and may not be directly comparable. The picomolar activity in oats suggests a very high sensitivity. Further research is needed to establish a precise comparative dose-response curve under standardized conditions.
Mechanism of Action: A Shared Signaling Pathway
The molecular mechanism underlying Victorin-induced cell death is remarkably similar in both susceptible oats and Arabidopsis. It operates through a "guard" model of plant immunity, where the toxin does not directly cause toxicity but rather triggers a defense response that leads to cell death.
-
Victorin Entry and Target Interaction: Victorin enters the plant cell and binds to a cytosolic protein called thioredoxin H-type 5 (TRX-h5).
-
Activation of the "Guard" Protein: In susceptible plants, an intracellular immune receptor, the NBS-LRR protein (encoded by Vb in oats and LOV1 in Arabidopsis), "guards" TRX-h5. The binding of Victorin to TRX-h5 is perceived by this guard protein.
-
Initiation of Programmed Cell Death: This perception activates the NBS-LRR protein, which in turn initiates a signaling cascade that culminates in a hypersensitive response-like programmed cell death (PCD). This response involves an oxidative burst, ion fluxes, and ultimately, cellular collapse.
-
Disease Development: The necrotrophic pathogen Cochliobolus victoriae exploits this host-suicide response to obtain nutrients from the dead cells and colonize the plant tissue.
In resistant plants that lack a functional Vb or LOV1 gene, the guard protein is absent. Although Victorin can still enter the cells and interact with TRX-h5, the PCD cascade is not initiated, and the plant remains healthy.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the effects of Victorin.
Protocol 1: Oat Leaf Bioassay for Victorin Activity
Objective: To qualitatively and quantitatively assess the toxicity of Victorin on susceptible oat leaves by observing wilting and other visible symptoms.
Materials:
-
Susceptible oat seedlings (Avena sativa cv. Fulgrain or similar)
-
Resistant oat seedlings (Avena sativa cv. Red Rustproof or similar) for control
-
Purified Victorin C or culture filtrate from Cochliobolus victoriae
-
Sterile distilled water
-
Small vials or test tubes
-
Growth chamber with controlled light and temperature
Procedure:
-
Grow oat seedlings for 7-10 days under controlled conditions (e.g., 16h light/8h dark photoperiod at 22-25°C).
-
Prepare serial dilutions of Victorin in sterile distilled water. If using culture filtrate, it can be used neat or diluted.
-
Excise leaves from both susceptible and resistant oat seedlings, making a fresh cut at the base.
-
Place the cut end of each leaf into a vial containing a specific concentration of the Victorin solution or a control solution (sterile water).
-
Incubate the vials in a growth chamber under light.
-
Observe the leaves for signs of wilting, chlorosis, and necrosis at regular intervals (e.g., 12, 24, 48, and 72 hours).
-
The response can be scored on a qualitative scale (e.g., no effect, slight wilting, severe wilting, necrosis) or quantified by measuring the time to wilting at different concentrations.
Protocol 2: Arabidopsis thaliana Seedling Flood Assay
Objective: To screen Arabidopsis seedlings for Victorin sensitivity.
Materials:
-
Arabidopsis thaliana seeds (susceptible ecotypes like LOV1 and resistant ecotypes like Col-0)
-
Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
-
Petri plates
-
Purified Victorin C
-
Growth chamber
Procedure:
-
Surface-sterilize Arabidopsis seeds and plate them on MS agar plates.
-
Cold-stratify the seeds at 4°C for 2-3 days to synchronize germination.
-
Grow the seedlings in a growth chamber under a long-day photoperiod (16h light/8h dark) for 5-7 days.
-
Prepare a solution of Victorin in sterile water at the desired concentration (e.g., 1 µg/ml).
-
Flood the plates with the Victorin solution, ensuring the seedlings are submerged.
-
Incubate the flooded plates for 24-48 hours.
-
Remove the Victorin solution and observe the seedlings for signs of cell death, such as bleaching and tissue collapse. Sensitive seedlings will appear pale and macerated, while resistant seedlings will remain green and healthy.
Protocol 3: Electrolyte Leakage Assay for Quantifying Cell Death
Objective: To quantify the extent of Victorin-induced cell death by measuring the leakage of ions from damaged cell membranes. This protocol can be adapted for both oat and Arabidopsis leaf tissue.
Materials:
-
Leaf discs from susceptible and resistant oat or Arabidopsis plants
-
Purified Victorin C
-
Deionized water
-
Conductivity meter
-
12-well plates or similar containers
-
Cork borer
Procedure:
-
Excise uniform leaf discs (e.g., 5-10 mm in diameter) from healthy, mature leaves of both susceptible and resistant plants.
-
Wash the leaf discs thoroughly with deionized water to remove any surface contaminants and electrolytes from the cut edges.
-
Float the leaf discs in a solution of Victorin at various concentrations in a 12-well plate. Use deionized water as a control.
-
Incubate the plates at room temperature with gentle agitation.
-
At specified time points (e.g., 1, 2, 4, 8, 12, and 24 hours), measure the electrical conductivity of the solution in each well.
-
After the final time point, boil the samples (leaf discs in the solution) for 10-15 minutes to induce 100% electrolyte leakage.
-
Cool the samples to room temperature and measure the final conductivity.
-
Calculate the percentage of electrolyte leakage at each time point as: (Conductivity at time X / Final conductivity after boiling) * 100.
-
Plot the percentage of electrolyte leakage against time for each Victorin concentration to generate a dose-response and time-course curve.
Mandatory Visualizations
Caption: Victorin signaling pathway in susceptible monocots and dicots.
Caption: Workflow for the Electrolyte Leakage Assay.
References
- 1. Victorin induction of an apoptotic/senescence-like response in oats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytopathology 1974 | An Assay for Helminthosporium victoriae Toxin Based on Induced Leakage of Electrolytes from Oat Tissue [apsnet.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. researchgate.net [researchgate.net]
The Double-Edged Sword: Unraveling Plant Gene Roles in Victoxinine Susceptibility
A comparative analysis of key genetic factors determining resistance or susceptibility to the fungal toxin victorin reveals a fascinating paradox in plant immunity. The very genes that typically confer disease resistance are, in this case, co-opted by the pathogen to induce susceptibility. This guide provides an in-depth comparison of plant genotypes with and without specific genes mediating the effects of victorin, supported by experimental data and detailed protocols for researchers in plant pathology and drug development.
The primary genetic determinant of sensitivity to victorin, the host-selective toxin produced by the fungus Cochliobolus victoriae, is the Locus Orchestrating Victorin Effects1 (LOV1) gene in the model plant Arabidopsis thaliana.[1][2][3] This gene, paradoxically, belongs to the nucleotide-binding site leucine-rich repeat (NB-LRR) class of proteins, which are canonical components of the plant's disease resistance machinery.[1][3][4] In oats, the equivalent gene is termed Vb.[2][4] This guide will focus on the well-characterized LOV1 system in Arabidopsis to illustrate the mechanism of victorin-induced susceptibility.
Comparative Analysis of Victorin Response in Arabidopsis thaliana
The presence of a functional LOV1 gene renders Arabidopsis plants sensitive to victorin, leading to programmed cell death and susceptibility to C. victoriae. In contrast, plants lacking a functional LOV1 gene are resistant to the toxin and the pathogen. The following table summarizes the quantitative differences observed between victorin-sensitive (LOV1) and victorin-insensitive (mutant lov1 or naturally insensitive ecotypes like Col-4) plants.
| Parameter Assessed | Victorin-Sensitive (LOV1) Genotype | Victorin-Insensitive (lov1 or Col-4) Genotype | Reference |
| Victorin-Induced Leaf Necrosis | Extensive cell death and lesion formation | No visible cell death or lesions | |
| Susceptibility to C. victoriae | Susceptible to infection | Resistant to infection | [2] |
| Victorin-Dependent Defense Response | Induction of defense-associated proteins | No induction of defense-associated proteins | [3] |
The LOV1-Mediated Victorin Response Pathway
The current model for victorin action involves a "guard" mechanism, where the LOV1 protein "guards" another protein, the thioredoxin TRX-h5.[1][5] Victorin is thought to bind to and inhibit TRX-h5, which is perceived by LOV1. This "perception" triggers a hypersensitive response-like programmed cell death, which is typically a defense mechanism against biotrophic pathogens. However, for a necrotrophic pathogen like C. victoriae, this host cell death is advantageous, providing the fungus with nutrients for growth. Several other genes have been identified as being required for the full LOV1-mediated cell death response.[1][6]
Below is a diagram illustrating the proposed signaling pathway for victorin-induced cell death.
Caption: Proposed signaling pathway for victorin-induced programmed cell death mediated by LOV1.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to characterize victorin sensitivity.
Victorin Sensitivity Leaf Bioassay
This assay qualitatively and quantitatively assesses the effect of victorin on plant leaves.
Materials:
-
Victorin C solution (concentration to be optimized, e.g., 5 µg/ml)
-
Sterile water (as a control)
-
Micropipette and sterile tips
-
Leaves from victorin-sensitive (LOV1) and victorin-insensitive (e.g., Col-4) Arabidopsis plants
-
Petri dishes with moist filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Excise healthy, fully expanded leaves from 4-5 week old Arabidopsis plants.
-
Place the leaves on the moist filter paper in the Petri dishes.
-
Apply a small droplet (e.g., 10 µl) of the victorin C solution to the adaxial surface of the leaf.
-
On separate leaves, apply a droplet of sterile water as a negative control.
-
Seal the Petri dishes and incubate in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.
-
Observe and document the development of necrosis (lesions) at the site of application over 24-72 hours.
-
For quantitative analysis, the diameter of the necrotic lesion can be measured at specific time points.
Pathogen Inoculation Assay
This experiment directly tests the susceptibility of plants to the C. victoriae fungus.
Materials:
-
C. victoriae spore suspension (e.g., 1x10^6 spores/ml) in sterile water with a surfactant (e.g., 0.02% Tween 20)
-
Victorin-sensitive (LOV1) and victorin-insensitive (e.g., Col-4) Arabidopsis plants (4-5 weeks old)
-
Spray bottle or atomizer
-
High-humidity chamber or plastic dome
-
Growth chamber
Procedure:
-
Evenly spray the C. victoriae spore suspension onto the leaves of both sensitive and insensitive plants until runoff is observed.
-
As a control, spray a separate set of plants with sterile water containing the surfactant.
-
Place the inoculated plants in a high-humidity chamber for the first 24-48 hours to promote spore germination and infection.
-
Transfer the plants to a standard growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
-
Observe the plants for the development of disease symptoms, such as chlorosis, necrosis, and wilting, over 7-14 days.
-
Disease severity can be scored on a predefined scale or by quantifying the area of necrotic tissue.
Below is a workflow diagram for confirming the role of a gene in victorin resistance.
Caption: Experimental workflow for confirming a gene's role in victorin resistance.
Concluding Remarks
The study of victorin sensitivity provides a compelling example of the intricate and sometimes counterintuitive nature of plant-pathogen interactions. The co-opting of a resistance-like gene, LOV1, to induce susceptibility highlights the evolutionary arms race between plants and pathogens. For researchers and drug development professionals, understanding these detailed molecular mechanisms is paramount. The protocols and comparative data presented here offer a foundational framework for further investigation into this unique mode of pathogenesis and for the development of novel strategies to protect crops from devastating diseases. The logical relationship between key genes in this pathway underscores the importance of a systems-level understanding of plant immunity.
Caption: Logical relationship between victorin and key genes in determining the plant's fate.
References
- 1. Characterization of the LOV1-mediated, victorin-induced, cell-death response with virus-induced gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Plant disease susceptibility conferred by a “resistance” gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research [moscoulab.org]
- 5. Tricking the guard: Exploiting Plant Defense for Disease Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
Proper Disposal of Victoxinine: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must prioritize safety and compliance when handling chemical waste. This document outlines the critical steps and considerations for the proper disposal of Victoxinine.
Due to the limited availability of specific public data on this compound's reactivity and toxicity, this guide provides a framework for safe disposal based on established principles of laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always assume that this compound is hazardous in the absence of definitive data. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against incidental contact. |
First Aid Measures: In the event of exposure, take immediate action.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. |
| Ingestion | If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
This compound Disposal Workflow
The following diagram outlines the necessary logical steps for the safe and compliant disposal of this compound. This workflow should be adapted to your institution's specific protocols.
Caption: Logical workflow for the safe disposal of this compound waste.
Detailed Disposal Protocols
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of in standard trash or poured down the drain.
Protocol 1: Waste Identification and Segregation
-
Identify Waste: All materials that have come into contact with this compound are to be considered hazardous waste. This includes:
-
Unused or expired this compound.
-
Solutions containing this compound.
-
Contaminated labware such as pipette tips, tubes, and gloves.
-
-
Segregate Waste: Collect all this compound waste in a dedicated container. Do not mix with other chemical waste streams unless compatibility has been confirmed by your EHS department.
-
Use Appropriate Containers:
-
Liquid Waste: Use a leak-proof, screw-cap container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Solid Waste: Use a sturdy, sealable container.
-
Protocol 2: In-Laboratory Storage
-
Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel and away from general traffic.
-
Secondary Containment: It is best practice to keep the waste container in secondary containment to mitigate any potential leaks.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," the name of the principal investigator, and the date of accumulation.
Protocol 3: Final Disposal
-
Professional Disposal: The final disposal of this compound waste must be handled by a licensed and approved hazardous waste management company.
-
Institutional Procedures: Contact your institution's EHS department to arrange for a hazardous waste pickup. They will provide the necessary guidance and documentation.
-
Documentation: Accurately complete all required documentation, such as a hazardous waste manifest, as per your institutional and regulatory requirements.
Disclaimer: This information is intended as a guide and is not a substitute for institutional protocols and professional consultation. The absence of comprehensive public data on this compound necessitates a cautious approach. Always consult with your institution's Environmental Health and Safety department for specific guidance on the handling and disposal of this substance.
Safe Handling and Disposal of Victoxinine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Victoxinine. It outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and protocols for waste disposal to ensure a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate risks of exposure through inhalation, dermal contact, and accidental ingestion.
1. Hand Protection:
-
Primary Gloves: A single pair of nitrile gloves suitable for chemical handling.
-
Double Gloving: For handling concentrated this compound or during procedures with a high risk of splashing, wearing a second pair of nitrile gloves is strongly recommended. The outer glove should be immediately discarded if contamination is suspected.
2. Eye and Face Protection:
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn.
-
Chemical Splash Goggles: These are required when there is any risk of splashing.
-
Face Shield: A full-face shield must be worn in conjunction with safety goggles when handling larger quantities or during procedures that could generate aerosols or splashes.
3. Respiratory Protection:
-
Fume Hood: All work with solid this compound or concentrated solutions must be conducted in a certified chemical fume hood.
-
Respirator: If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved half-mask or full-face respirator with organic vapor cartridges and P100 particulate filters is mandatory.[1][2]
4. Protective Clothing:
-
Laboratory Coat: A buttoned, full-length laboratory coat is required.
-
Disposable Gown/Apron: A disposable gown or a chemical-resistant apron should be worn over the lab coat when handling larger volumes or when there is a significant risk of contamination.[3]
5. Footwear:
-
Closed-Toed Shoes: Fully enclosed, liquid-resistant footwear is mandatory in the laboratory.
Operational Plan: From Preparation to Emergency
A systematic approach to handling this compound is critical for maintaining a safe working environment.
1. Designated Work Area:
-
All work involving this compound should be performed in a designated and clearly marked area to prevent cross-contamination.
2. Donning and Doffing PPE:
-
Donning Sequence:
-
Lab coat/disposable gown.
-
Inner gloves.
-
Outer gloves (if applicable).
-
Respirator (if required).
-
Safety goggles and face shield.
-
-
Doffing Sequence (to minimize contamination):
-
Remove outer gloves (if worn).
-
Remove disposable gown/apron.
-
Remove face shield and goggles.
-
Remove respirator.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
-
3. Emergency Procedures:
-
Spills:
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Decontaminate the area with a 10% bleach solution, allowing for a 30-minute contact time before wiping clean.[3]
-
Large Spills: Evacuate the area immediately and alert your institution's EHS department.
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes.[4]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4]
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention for any exposure.
-
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: All contaminated solid waste, including PPE, absorbent materials, and lab consumables, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers. Do not pour any this compound-containing solution down the drain.[5]
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-resistant sharps container.
2. Decontamination:
-
Non-disposable glassware and equipment should be decontaminated by soaking in a 10% bleach solution for a minimum of one hour, followed by a thorough rinse with water.[3]
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's approved hazardous waste management program, in compliance with all local, state, and federal regulations.[6][7]
Data Presentation
| Task | Recommended Hand Protection | Recommended Eye/Face Protection | Recommended Respiratory Protection | Recommended Protective Clothing |
| Weighing solid this compound | Double nitrile gloves | Goggles and face shield | Chemical fume hood | Lab coat and disposable apron |
| Preparing concentrated stock solutions | Double nitrile gloves | Goggles and face shield | Chemical fume hood | Lab coat and disposable apron |
| Performing dilutions | Nitrile gloves | Safety glasses | Chemical fume hood | Lab coat |
| In-vitro/In-vivo experiments | Nitrile gloves | Safety glasses | As per risk assessment | Lab coat |
| Spill clean-up | Double nitrile gloves | Goggles and face shield | Respirator with appropriate filters | Lab coat and chemical-resistant apron |
Experimental Protocols
All experimental protocols involving this compound must be preceded by the development of a detailed Standard Operating Procedure (SOP). This SOP should incorporate all the safety measures outlined in this guide and be reviewed and approved by the relevant institutional safety committee.
Mandatory Visualization
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 2. Bulletin #2358, Maine Farm Safety Program: Personal Protective Equipment for Pesticide Handlers - Cooperative Extension Publications - University of Maine Cooperative Extension [extension.umaine.edu]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. victus.com.au [victus.com.au]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. va.gov [va.gov]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
